6-Ethynylfuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethynylfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-7-5-9-8(10-6-7)3-4-11-9/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJFZXIEHAJRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674112 | |
| Record name | 6-Ethynylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-35-7 | |
| Record name | 6-Ethynylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1203499-35-7 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data for 6-Ethynylfuro[3,2-b]pyridine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethynylfuro[3,2-b]pyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 6-Ethynylfuro[3,2-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a compound featuring a fused furo[3,2-b]pyridine core and a reactive ethynyl group, its unambiguous structural confirmation is paramount for its application in research and development. This document synthesizes predicted and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to serve as an authoritative reference for researchers.
The molecular structure of 6-Ethynylfuro[3,2-b]pyridine, with the chemical formula C₉H₅NO and a molecular weight of 143.14 g/mol , presents a unique electronic and structural landscape.[1][2] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring, combined with the linear, sp-hybridized ethynyl substituent, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and interpreting structure-activity relationships.
Caption: 2D Structure of 6-Ethynylfuro[3,2-b]pyridine.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 6-Ethynylfuro[3,2-b]pyridine, high-resolution mass spectrometry (HRMS) provides unequivocal confirmation of its chemical formula.
Data Presentation: Molecular Ion and Adducts
The analysis of 6-Ethynylfuro[3,2-b]pyridine by mass spectrometry shows a molecular ion peak consistent with its calculated molecular weight.[3] In electrospray ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecule ([M+H]⁺) or in association with other cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[3][4]
| Ion Species | Predicted m/z | Reported/Predicted m/z | Source(s) |
| [M]⁺ (Molecular Ion) | 143.0371 | 143 | [3] |
| [M+H]⁺ (Protonated) | 144.0444 | 144.04439 | [4] |
| [M+Na]⁺ (Sodium Adduct) | 166.0263 | 166.02633 | [3][4] |
| [M+NH₄]⁺ (Ammonium Adduct) | 161.0709 | 161.07093 | [3][4] |
| [M-H]⁻ (Deprotonated) | 142.0298 | 142.02983 | [4] |
Field Insights: Fragmentation Pattern
While soft ionization methods preserve the molecular ion, collision-induced dissociation (CID) experiments (MS/MS) can reveal characteristic fragmentation patterns. The fragmentation of the furo[3,2-b]pyridine core is complex, but predictable losses associated with the ethynyl group are expected.[3] The successive loss of HCN (m/z 27) is a common fragmentation pathway for pyridine-containing heterocycles.[5][6][7] The cleavage of the ethynyl group would also be an anticipated fragmentation event.
Experimental Protocol: ESI-QToF Mass Spectrometry
This protocol is a self-validating system for obtaining accurate mass data.
-
Sample Preparation: Dissolve approximately 1 mg of 6-Ethynylfuro[3,2-b]pyridine in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and deionized water, often with 0.1% formic acid to promote protonation for positive ion mode.
-
Instrument Calibration: Calibrate the Quadrupole Time-of-Flight (QToF) mass spectrometer using a known reference standard (e.g., sodium formate or a commercial tuning mix) immediately prior to analysis to ensure mass accuracy below 5 ppm.
-
Infusion and Ionization: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min via a syringe pump. Apply a capillary voltage of 3-4 kV and use nitrogen as the nebulizing and drying gas.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. The instrument's software will compare the measured m/z of the [M+H]⁺ ion to the theoretical exact mass calculated for C₉H₆NO⁺ to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 6-Ethynylfuro[3,2-b]pyridine are not widely published, reliable predictions can be made based on established chemical shift principles and data from analogous structures.
¹H NMR Characterization
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the heterocyclic system and the terminal alkyne proton.[3] The aromatic protons are anticipated in the downfield region (6.8-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electronegative nitrogen and oxygen atoms.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (alkyne, ≡C-H) | ~3.1 | s (singlet) | N/A |
| H (furan) | ~7.0 - 7.5 | d (doublet) | ~2-3 |
| H (furan) | ~7.6 - 7.9 | d (doublet) | ~2-3 |
| H (pyridine) | ~7.2 - 7.6 | d (doublet) | ~5-6 |
| H (pyridine) | ~8.3 - 8.6 | d (doublet) | ~5-6 |
Note: These are predicted values. Actual shifts and coupling constants may vary based on solvent and experimental conditions.
¹³C NMR Characterization
The ¹³C NMR spectrum will complement the ¹H NMR data, showing nine distinct carbon signals. The chemical shifts are influenced by hybridization and the electronic environment. The sp-hybridized carbons of the ethynyl group will appear in a characteristic region, while the aromatic carbons will be spread over a wider range due to the varied effects of the adjacent heteroatoms.[8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (alkyne, C ≡CH) | ~75 - 85 |
| C (alkyne, C≡C H) | ~80 - 90 |
| C (aromatic) | ~105 - 160 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] The instrument should be properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (several hundred to thousands) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Data Presentation: Characteristic Absorption Bands
The IR spectrum of 6-Ethynylfuro[3,2-b]pyridine will be dominated by absorptions from the alkyne and the aromatic heterocyclic core.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| ≡C-H (alkyne) | Stretch | ~3300 | Sharp, Medium |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C≡C (alkyne) | Stretch | ~2100 - 2260 | Weak to Medium |
| C=N, C=C (aromatic rings) | Stretch | 1500 - 1650 | Strong |
| C-O-C (furan ether) | Stretch | 1050 - 1250 | Strong |
Reference data for pyridine and alkyne vibrations can be found in established spectroscopic databases and literature.[10][11][12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 6-Ethynylfuro[3,2-b]pyridine powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of the Analytical Workflow
The comprehensive characterization of 6-Ethynylfuro[3,2-b]pyridine follows a logical and systematic workflow, ensuring data integrity and confidence in the final structural assignment.
Caption: Workflow for Spectroscopic Characterization.
References
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-
PubChem. 6-ethynylfuro[3,2-b]pyridine (C9H5NO). National Center for Biotechnology Information. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. Available from: [Link]
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CP Lab Safety. 6-Ethynylfuro[3,2-b]pyridine, 1 gram. Available from: [Link]
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Ni, H., et al. (2019). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available from: [Link]
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Pinto, D. C., et al. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available from: [Link]
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Angelova, V. T., & Momekov, G. 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available from: [Link]
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El-Metwaly, N. M. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Egyptian Journal of Chemistry. Available from: [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. Available from: [Link]
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ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]
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Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications. Available from: [Link]
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Keshk, E. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available from: [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Available from: [Link]
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NIST. Pyridine. NIST Chemistry WebBook. Available from: [Link]
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Ibrahim, M. M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Bioinformation. Available from: [Link]
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Ebata, T., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Available from: [Link]
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Ebata, T., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. The Royal Society of Chemistry. Available from: [Link]
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Wiley. Pyridine. SpectraBase. Available from: [Link]
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Li, X., et al. (2023). 6,6′-Diheptyl-3,3′-bis[(pyridin-3-yl)ethynyl]-5H,5′H-dipyrrolo[1,2-b:1′,2′-g][4][8]naphthyridine-5,11-dione. IUCrData. Available from: [Link]
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Rodrigues, F. A. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. Available from: [Link]
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Robins, M. J., et al. (2022). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. ChemRxiv. Available from: [Link]
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Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available from: [Link]
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An In-depth Technical Guide to 6-Ethynylfuro[3,2-b]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethynylfuro[3,2-b]pyridine is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar furo[3,2-b]pyridine core, coupled with the reactive ethynyl group, provides a unique scaffold for the development of novel therapeutic agents and functional organic materials. The fused furan and pyridine rings create a distinct electronic environment, influencing the molecule's reactivity and biological interactions. This guide offers a comprehensive overview of the physical and chemical properties of 6-Ethynylfuro[3,2-b]pyridine, a detailed protocol for its synthesis, and a discussion of its potential applications, particularly in the realm of drug discovery.
Molecular Structure and Physicochemical Properties
The foundational structure of 6-Ethynylfuro[3,2-b]pyridine is the furo[3,2-b]pyridine bicyclic system, which consists of a furan ring fused to a pyridine ring. The ethynyl group is attached at the 6-position of this core.
Caption: Chemical structure of 6-Ethynylfuro[3,2-b]pyridine.
A summary of the key physical and chemical properties is provided in the table below. While experimentally determined data is limited, predicted values offer valuable insights.
| Property | Value | Source |
| Molecular Formula | C₉H₅NO | [1] |
| Molecular Weight | 143.14 g/mol | |
| CAS Number | 1203499-35-7 | |
| Physical Form | Solid | [2] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Predicted logP | 1.6 | [3] |
| pKa (Predicted, for parent furo[3,2-b]pyridine) | 4.22 ± 0.30 | [3] |
| Storage | Room temperature | [4] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 6-Ethynylfuro[3,2-b]pyridine.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the furo[3,2-b]pyridine core and the acetylenic proton. The aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns influenced by the positions of the nitrogen and oxygen heteroatoms. The acetylenic proton is expected to appear as a singlet in the range of δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework. The carbons of the furo[3,2-b]pyridine ring are expected to appear in the aromatic region (δ 110-160 ppm). The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts, with the terminal alkyne carbon appearing around δ 75-85 ppm and the internal alkyne carbon around δ 80-90 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretching vibration of the terminal alkyne. A weak to medium absorption in the region of 2100-2140 cm⁻¹ corresponds to the C≡C stretching vibration. The spectrum will also display characteristic absorptions for the C-H and C=C/C=N stretching and bending vibrations of the aromatic furo[3,2-b]pyridine system.
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 144.04439.[3]
Chemical Properties and Reactivity
The chemical reactivity of 6-Ethynylfuro[3,2-b]pyridine is dictated by the interplay of the electron-deficient pyridine ring, the electron-rich furan ring, and the versatile ethynyl group.
-
Reactions of the Ethynyl Group: The terminal alkyne is a highly versatile functional group that can participate in a wide range of reactions, including:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for extending the π-conjugated system of the molecule.[1]
-
Click Chemistry (Huisgen Cycloaddition): The ethynyl group can readily react with azides to form 1,2,3-triazoles, a valuable linkage in medicinal chemistry for connecting different molecular fragments.
-
Nucleophilic Addition: The acetylenic proton is weakly acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile.
-
Hydration: In the presence of a suitable catalyst (e.g., mercury(II) salts), the alkyne can be hydrated to form a methyl ketone.
-
-
Reactions of the Furo[3,2-b]pyridine Core: The fused heterocyclic system can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be influenced by the directing effects of both the furan and pyridine rings. The pyridine nitrogen can also be quaternized with alkyl halides.
Synthesis of 6-Ethynylfuro[3,2-b]pyridine
The most common and efficient method for the synthesis of 6-Ethynylfuro[3,2-b]pyridine is the Sonogashira cross-coupling reaction.[1] This involves the coupling of a halogenated furo[3,2-b]pyridine precursor with a protected or unprotected acetylene source. A typical synthetic approach is outlined below.
Caption: General synthetic workflow for 6-Ethynylfuro[3,2-b]pyridine.
Detailed Experimental Protocol: Sonogashira Coupling and Deprotection
This protocol is a representative procedure based on established methodologies for Sonogashira couplings of similar heterocyclic systems. Optimization of reaction conditions may be necessary depending on the specific starting materials and scale.
Part 1: Sonogashira Coupling of 6-Iodofuro[3,2-b]pyridine with Ethynyltrimethylsilane
Materials:
-
6-Iodofuro[3,2-b]pyridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Iodofuro[3,2-b]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and anhydrous triethylamine (2.0 eq) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine.
Part 2: Deprotection of the Trimethylsilyl Group
Materials:
-
6-((Trimethylsilyl)ethynyl)furo[3,2-b]pyridine
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
Procedure (using K₂CO₃/MeOH):
-
Dissolve the 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 6-Ethynylfuro[3,2-b]pyridine can be further purified by recrystallization or flash column chromatography if necessary.
Purification and Characterization
Purification:
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying 6-Ethynylfuro[3,2-b]pyridine and its intermediates. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure material.
Characterization: The identity and purity of the synthesized 6-Ethynylfuro[3,2-b]pyridine should be confirmed by a combination of spectroscopic methods as described in the "Spectroscopic Characterization" section (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. The addition of the ethynyl group to this core at the 6-position provides a key point for further functionalization and modulation of biological activity.
Derivatives of 6-Ethynylfuro[3,2-b]pyridine have shown promise as:
-
Kinase Inhibitors: The furo[3,2-b]pyridine core can mimic the purine structure of ATP, allowing it to bind to the ATP-binding site of various kinases. The ethynyl group can be used to introduce substituents that enhance potency and selectivity for specific kinase targets.
-
Modulators of Signaling Pathways: Compounds containing the furo[3,2-b]pyridine scaffold have been reported to modulate important cellular signaling pathways, such as the Hedgehog signaling pathway, which is implicated in certain types of cancer. [5]
The ability to easily modify the ethynyl group through various chemical transformations makes 6-Ethynylfuro[3,2-b]pyridine a valuable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
6-Ethynylfuro[3,2-b]pyridine is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis, primarily through the robust Sonogashira coupling reaction, is well-established. The combination of the biologically relevant furo[3,2-b]pyridine core and the synthetically adaptable ethynyl group makes this molecule an attractive building block for the design and development of novel compounds with a wide range of potential applications. This guide provides a solid foundation for researchers and scientists working with this promising molecule.
References
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PubChem. Furo[3,2-b]pyridine. National Center for Biotechnology Information. [Link]
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ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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CP Lab Safety. 6-Ethynylfuro[3,2-b]pyridine, 1 gram. [Link]
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GDC-0994 (Ravoxertinib): A Technical Guide to a Selective ERK1/2 Inhibitor
Executive Summary
This technical guide provides a comprehensive characterization of GDC-0994, also known as Ravoxertinib. Initially identified by CAS number 1203499-35-7 in some contexts, the preponderance of scientific literature associates this identifier with the potent and selective, orally bioavailable small-molecule inhibitor of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2). This document delves into the foundational science of GDC-0994, from its strategic position within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway to its preclinical validation and clinical development. Designed for researchers, drug developers, and scientists, this guide synthesizes published data to explain not just the experimental outcomes but the scientific rationale driving the characterization of this targeted therapeutic agent.
Introduction: Targeting the Terminus of the MAPK Cascade
The RAS/RAF/MEK/ERK signaling cascade is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1][2] Its hyperactivation, frequently driven by mutations in genes such as BRAF and RAS, is a well-established oncogenic driver in a significant fraction of human cancers, including melanoma, colorectal, and non-small cell lung cancers.[1] While inhibitors targeting upstream nodes like BRAF and MEK have achieved clinical success, the development of resistance, often through reactivation of the MAPK pathway, remains a critical challenge.[1]
GDC-0994 (Ravoxertinib) was developed to address this challenge by targeting the final kinase in the cascade, ERK1/2. The rationale is twofold: first, inhibiting the terminal node should, in principle, shut down pathway output regardless of the upstream activation mechanism; second, an ERK inhibitor could be effective in tumors that have developed resistance to BRAF or MEK inhibitors.[1] This guide details the key physicochemical, biochemical, and clinical characteristics of GDC-0994 that define its profile as a promising anti-cancer agent.
Physicochemical Characterization
While CAS number 1203499-35-7 has been linked to the heterocyclic building block 6-Ethynylfuro[3,2-b]pyridine, the vast body of pharmacological and clinical research points to GDC-0994 (Ravoxertinib) as the relevant entity for drug development professionals.
| Property | Value |
| Compound Name | GDC-0994 (Ravoxertinib) |
| CAS Number | 1453848-26-4 (Definitive for Ravoxertinib) |
| Molecular Formula | C₂₁H₁₈ClFN₆O₂ |
| Molecular Weight | 440.87 g/mol |
| IUPAC Name | 1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]pyrimidin-4-yl]pyridin-2(1H)-one |
Mechanism of Action: Selective Inhibition of ERK1/2 Kinase Activity
GDC-0994 is a highly selective, ATP-competitive inhibitor of ERK1 (MAPK3) and ERK2 (MAPK1).[3] Its primary mechanism involves binding to the kinase domain of ERK1/2, preventing the phosphorylation of downstream substrates.
A crucial pharmacodynamic insight is that GDC-0994's efficacy is not measured by a change in the phosphorylation level of ERK itself (p-ERK). Since MEK is the upstream kinase that phosphorylates ERK, and ERK does not autophosphorylate, p-ERK levels are not indicative of ERK kinase activity inhibition.[1] Instead, the most reliable biomarker for target engagement is the phosphorylation status of direct ERK substrates, most notably p90 ribosomal S6 kinase (p90RSK). Inhibition of p-p90RSK serves as a robust and quantifiable proxy for GDC-0994's biological activity in vitro and in vivo.[1][4]
Preclinical Characterization: From Benchtop to Animal Models
In Vitro Potency and Selective Activity
The rationale for developing GDC-0994 rests on its ability to potently inhibit ERK1/2 while sparing other kinases. This selectivity is critical for minimizing off-target toxicities. Biochemical assays have established its high potency.
| Target | IC₅₀ (Biochemical Assay) |
| ERK1 | 1.1 nM[1][2] |
| ERK2 | 0.3 nM[1][2] |
| p90RSK | 12 nM[2] |
Cell-based assays confirm that this biochemical potency translates into functional anti-proliferative activity, particularly in cancer cell lines harboring BRAF mutations. Studies have shown that GDC-0994 effectively inhibits cell proliferation, suppresses colony formation, and induces a G1 phase cell-cycle arrest specifically in BRAF-mutant cells, with minimal effect on most RAS-mutant or wild-type cell lines.[3][5] This selective vulnerability underscores a key therapeutic hypothesis: tumors with a high dependency on the MAPK pathway, such as BRAF V600E-mutant cancers, are most sensitive to ERK inhibition.[3][5]
In Vivo Efficacy and Pharmacodynamics
The antitumor activity of GDC-0994 has been validated in multiple human cancer xenograft models. Oral administration of GDC-0994 leads to significant tumor growth inhibition in models with KRAS or BRAF mutations.[2][4]
For instance, in a BRAF-mutant xenograft mouse model, treatment with 25 mg/kg of GDC-0994 resulted in significant suppression of tumor growth compared to vehicle controls.[5] This anti-tumor effect is directly correlated with the inhibition of the pharmacodynamic biomarker p-p90RSK in tumor tissue, confirming target engagement and pathway modulation in vivo.[1]
Clinical Development: Phase I Trial Insights
GDC-0994 was evaluated in a first-in-human, Phase I dose-escalation study (NCT01875705) in patients with advanced solid tumors.[1][6][7]
Safety and Pharmacokinetics
The study enrolled 47 patients across six dose cohorts (50–800 mg), with GDC-0994 administered once daily on a 21-day on, 7-day off schedule.[1][6][7]
-
Safety Profile : The compound demonstrated an acceptable safety profile. The most common drug-related adverse events were diarrhea, rash, nausea, fatigue, and vomiting.[1][6][7] A single dose-limiting toxicity (DLT) of grade 3 rash was observed at the 600 mg dose.[1][6][7]
-
Pharmacokinetics (PK) : GDC-0994 exhibited dose-proportional increases in exposure. It has a mean half-life of approximately 23 hours, supporting a once-daily dosing schedule.[1][6][7]
| PK Parameter (400 mg dose) | Mean Value |
| T½ (half-life) | ~23 hours[1][7] |
| Exposure (AUC) | Dose-proportional[1][7] |
Preliminary Efficacy and Pharmacodynamics
While Phase I trials are primarily focused on safety, promising signs of activity were observed.
-
Pharmacodynamic Effects : In paired tumor biopsies, MAPK pathway inhibition (measured by a biomarker panel including p-p90RSK) ranged from 19% to 51%.[1][6][7]
-
Antitumor Activity : Of 45 evaluable patients, 15 (33%) achieved stable disease.[1][7] Notably, two patients with BRAF-mutant colorectal cancer had confirmed partial responses.[1][6][7]
These results provided proof-of-concept for GDC-0994's mechanism of action in a clinical setting and justified further investigation, particularly in combination with other targeted agents.[6]
Key Experimental Protocols
To ensure the integrity and reproducibility of preclinical data, standardized and validated protocols are essential. The following sections outline core methodologies for characterizing ERK inhibitors like GDC-0994.
In Vitro Cell Viability Assay
This protocol is designed to determine the dose-dependent effect of GDC-0994 on the proliferation of cancer cell lines.
Workflow:
Step-by-Step Methodology:
-
Cell Seeding : Harvest logarithmically growing cells and perform a cell count. Seed cells in quintuplicate into 96-well plates at a predetermined density (typically 400-3,000 cells per well, optimized for each cell line's growth rate).[5]
-
Incubation : Allow cells to adhere by incubating for approximately 16 hours at 37°C, 5% CO₂.[5]
-
Treatment : Prepare serial dilutions of GDC-0994 in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%). Add the drug dilutions (or DMSO vehicle control) to the appropriate wells. Treatment is often repeated daily for 5 days.[5]
-
Viability Assessment : At the end of the treatment period, add a viability reagent such as Cell Counting Kit-8 (CCK-8) to each well according to the manufacturer's instructions.[5]
-
Data Acquisition : After a short incubation with the reagent, measure the absorbance at 450 nm using a microplate reader.[5]
-
Analysis : Convert absorbance values to percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
Western Blot for p-p90RSK Pharmacodynamic Biomarker
This protocol validates target engagement by measuring the inhibition of a key downstream substrate of ERK.
Step-by-Step Methodology:
-
Cell Lysis : Plate cells and treat with various concentrations of GDC-0994 (e.g., 0.01 to 1 µM) or for various time points (e.g., 0.5 to 24 hours).[5] Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE : Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
p-p90RSK (e.g., Ser380) : Validates target inhibition.
-
Total RSK : Serves as a loading control for the phospho-protein.
-
GAPDH or β-actin : Serves as a general loading control.
-
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or autoradiography film.
-
Analysis : Quantify band intensity using densitometry software. Normalize the p-p90RSK signal to the total RSK signal to determine the extent of inhibition.
Conclusion and Future Directions
GDC-0994 (Ravoxertinib) is a well-characterized, potent, and selective inhibitor of ERK1/2 with a clear mechanism of action and a validated pharmacodynamic biomarker. Preclinical studies demonstrate its selective anti-proliferative effects in MAPK-driven cancers, particularly those with BRAF mutations.[3][5] The first-in-human Phase I study established an acceptable safety profile and provided clinical proof-of-concept, including confirmed partial responses in patients with BRAF-mutant colorectal cancer.[1][6][7]
The scientific journey of GDC-0994 highlights a logical and rigorous approach to targeted drug development. The causality is clear: by inhibiting the terminal kinase in a critical oncogenic pathway, GDC-0994 effectively suppresses downstream signaling, leading to tumor growth inhibition. The future of GDC-0994 and other ERK inhibitors likely lies in rational combination therapies. Combining ERK inhibition with upstream inhibitors (e.g., MEK or BRAF inhibitors) or with agents targeting parallel survival pathways (e.g., PI3K/AKT inhibitors) may overcome both innate and acquired resistance, leading to more durable clinical responses.[8][9]
References
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Varga, A., Soria, J. C., Hollebecque, A., et al. (2020). A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(6), 1229–1236. [Link]
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ClinicalTrials.gov. (2019). A Dose-Escalation Study of GDC-0994 in Patients With Locally Advanced or Metastatic Solid Tumors. Identifier: NCT01875705. [Link]
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Varga, A., Soria, J. C., Hollebecque, A., et al. (2020). A First-in-Human Phase I Study to Evaluate the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. PubMed, 31848189. [Link]
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Liu, R., Li, J., et al. (2024). The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. ResearchGate. [Link]
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Yang, H., Higgins, B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. AACR Journals. [Link]
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Kopetz, S., et al. (2015). Phase II Pilot Study of Vemurafenib in Patients With Metastatic BRAF-Mutated Colorectal Cancer. Journal of Clinical Oncology. [Link]
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PubMed Central. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]
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Ferroell. (2019). Ravoxertinib is an Orally Active and Highly Selective ERK1/2 Inhibitor. [Link]
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A Technical Guide to the Organic Solvent Solubility of 6-Ethynylfuro[3,2-b]pyridine: A Predictive and Methodological Approach
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Ethynylfuro[3,2-b]pyridine in organic solvents. In the absence of publicly available experimental data for this specific molecule, this document leverages fundamental principles of physical chemistry and established methodologies in pharmaceutical sciences to build a predictive model of its solubility behavior. We analyze the molecule's structural components—the furo[3,2-b]pyridine core and the ethynyl substituent—to forecast its interactions with various solvent classes. This guide is designed for researchers, chemists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for robust solubility determination. The methodologies described, including the gold-standard shake-flask method for thermodynamic solubility, are presented as self-validating systems to ensure data integrity and reproducibility.
Introduction: The Imperative of Solubility in Drug Discovery
The furo[3,2-b]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, forming the core of molecules investigated for therapeutic potential in oncology and other areas.[1][2] The introduction of an ethynyl group at the 6-position creates 6-Ethynylfuro[3,2-b]pyridine, a novel compound whose physicochemical properties are yet to be characterized.
Solubility is a cornerstone of the drug development process. It fundamentally influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy.[3][4][5] Poor solubility can terminate the development of an otherwise promising drug candidate, leading to unreliable in vitro assay results and insurmountable challenges in formulation.[4]
Given the novelty of 6-Ethynylfuro[3,2-b]pyridine, this guide serves as a foundational document. It aims to:
-
Provide a scientifically-grounded prediction of its solubility in common organic solvents based on molecular structure analysis.
-
Detail authoritative, step-by-step protocols for the experimental determination of both kinetic and thermodynamic solubility.
-
Offer a framework for interpreting experimental results to build a comprehensive solubility profile.
Theoretical Framework and Solubility Prediction
The principle of "like dissolves like" provides a qualitative starting point for solubility prediction. A more quantitative understanding can be achieved by dissecting the solute's molecular structure and considering the thermodynamics of the dissolution process.
Molecular Structure and Physicochemical Profile
The solubility characteristics of 6-Ethynylfuro[3,2-b]pyridine are dictated by the interplay of its constituent functional groups.
-
The Furo[3,2-b]pyridine Core: This fused heterocyclic system is the molecule's primary polar domain. It consists of a π-excessive furan ring fused to a π-deficient pyridine ring.[6] The lone pair of electrons on the pyridine nitrogen atom makes it a hydrogen bond acceptor. The parent furo[3,2-b]pyridine scaffold has a predicted pKa of approximately 3.3-4.2, indicating it is weakly basic.[6][7] This aromatic, planar structure also allows for potential π-π stacking interactions with aromatic solvents.
-
The 6-Ethynyl Group (-C≡CH): This substituent introduces distinct properties. The carbon-carbon triple bond is linear and relatively nonpolar.[8] The terminal hydrogen atom is weakly acidic (pKa ≈ 25), allowing it to act as a weak hydrogen bond donor in the presence of strong acceptor solvents.[8] The ethynyl group's rigidity contributes to the overall planarity of the molecule, which can enhance crystal packing and increase the lattice energy that must be overcome for dissolution.[9]
Overall Predicted Profile: 6-Ethynylfuro[3,2-b]pyridine is predicted to be a moderately polar, planar, and rigid molecule. Its solubility will be governed by its ability to participate in dipole-dipole interactions, hydrogen bonding (primarily as an acceptor), and π-π stacking.
The Energetics of Dissolution
Solubility is the result of a thermodynamic balance between two key energy components:
-
Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solid crystal together. For a rigid, planar molecule like 6-Ethynylfuro[3,2-b]pyridine, strong crystal packing could lead to a significant lattice energy, which acts as a barrier to dissolution.[10][11][12]
-
Solvation Energy (ΔH_solvation): The energy released when solute molecules interact with solvent molecules. Favorable interactions (e.g., hydrogen bonding, dipole-dipole forces) result in a higher solvation energy, promoting dissolution.[13]
For a compound to dissolve, the solvation energy must be sufficient to overcome the lattice energy.[12]
Hansen Solubility Parameters (HSP)
HSP offers a more refined predictive tool by breaking down intermolecular forces into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[14] While the HSP of 6-Ethynylfuro[3,2-b]pyridine is unknown, we can predict its solubility based on the HSP of various solvents.
Predicted Solubility in Common Organic Solvent Classes
Based on the analysis above, we can forecast the solubility behavior of 6-Ethynylfuro[3,2-b]pyridine.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Very Low | The molecule's polar furo[3,2-b]pyridine core is incompatible with nonpolar solvents. Toluene may show slightly higher solubility than alkanes due to potential π-π stacking interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone, Tetrahydrofuran (THF) | High to Very High | These solvents possess strong dipoles that can interact favorably with the polar regions of the solute. As strong hydrogen bond acceptors, they can interact with the weak ethynyl proton. DMSO is often an exceptional solvent for such heterocyclic systems. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the pyridine nitrogen and furan oxygen. Solubility is expected to decrease as the alkyl chain length of the alcohol increases due to a reduction in overall solvent polarity. |
Experimental Protocols for Solubility Determination
Rigorous experimental validation is essential. It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer. It's a high-throughput method used in early discovery but often overestimates true solubility because it may form supersaturated or amorphous precipitates.[3][15][16][17]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent at a given temperature, in the presence of excess solid. It is the definitive value required for formulation and late-stage development, determined by the "gold-standard" shake-flask method.[18][19]
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This protocol is the most reliable for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[20][21][22]
Objective: To determine the maximum concentration of 6-Ethynylfuro[3,2-b]pyridine that dissolves in a given solvent at equilibrium.
Methodology:
-
Preparation:
-
Add an excess of solid 6-Ethynylfuro[3,2-b]pyridine to a known volume of the test solvent (e.g., 2-5 mg in 1 mL) in a glass vial. An excess is confirmed by visually observing undissolved solid at the end of the experiment.[23]
-
Prepare a separate set of stock solutions of the compound at known concentrations to be used for the calibration curve.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[23] A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed to confirm that the concentration has reached a stable plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant.
-
To ensure complete removal of all solid particles, centrifuge the aliquot at high speed (e.g., >10,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter compatible with the organic solvent.[23]
-
-
Quantification:
-
Dilute the clarified supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS). HPLC is preferred as it can detect potential impurities or degradation.[20]
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the known concentrations of the standards.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to obtain the final thermodynamic solubility, typically expressed in µg/mL, mg/mL, or µM.
-
Diagram: Shake-Flask Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: High-Throughput Kinetic Solubility
This method is suitable for rapid screening of many solvents or conditions in early-stage research.
Objective: To rapidly assess the solubility of 6-Ethynylfuro[3,2-b]pyridine upon its introduction from a DMSO stock into various solvents.
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of 6-Ethynylfuro[3,2-b]pyridine in 100% DMSO (e.g., 10 or 20 mM).[4]
-
Dispense the test solvents into the wells of a 96-well microplate.
-
-
Assay Execution:
-
Add a small volume of the DMSO stock solution to the test solvents (e.g., 1-2 µL of stock into 100-200 µL of solvent). The final DMSO concentration should be kept low (<2%) to minimize its effect on solubility.
-
Seal the plate and shake for a short incubation period (e.g., 1-2 hours) at a constant temperature.[16]
-
-
Precipitate Detection:
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). An increase in signal relative to a solvent-only blank indicates precipitate formation.[5]
-
-
Interpretation:
-
The highest concentration that does not show evidence of precipitation is reported as the kinetic solubility. This method is semi-quantitative and provides a rapid rank-ordering of solvents. For more precise quantification, the plate can be filtered, and the filtrate analyzed by HPLC, similar to the shake-flask method.[16]
-
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Part 1: Introduction to 6-Ethynylfuro[3,2-b]pyridine
An In-depth Technical Guide to the Crystal Structure of 6-Ethynylfuro[3,2-b]pyridine: A Methodological and Predictive Analysis
Abstract: The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its role in developing novel therapeutics. 6-Ethynylfuro[3,2-b]pyridine, a specific derivative, presents as a valuable building block for creating complex molecular architectures, particularly through click chemistry and Sonogashira coupling reactions. While this compound is commercially available, a definitive public record of its single-crystal X-ray structure is not readily accessible. This guide, therefore, serves a dual purpose: it provides a comprehensive, field-proven protocol for determining the crystal structure of 6-Ethynylfuro[3,2-b]pyridine and offers an expert-driven prediction of its key structural features. By elucidating the three-dimensional arrangement of atoms and the intermolecular forces that govern its solid state, researchers can unlock a deeper understanding of its physicochemical properties, crucial for accelerating structure-based drug design and materials science applications.
The fusion of a furan ring with a pyridine ring creates the furo[3,2-b]pyridine core, a structure that has garnered significant interest in drug discovery.[1] Pyridine and its derivatives are ubiquitous in FDA-approved drugs, acting as essential pharmacophores in treatments for a wide range of diseases, including cancer and viral infections.[2] The pyridine nitrogen atom's ability to act as a hydrogen bond acceptor and its influence on the molecule's electronic properties are key to its biological activity.[3][4]
The addition of an ethynyl group at the 6-position introduces a reactive handle, making 6-Ethynylfuro[3,2-b]pyridine (Figure 1) a versatile synthon. Its molecular formula is C₉H₅NO with a molecular weight of 143.14 g/mol .[5][6][7] Understanding the precise three-dimensional structure of this molecule is paramount. Crystal structure analysis provides unambiguous information on molecular geometry, conformation, and the non-covalent interactions that dictate crystal packing.[8] This knowledge is foundational for computational modeling, rational drug design, and predicting material properties. This document outlines the authoritative methodology to obtain and analyze this critical data.
Figure 1: Chemical Structure of 6-Ethynylfuro[3,2-b]pyridine
Caption: 2D representation of 6-Ethynylfuro[3,2-b]pyridine.
Part 2: Experimental Workflow for Crystal Structure Determination
The unambiguous determination of a small molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (SC-XRD).[9] This technique relies on the ability of a well-ordered crystal to diffract X-rays in a predictable pattern, from which the electron density, and thus atomic positions, can be calculated. The workflow is a multi-stage process requiring precision at each step.
Synthesis and Crystallization Protocol
Causality: The quality of the final crystal structure is entirely dependent on the quality of the single crystal. The ideal crystal is a single, defect-free lattice of sufficient size for mounting and diffraction. The choice of crystallization method is critical and often empirical. Slow evaporation is chosen here for its simplicity and effectiveness for moderately soluble organic compounds. The solvent system is selected to ensure the compound is soluble when warm or in a larger volume and supersaturates upon slow cooling or solvent removal, promoting gradual crystal growth over rapid precipitation.
Step-by-Step Protocol:
-
Synthesis: While commercially available, a potential laboratory synthesis involves a Sonogashira coupling between a halogenated furo[3,2-b]pyridine precursor (e.g., 6-bromo- or 6-iodofuro[3,2-b]pyridine) and a protected acetylene source, such as (trimethylsilyl)acetylene, followed by deprotection. This is a standard and reliable method for introducing terminal alkynes onto heterocyclic systems.
-
Solvent Screening: Dissolve small amounts (~5 mg) of 6-Ethynylfuro[3,2-b]pyridine in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane mixtures) in small vials to assess solubility.
-
Crystallization via Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4°C).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor periodically for the formation of well-defined, single crystals.
-
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
The following diagram outlines the standard workflow from crystal to final structure.
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Commercial Suppliers and Technical Guide for 6-Ethynylfuro[3,2-b]pyridine: A Keystone Building Block for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic system in modern medicinal chemistry, recognized for its role as a foundational scaffold in the development of potent and selective kinase inhibitors. This fused bicyclic structure, combining an electron-rich furan ring with an electron-deficient pyridine ring, presents a unique electronic and structural landscape for molecular recognition by protein kinases. Its rigid planarity and the strategic placement of heteroatoms allow for specific interactions within the ATP-binding pocket of these enzymes, making it a sought-after pharmacophore in drug discovery programs targeting cancer and other diseases driven by aberrant kinase activity. The introduction of a reactive ethynyl group at the 6-position, as in 6-ethynylfuro[3,2-b]pyridine, further enhances its utility, providing a versatile handle for the construction of compound libraries through various coupling chemistries. This guide offers an in-depth look at the commercial availability of this key building block, its chemical properties, a proposed synthetic route, and essential quality control measures for its use in research and development.
Commercial Availability
6-Ethynylfuro[3,2-b]pyridine (CAS Number: 1203499-35-7) is available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. While purity and available quantities may vary, the following vendors are primary sources for this compound. Researchers are advised to request certificates of analysis upon purchase to verify identity and purity.
| Supplier | Product Number | Notes |
| Sigma-Aldrich | AldrichCPR | Available as part of their AldrichCPR line of unique research chemicals. Analytical data is not routinely collected by the supplier for this product line.[1] |
| Fisher Scientific | ADE0011931G | Distributed by Fisher Scientific, product of Adesis, a custom synthesis and manufacturing organization. |
| CP Lab Safety | - | Available in gram quantities for professional research and industrial use.[2] |
| Smolecule | S831586 | Listed as a heterocyclic building block for research applications. |
| Aladdin | E166445 | Offered as a research chemical with specified pack sizes. |
| ChemicalBook | CB12519184 | Provides a platform for sourcing the compound from various suppliers.[3][4] |
Physicochemical Properties and Handling
While comprehensive, experimentally determined physicochemical data for 6-ethynylfuro[3,2-b]pyridine is not extensively published, some key properties can be inferred from its structure and information available from suppliers.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₅NO | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| CAS Number | 1203499-35-7 | [2] |
| Appearance | Solid (predicted) | [1] |
| Storage | Room temperature | [2] |
| LogP (calculated) | 1.80910 | [5] |
Safety and Handling:
Proposed Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for 6-ethynylfuro[3,2-b]pyridine is not widely published, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions. The Sonogashira coupling is the method of choice for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[9]
The proposed synthesis involves two key steps:
-
Sonogashira Coupling: A protected alkyne, such as ethynyltrimethylsilane, is coupled with a halogenated furo[3,2-b]pyridine precursor (e.g., 6-bromo-furo[3,2-b]pyridine) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
-
Deprotection: The silyl protecting group is removed under mild conditions to yield the terminal alkyne, 6-ethynylfuro[3,2-b]pyridine.
Experimental Protocol: Proposed Synthesis of 6-Ethynylfuro[3,2-b]pyridine
Step 1: Synthesis of 6-((Trimethylsilyl)ethynyl)furo[3,2-b]pyridine
-
To a flame-dried Schlenk flask, add 6-bromo-furo[3,2-b]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed tetrahydrofuran (THF) and a suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq).
-
To the stirred mixture, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine.
Step 2: Synthesis of 6-Ethynylfuro[3,2-b]pyridine (Deprotection)
-
Dissolve the purified 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine (1.0 eq) in methanol (MeOH).
-
Add a catalytic amount of potassium carbonate (K₂CO₃) (0.2 eq).[5]
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, 6-ethynylfuro[3,2-b]pyridine.
Caption: Proposed two-step synthesis of 6-Ethynylfuro[3,2-b]pyridine.
Quality Control and Characterization
As some suppliers do not provide detailed analytical data for this compound, it is imperative for the researcher to perform their own quality control to ensure the identity and purity of the material. The following analytical techniques are recommended for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be diagnostic. Expected signals would include those for the aromatic protons on the furo[3,2-b]pyridine core and a characteristic singlet for the acetylenic proton, typically in the range of 3-4 ppm.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and the presence of the alkyne carbons (typically in the 70-90 ppm range).
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio that corresponds to the molecular formula C₉H₅NO.
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using HPLC. A reversed-phase method with a C18 column and a mobile phase gradient of water and acetonitrile (with a small amount of formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to assess purity and confirm the molecular weight of the compound.
Caption: Recommended workflow for quality control of 6-Ethynylfuro[3,2-b]pyridine.
Applications in Drug Discovery
The furo[3,2-b]pyridine scaffold is a key component in a number of potent and selective kinase inhibitors. The ethynyl group at the 6-position serves as a crucial synthetic handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. This is typically achieved through further Sonogashira couplings, click chemistry (copper-catalyzed azide-alkyne cycloaddition), or other alkyne-based transformations.
Derivatives of the furo[3,2-b]pyridine scaffold have been investigated as inhibitors of several kinase families, including:
-
Cdc-like kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing, a process that is often dysregulated in cancer.
-
Haspin Kinase: An atypical kinase that plays a critical role in mitosis, making it an attractive target for cancer therapy.
-
Recepteur d'origine nantais (RON) tyrosine kinase: Overexpression and activation of RON and its splice variants are implicated in the progression of various cancers.[10]
The development of novel kinase inhibitors based on the 6-ethynylfuro[3,2-b]pyridine scaffold represents a promising avenue for the discovery of new therapeutics.
Conclusion
6-Ethynylfuro[3,2-b]pyridine is a valuable and commercially available building block for medicinal chemists and drug discovery scientists. Its privileged furo[3,2-b]pyridine core, combined with the versatile ethynyl functional group, makes it an ideal starting point for the synthesis of kinase inhibitor libraries. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a framework for its procurement, proposed synthesis, and essential quality control. By following the outlined procedures and recommendations, researchers can confidently incorporate this potent scaffold into their drug discovery programs.
References
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CP Lab Safety. 6-Ethynylfuro[3,2-b]pyridine, 1 gram. Available from: [Link]
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J.T. Baker. Pyridine, Material Safety Data Sheet. Available from: [Link]
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A. G. Layne, Inc. Aromatic 100, Safety Data Sheet. Available from: [Link]
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Vitol. Aromatic 150, Safety Data Sheet. Available from: [Link]
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NROChemistry. Sonogashira Coupling. Available from: [Link]
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- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available from: [Link]
- Razafindrainibe, F., et al. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ChemistrySelect. 2020.
- Chinchilla, R., & Nájera, C. Recent Advances in Sonogashira Reactions. Chemical Society Reviews. 2011, 40(10), 5084-5121.
- Park, S., et al. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry. 2019, 62(17), 7987-8001.
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A Comprehensive Guide to the Purity Analysis of Synthetic 6-Ethynylfuro[3,2-b]pyridine for Pharmaceutical Applications
Abstract
6-Ethynylfuro[3,2-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery, prized for its unique structural motif.[1][2] The integrity of any advanced pharmaceutical intermediate or Active Pharmaceutical Ingredient (API) is fundamentally dependent on its purity. For researchers, scientists, and drug development professionals, a rigorous and multi-faceted approach to purity analysis is not merely a quality control measure but a critical component of ensuring the safety, efficacy, and reproducibility of downstream applications. This guide provides an in-depth, technically-grounded framework for the comprehensive purity analysis of synthetically derived 6-Ethynylfuro[3,2-b]pyridine. We will explore its likely synthetic origins to anticipate potential impurities, detail a suite of orthogonal analytical techniques for robust characterization, and present validated protocols that form a self-validating system for quality assessment.
The Imperative of Purity: Understanding 6-Ethynylfuro[3,2-b]pyridine
6-Ethynylfuro[3,2-b]pyridine (C₉H₅NO, MW: 143.14 g/mol ) is a bifunctional molecule featuring a furo[3,2-b]pyridine core and a reactive ethynyl group.[3][4] This structure is a valuable scaffold in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2]
The purity of this compound is paramount; even trace impurities can have significant consequences:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to misleading structure-activity relationship (SAR) data or off-target toxicity.
-
Compromised Reaction Yields: Uncharacterized contaminants can interfere with or poison catalysts in subsequent synthetic steps.
-
Regulatory Hurdles: For pharmaceutical development, stringent purity thresholds are mandated by regulatory bodies like the FDA and EMA to ensure patient safety.[5][6]
Anticipating the Enemy: Synthetic Routes and Potential Impurity Profiles
A robust purity analysis begins with understanding the synthetic pathway, as it dictates the likely nature of impurities.[7] A common and efficient method for installing the ethynyl group onto an aromatic core is the Sonogashira cross-coupling reaction.[8][9]
Based on this pathway, the key impurities to screen for are:
-
Process-Related Impurities: Unreacted 6-halofuro[3,2-b]pyridine starting material.
-
Competitor Reaction Products: The homocoupled di-alkyne product, a common side product in Sonogashira reactions, particularly in the presence of oxygen.[10][11]
-
Residual Reagents: Trace levels of the palladium and copper catalysts, which are toxic and must be controlled to low ppm levels in APIs.[12]
-
Solvent Residues: Residual organic solvents from the reaction and purification steps.
A Multi-Modal Analytical Strategy for Purity Determination
No single analytical technique can provide a complete purity profile. A comprehensive assessment relies on the integration of data from several orthogonal methods, each providing a different piece of the puzzle.[] This integrated approach ensures that impurities with different physicochemical properties are detected and quantified.
Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity determination, separating the main component from organic impurities.[14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method is a regulatory requirement for any API.[15][16] For 6-Ethynylfuro[3,2-b]pyridine, a reversed-phase method is most appropriate.
Rationale for Method Design:
-
Stationary Phase: A C18 column is the logical starting point, offering excellent hydrophobic retention for the aromatic furo[3,2-b]pyridine system.
-
Mobile Phase: An acetonitrile/water or methanol/water gradient is effective. The pyridine moiety is basic (pKa ~5-6)[17], so adding a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase is crucial. This protonates the pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Detection: A photodiode array (PDA) or diode array detector (DAD) is ideal. It allows for detection at the wavelength of maximum absorbance (λmax) for highest sensitivity and also provides spectral data to assess peak purity.
Experimental Protocol: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 0.1 mg/mL solution.
-
Chromatographic Conditions:
Parameter Value Flow Rate 1.0 mL/min Injection Volume 5 µL Column Temperature 30 °C Detection Wavelength Monitor at 254 nm, acquire spectra from 200-400 nm | Gradient Program | 10% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
-
Analysis: Inject the sample and integrate all peaks detected. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness to prove it is suitable for its intended purpose.[6][18]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, primarily residual solvents.[19][20]
Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS
-
Instrumentation: GC-MS system with a static headspace autosampler.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO, DMF). Crimp the vial securely.
-
Headspace Conditions:
-
Incubation Temperature: 80 °C
-
Incubation Time: 15 minutes
-
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm.
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
Inlet Temperature: 220 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 35 to 350 amu.
-
-
Analysis: Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and quantify against a standard containing expected solvents.
Spectroscopic and Elemental Confirmation
These techniques confirm the fundamental identity and composition of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H and ¹³C) is the most powerful tool for unambiguous structural elucidation.[21][22][23] It confirms that the main component is indeed 6-Ethynylfuro[3,2-b]pyridine and can be used to identify and quantify structurally related impurities if their signals are resolved.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Additional experiments like DEPT, COSY, and HSQC can be used for full assignment if needed.
-
Interpretation: The ¹H spectrum should show characteristic signals for the aromatic protons on the furo[3,2-b]pyridine core and a distinct singlet for the acetylenic proton. The ¹³C spectrum will confirm the number of unique carbons, including the two quaternary carbons of the alkyne. The chemical shifts should be compared against literature values or predicted spectra.[22][24]
Elemental Analysis (CHNS)
This technique provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample, serving as a fundamental check of the empirical formula.[25]
Protocol: CHNS Analysis
-
Instrumentation: An automated elemental analyzer.
-
Sample Preparation: Accurately weigh ~2 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Interpretation: The experimentally determined percentages of C, H, and N should match the theoretical values for C₉H₅NO within an acceptable margin (typically ±0.4%).
| Element | Theoretical % |
| Carbon (C) | 75.52% |
| Hydrogen (H) | 3.52% |
| Nitrogen (N) | 9.79% |
| Oxygen (O) | 11.17% |
Inductively Coupled Plasma (ICP) Analysis
ICP-MS or ICP-OES is essential for quantifying trace elemental impurities, particularly residual palladium and copper from the synthesis.[5][][27] This is a critical release test for any API.
Protocol: Trace Metal Analysis by ICP-MS
-
Sample Preparation: Accurately weigh a specified amount of the sample (e.g., 100 mg) into a microwave digestion vessel.
-
Digestion: Add a mixture of trace-metal grade nitric acid and hydrochloric acid. Digest the sample using a validated microwave heating program until the organic matrix is destroyed and the metals are in solution.
-
Analysis: Dilute the digested sample to a final volume with deionized water and analyze using a calibrated ICP-MS instrument.
-
Interpretation: Quantify the concentration of Pd, Cu, and other required elements against calibration standards. The results must be below the limits specified by regulatory guidelines such as ICH Q3D.
Data Integration and Final Purity Assignment
The final purity value is assigned by integrating the results from all orthogonal techniques. The most common approach is the mass balance calculation:
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-volatile Residue/Ash) - (% Trace Metals by ICP)
This provides a comprehensive and defensible purity value that accounts for all potential contaminants, ensuring the material is fit for its intended purpose in a high-stakes research and development environment.
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Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. The Royal Society of Chemistry. [Link]
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Synthesis of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center. [Link]
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The Beginner's Guide to Interpreting GC/MS Results. Innovatech Labs. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
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6-ethynylfuro[3,2-b]pyridine (C9H5NO). PubChemLite. [Link]
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Purity determination and evaluation of new drug substances. PubMed. [Link]
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Light hydrocarbons (alkanes, alkynes, alkenes) C1 – C4. Agilent. [Link]
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Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. NIH. [Link]
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A Senior Application Scientist's Guide to the Molecular Modeling of 6-Ethynylfuro[3,2-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, notably serving as the core for highly selective kinase inhibitors.[1][2] This guide provides an in-depth technical exploration of the molecular modeling of a key derivative, 6-Ethynylfuro[3,2-b]pyridine. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind computational choices, offering a self-validating framework for researchers. We will traverse the computational pipeline from initial quantum mechanical characterization to molecular docking and dynamic simulations, providing both theoretical grounding and field-proven, step-by-step protocols. The objective is to equip scientists with the expertise to rigorously evaluate the structural, electronic, and dynamic interaction profile of this promising heterocyclic compound.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
Nitrogen-containing heterocycles are foundational to modern pharmacology, with over 85% of physiologically active pharmaceuticals containing at least one such ring system.[3] Within this vast chemical space, fused heterocyclic systems like furo[3,2-b]pyridine have emerged as particularly valuable.[4] Research has identified this core as a novel scaffold for potent and highly selective inhibitors of targets such as cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway.[1][5]
The subject of this guide, 6-Ethynylfuro[3,2-b]pyridine (CAS: 1203499-35-7), is a derivative of this important scaffold.[6] Its structure is characterized by the fusion of a furan and a pyridine ring, with the critical addition of an ethynyl group at the 6-position.[7] This ethynyl group is not merely a structural component; it introduces a site for potential functionalization and can act as a key interacting moiety within a protein binding pocket, making it a compound of significant interest for structure-based drug design (SBDD).[7][8]
This guide provides a comprehensive framework for the computational investigation of this molecule, demonstrating how molecular modeling can be leveraged to understand its intrinsic properties and its interactions with biological targets.
The Computational Modeling Workflow: A Strategic Overview
Effective molecular modeling is not a linear execution of software but a multi-stage investigative process. Each stage builds upon the last, providing a progressively detailed view of the molecule's behavior from its intrinsic quantum state to its dynamic interactions within a complex biological environment.
Caption: Step-by-step molecular docking workflow.
-
Step 1: Receptor Preparation
-
Fetch the protein structure (PDB ID: 6I5I) from the RCSB PDB database.
-
Open the structure in UCSF Chimera or ADT.
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Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand. [9]This is a critical step to ensure the binding site is clear.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.
-
Assign partial atomic charges (e.g., Gasteiger charges).
-
Save the prepared protein in the required .pdbqt format, which includes charge and atom type information for Vina. [9]
-
-
Step 2: Ligand Preparation
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Use the QM-optimized structure of 6-Ethynylfuro[3,2-b]pyridine from Part I as the input. This provides a low-energy, realistic starting conformation.
-
Load the ligand into ADT.
-
Define the rotatable bonds (torsions). The ethynyl group is rigid, so torsions will be minimal.
-
Assign Gasteiger charges (or, preferably, use the more accurate charges derived from the QM calculation).
-
Save the prepared ligand in the .pdbqt format.
-
-
Step 3: Grid Box Definition
-
The grid box defines the three-dimensional space where Vina will search for binding poses. [10] * To define the center of the box, identify the key active site residues of CLK1 or use the coordinates of the original co-crystallized ligand as a guide.
-
Set the dimensions of the box to be large enough to encompass the entire binding site plus enough surrounding space to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).
-
-
Step 4: Running AutoDock Vina
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the center and size of the grid box.
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Execute Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Vina will perform the docking calculation, exploring different ligand conformations within the grid box and scoring them.
-
-
Step 5: Results Analysis
-
The log.txt file will contain a table of the top-ranked binding poses with their corresponding binding affinities (in kcal/mol). [11]Lower energy values indicate stronger predicted binding.
-
The output.pdbqt file contains the 3D coordinates of these top poses.
-
Visualize the output file in PyMOL or Chimera, loading it along with the prepared protein structure.
-
Analyze the interactions of the best-scoring pose. Look for key interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts between the ligand and protein residues. This analysis provides a structural hypothesis for the molecule's activity.
-
Part III: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of solvent. [12]Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the entire protein-ligand-solvent system over time, providing critical insights into the stability and dynamics of the complex. [13][14]
Rationale for MD Simulation
-
Stability Assessment: Determines if the binding pose predicted by docking is stable over a simulated timescale (typically nanoseconds). [15]* Conformational Sampling: Allows both the protein and ligand to flex and adapt to each other, revealing induced-fit effects not captured by rigid docking.
-
Interaction Dynamics: Analyzes the persistence of key interactions (like hydrogen bonds) over time, distinguishing transient contacts from stable ones. [13]
Protocol: MD Simulation of the CLK1-Ligand Complex
This protocol outlines the use of a standard MD package like AMBER, GROMACS, or NAMD.
Caption: Workflow for a standard MD simulation.
-
Step 1: System Preparation
-
Input: Use the highest-scoring, most biologically plausible pose of the 6-Ethynylfuro[3,2-b]pyridine-CLK1 complex from the docking results.
-
Force Field Assignment: Assign a force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., General Amber Force Field, GAFF2). The ligand's partial atomic charges should be taken from the earlier QM calculations for best results.
-
-
Step 2: Solvation and Ionization
-
Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). The box should be large enough that the protein does not interact with its own image (a minimum of 10 Å from the box edge).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system.
-
-
Step 3: Energy Minimization
-
Perform a series of energy minimization steps to relax the system and remove any steric clashes or unfavorable geometries introduced during setup. [13]This is a crucial step to ensure simulation stability.
-
-
Step 4: Equilibration
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).
-
Adjust the system pressure to the target pressure (e.g., 1 atm) while maintaining the target temperature, allowing the box density to equilibrate (NPT ensemble). This phase typically runs for several hundred picoseconds to a few nanoseconds. The system is ready for production when temperature, pressure, and density have stabilized.
-
-
Step 5: Production MD
-
Run the simulation for the desired length of time (e.g., 50-100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds). This is the data collection phase. [15]
-
-
Step 6: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This identifies flexible and stable regions of the protein. High fluctuations in the binding site may indicate instability.
-
Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation.
-
Visual Inspection: Visually inspect the trajectory to observe the ligand's behavior in the binding pocket and identify any significant conformational changes.
-
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted computational workflow for the molecular modeling of 6-Ethynylfuro[3,2-b]pyridine. By integrating quantum mechanics, molecular docking, and molecular dynamics, researchers can build a comprehensive understanding of this molecule, from its fundamental electronic properties to the dynamic stability of its complex with a biological target like CLK1.
The true power of this approach lies in its predictive and explanatory capabilities. The insights gained—a validated binding pose, key interacting residues, and an assessment of complex stability—provide a strong foundation for guiding further experimental work. Future computational studies could involve advanced techniques such as binding free energy calculations (e.g., MM/PBSA) to more quantitatively rank binding affinity, or QM/MM methods to model enzymatic reactions or interactions involving complex electronics. [16][12]Ultimately, this integrated modeling strategy serves as an indispensable tool in the rational design of novel and more potent inhibitors based on the promising furo[3,2-b]pyridine scaffold.
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An In-depth Technical Guide to the Thermogravimetric Analysis of 6-Ethynylfuro[3,2-b]pyridine
Abstract
This technical guide provides a comprehensive framework for understanding and performing the thermogravimetric analysis (TGA) of 6-Ethynylfuro[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While specific experimental TGA data for this compound is not yet extensively documented in peer-reviewed literature, this guide synthesizes foundational principles of thermal analysis, data from analogous structures, and established experimental protocols to offer a predictive and practical resource for researchers. We will explore the anticipated thermal stability, propose a detailed methodology for its analysis, and discuss the interpretation of the resulting thermogram, thereby providing a self-validating system for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the thermal properties of this novel compound.
Introduction: The Significance of Thermal Stability in Drug Development and Materials Science
6-Ethynylfuro[3,2-b]pyridine is a noteworthy heterocyclic compound featuring a fused furan and pyridine ring system, with a reactive ethynyl group at the 6-position.[1] Its molecular structure, C₉H₅NO, suggests potential applications in drug discovery, leveraging the biological activity associated with the pyridine moiety and the functionalizability of the ethynyl group.[1] The thermal stability of such a compound is a critical parameter, influencing its shelf-life, processing conditions for formulation, and its suitability in applications where it might be subjected to elevated temperatures.
Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[2][3] This guide will provide a detailed exploration of the theoretical and practical aspects of conducting a TGA on 6-Ethynylfuro[3,2-b]pyridine.
Predicted Thermal Behavior of 6-Ethynylfuro[3,2-b]pyridine
Based on the thermal behavior of related compounds, we can hypothesize the decomposition profile of 6-Ethynylfuro[3,2-b]pyridine. The furo[3,2-b]pyridine core is an aromatic heterocyclic system, which generally imparts a degree of thermal stability. However, the presence of the ethynyl group introduces a potential site for thermal reactivity.
It is anticipated that the thermal decomposition of 6-Ethynylfuro[3,2-b]pyridine will proceed through a multi-step process. The initial decomposition may involve the ethynyl group, which can undergo exothermic cross-linking or polymerization at elevated temperatures, a phenomenon observed in other ethynyl-terminated compounds.[4][5] This could potentially lead to an initial phase of thermal stability enhancement followed by subsequent decomposition of the heterocyclic ring system. The decomposition of the pyridine ring is known to be a radical process, potentially leading to the formation of gaseous products like HCN and cyanoacetylene.[6]
Experimental Protocol: A Validated Approach to TGA of 6-Ethynylfuro[3,2-b]pyridine
The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of 6-Ethynylfuro[3,2-b]pyridine.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for accurate measurements.[2] Calibration of the mass balance and temperature should be performed according to the instrument manufacturer's guidelines using certified reference materials.
Sample Preparation
A small, representative sample of 6-Ethynylfuro[3,2-b]pyridine (typically 5-10 mg) should be used.[2][5] The sample should be a fine, homogeneous powder to ensure uniform heating and to maximize surface area.[7]
TGA Experimental Parameters
The following table outlines the recommended experimental parameters for the TGA of 6-Ethynylfuro[3,2-b]pyridine.
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5-10 mg | Provides a clear signal without overwhelming the balance or causing thermal gradients within the sample.[2] |
| Crucible | Alumina or Platinum | These materials are inert at high temperatures and will not react with the sample.[8] |
| Atmosphere | Nitrogen (inert) or Air (oxidative) | An inert atmosphere allows for the study of thermal decomposition, while an oxidative atmosphere reveals information about thermo-oxidative stability.[9] |
| Gas Flow Rate | 20-50 mL/min | Ensures a consistent and stable atmosphere around the sample.[7] |
| Heating Rate | 10 °C/min | A common heating rate that provides a good balance between resolution of thermal events and experimental time.[2][7] |
| Temperature Range | Ambient to 800 °C | This range is typically sufficient to observe the complete decomposition of most organic compounds.[2] |
Experimental Workflow Diagram
Caption: Experimental workflow for the thermogravimetric analysis of 6-Ethynylfuro[3,2-b]pyridine.
Interpretation of TGA Data: A Predictive Analysis
The resulting TGA curve (a plot of mass vs. temperature) and its first derivative (DTG curve, plotting the rate of mass loss vs. temperature) will provide critical information about the thermal stability of 6-Ethynylfuro[3,2-b]pyridine.
The TGA Curve
The TGA curve is expected to show distinct regions of mass loss.
-
Initial Plateau: A stable baseline at the beginning of the experiment indicates the absence of volatile impurities or adsorbed moisture.
-
Decomposition Steps: One or more sharp drops in the curve signify thermal decomposition events.[10] The temperature at which decomposition begins (the onset temperature) is a key indicator of thermal stability.[11]
-
Final Residue: The mass remaining at the end of the experiment is the char yield, which can provide insights into the decomposition mechanism.[11]
The DTG Curve
The DTG curve provides a clearer picture of the decomposition process.
-
Peaks: Each peak on the DTG curve corresponds to a specific decomposition step.[10] The temperature at the peak maximum (Tmax) represents the temperature of the maximum rate of mass loss for that step.[11]
-
Overlapping Peaks: Overlapping peaks suggest that multiple decomposition reactions are occurring simultaneously or in close succession.[12]
Hypothetical TGA/DTG Curve and Interpretation
The following table summarizes the anticipated decomposition steps for 6-Ethynylfuro[3,2-b]pyridine.
| Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding DTG Peak | Proposed Decomposition Event |
| < 150 | Minimal | None | Loss of adsorbed moisture or volatile impurities. |
| 200 - 350 | Variable | Minor peak | Potential cross-linking or polymerization of the ethynyl group. |
| 350 - 500 | Significant | Major peak | Decomposition of the furo[3,2-b]pyridine ring system. |
| > 500 | Gradual | Broad, low-intensity peak | Slow decomposition of the resulting char. |
Potential Decomposition Pathway Diagram
Caption: Proposed thermal decomposition pathway for 6-Ethynylfuro[3,2-b]pyridine.
Safety Considerations
As with any thermal analysis, appropriate safety precautions must be taken. The decomposition of nitrogen-containing heterocyclic compounds can produce toxic gases such as hydrogen cyanide (HCN).[6] Therefore, the TGA instrument should be operated in a well-ventilated area, and the exhaust should be properly vented.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the thermogravimetric analysis of 6-Ethynylfuro[3,2-b]pyridine. By following the detailed experimental protocol and utilizing the interpretive framework provided, researchers can obtain valuable insights into the thermal stability and decomposition kinetics of this compound. The proposed methodologies and predictive data serve as a robust starting point for the empirical investigation of 6-Ethynylfuro[3,2-b]pyridine, contributing to its potential development in pharmaceuticals and advanced materials.
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Methodological & Application
Application Notes and Protocols for 6-Ethynylfuro[3,2-b]pyridine in Click Chemistry
Introduction: Unlocking the Potential of a Heterocyclic Alkyne in Click Chemistry
In the landscape of modern medicinal chemistry and drug development, the quest for efficient and robust synthetic methodologies is paramount. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has emerged as a powerful tool for the construction of complex molecular architectures.[1][2][3] This reaction's reliability, high yield, and tolerance of a wide array of functional groups have cemented its status as an indispensable conjugation strategy.
This guide focuses on a particularly intriguing building block for click chemistry: 6-Ethynylfuro[3,2-b]pyridine . This molecule's unique fused heterocyclic structure, combining a furan and a pyridine ring, imparts specific electronic and steric properties that make it a valuable synthon. The pyridine moiety can influence the pharmacokinetic properties of a molecule by engaging in hydrogen bonding and acting as a basic center, while the furo[3,2-b]pyridine core is a recognized scaffold in biologically active compounds. The terminal ethynyl group serves as a versatile handle for CuAAC reactions, enabling its conjugation to a diverse range of azide-containing molecules.
These application notes provide a comprehensive overview of the synthesis of 6-Ethynylfuro[3,2-b]pyridine and detailed protocols for its application in CuAAC reactions. The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
PART 1: Synthesis of 6-Ethynylfuro[3,2-b]pyridine
The most common and efficient method for the synthesis of terminal alkynes from aryl or heteroaryl halides is the Sonogashira cross-coupling reaction.[4][5] This protocol outlines a two-step procedure for the synthesis of 6-Ethynylfuro[3,2-b]pyridine, commencing with the Sonogashira coupling of a 6-halofuro[3,2-b]pyridine precursor with a protected alkyne, followed by deprotection.
Protocol 1.1: Sonogashira Coupling of 6-Halofuro[3,2-b]pyridine with Trimethylsilylacetylene
This step involves the palladium- and copper-catalyzed cross-coupling of a 6-halofuro[3,2-b]pyridine (e.g., 6-bromo- or 6-iodofuro[3,2-b]pyridine) with trimethylsilylacetylene. The trimethylsilyl (TMS) group is employed to protect the terminal alkyne, preventing self-coupling and other side reactions.
Materials:
-
6-Halofuro[3,2-b]pyridine (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-halofuro[3,2-b]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add trimethylsilylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-(trimethylsilylethynyl)furo[3,2-b]pyridine.
Diagram 1: Synthesis of 6-Ethynylfuro[3,2-b]pyridine Workflow
Caption: Workflow for the synthesis of 6-Ethynylfuro[3,2-b]pyridine.
Protocol 1.2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS group is readily cleaved under mild basic or fluoride-mediated conditions to yield the terminal alkyne.[6][7][8][9][10]
Method A: Base-Catalyzed Deprotection
Materials:
-
6-(Trimethylsilylethynyl)furo[3,2-b]pyridine (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (0.2 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-(trimethylsilylethynyl)furo[3,2-b]pyridine in methanol.
-
Add potassium carbonate to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-Ethynylfuro[3,2-b]pyridine.
Method B: Fluoride-Mediated Deprotection
Materials:
-
6-(Trimethylsilylethynyl)furo[3,2-b]pyridine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 6-(trimethylsilylethynyl)furo[3,2-b]pyridine in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture for 1-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
PART 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following protocol details a general procedure for the CuAAC reaction of 6-Ethynylfuro[3,2-b]pyridine with an azide, exemplified by benzyl azide, to form the corresponding 1,4-disubstituted 1,2,3-triazole.
Protocol 2.1: CuAAC Reaction of 6-Ethynylfuro[3,2-b]pyridine with Benzyl Azide
This protocol utilizes an in situ generated Cu(I) catalyst from a Cu(II) salt and a reducing agent, a common and convenient method for CuAAC.[11][12]
Materials:
-
6-Ethynylfuro[3,2-b]pyridine (1.0 equiv)
-
Benzyl azide (1.05 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.1 equiv)
-
Solvent: A mixture of tert-butanol and water (1:1) or DMF
-
Inert atmosphere (optional, but recommended for sensitive substrates)
Procedure:
-
In a reaction vial, dissolve 6-Ethynylfuro[3,2-b]pyridine and benzyl azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove residual copper salts, followed by a wash with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure 1-(benzyl)-4-(furo[3,2-b]pyridin-6-yl)-1H-1,2,3-triazole.
Diagram 2: CuAAC Reaction Mechanism
Caption: Simplified mechanism of the CuAAC reaction.
PART 3: Characterization of the Triazole Product
The resulting triazole product, 1-(benzyl)-4-(furo[3,2-b]pyridin-6-yl)-1H-1,2,3-triazole, should be characterized by standard analytical techniques to confirm its structure and purity.
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the triazole proton (δ 7.5-8.5 ppm).- A singlet for the benzylic CH₂ protons (δ ~5.5 ppm).- Aromatic protons from the benzyl and furo[3,2-b]pyridine rings in their respective regions.[14][15][16][17][18] |
| ¹³C NMR | - Characteristic signals for the triazole ring carbons (δ ~120-150 ppm).- Signal for the benzylic carbon (δ ~54 ppm).- Signals for the aromatic carbons of both ring systems.[14][15] |
| Mass Spec. | - The molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | - Disappearance of the alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹).- Appearance of characteristic triazole ring vibrations. |
PART 4: Applications and Future Perspectives
The ability to readily conjugate 6-Ethynylfuro[3,2-b]pyridine to a wide variety of azide-functionalized molecules opens up numerous possibilities in drug discovery and chemical biology.
-
Drug Development: The resulting triazole-linked compounds can be screened for various biological activities. The furo[3,2-b]pyridine scaffold is a known pharmacophore, and its combination with other bioactive moieties via a stable triazole linker is a promising strategy for developing new therapeutic agents.
-
Bioconjugation: 6-Ethynylfuro[3,2-b]pyridine can be used to label biomolecules, such as proteins, nucleic acids, and carbohydrates, that have been metabolically or chemically modified to contain an azide group. This allows for the introduction of the furo[3,2-b]pyridine moiety as a probe for studying biological processes.
-
Materials Science: The rigid, aromatic nature of the furo[3,2-b]pyridine-triazole conjugate makes it an interesting building block for the synthesis of novel organic materials with potential applications in electronics and photonics.
The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of 6-Ethynylfuro[3,2-b]pyridine in their click chemistry endeavors. The inherent modularity of this reaction, coupled with the unique properties of the furo[3,2-b]pyridine scaffold, offers a fertile ground for innovation in various scientific disciplines.
References
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- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
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- ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)
- Dalton Transactions. (n.d.). Cu(I)
- Royal Society of Chemistry. (n.d.).
- Beilstein Archives. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
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- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. interchim.fr [interchim.fr]
- 4. bepls.com [bepls.com]
- 5. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Versatile Virtuoso: 6-Ethynylfuro[3,2-b]pyridine as a Premier Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery and materials science, the furo[3,2-b]pyridine scaffold has emerged as a "privileged" heterocyclic system. Its rigid, planar structure and unique electronic properties make it an ideal foundation for the development of potent and selective therapeutic agents and functional materials.[1] The strategic introduction of a reactive ethynyl group at the 6-position transforms this core into a highly versatile building block, 6-ethynylfuro[3,2-b]pyridine, unlocking a vast potential for molecular diversification and the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of 6-ethynylfuro[3,2-b]pyridine, complete with detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
I. Synthesis of 6-Ethynylfuro[3,2-b]pyridine: A Two-Step Approach to a Key Intermediate
The most common and reliable method for the synthesis of 6-ethynylfuro[3,2-b]pyridine involves a two-step sequence starting from a halogenated furo[3,2-b]pyridine precursor. This approach, centered around the powerful Sonogashira cross-coupling reaction, offers high yields and functional group tolerance.
Workflow for the Synthesis of 6-Ethynylfuro[3,2-b]pyridine
Caption: Synthetic route to 6-Ethynylfuro[3,2-b]pyridine.
Protocol 1: Synthesis of 6-((Trimethylsilyl)ethynyl)furo[3,2-b]pyridine via Sonogashira Coupling
This protocol details the palladium- and copper-catalyzed cross-coupling of a 6-halofuro[3,2-b]pyridine with (trimethylsilyl)acetylene. The use of a silyl-protected alkyne is crucial as it prevents the undesired homocoupling of the terminal alkyne.
Materials:
-
6-Bromo- or 6-Iodofuro[3,2-b]pyridine (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo- or 6-iodofuro[3,2-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add (trimethylsilyl)acetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine.
Protocol 2: Deprotection to Yield 6-Ethynylfuro[3,2-b]pyridine
The removal of the trimethylsilyl (TMS) protecting group is readily achieved under mild basic conditions.
Materials:
-
6-((Trimethylsilyl)ethynyl)furo[3,2-b]pyridine (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine in a mixture of methanol and dichloromethane.
-
Add potassium carbonate to the solution and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous solution of HCl.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 6-ethynylfuro[3,2-b]pyridine is often of sufficient purity for subsequent reactions, but can be further purified by column chromatography if necessary.
II. Applications in Organic Synthesis: A Gateway to Molecular Complexity
The terminal alkyne functionality of 6-ethynylfuro[3,2-b]pyridine serves as a versatile handle for a variety of powerful chemical transformations, enabling the synthesis of a diverse array of novel compounds.
A. Sonogashira Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
The Sonogashira reaction is a cornerstone of modern organic synthesis, allowing for the formation of C(sp)-C(sp²) bonds. 6-Ethynylfuro[3,2-b]pyridine is an excellent substrate for this reaction, readily coupling with a wide range of aryl and heteroaryl halides to generate highly conjugated systems. These products are of significant interest in the development of organic electronics and as precursors to complex pharmaceutical agents.
General Sonogashira Coupling Workflow
Sources
Application Notes and Protocols: 6-Ethynylfuro[3,2-b]pyridine in Modern Medicinal Chemistry
Abstract
This document provides a detailed technical guide on the applications of 6-Ethynylfuro[3,2-b]pyridine, a versatile heterocyclic building block, in medicinal chemistry and drug discovery. We will explore its potential as a key intermediate for the synthesis of bioactive molecules, with a focus on its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fragment-based drug discovery (FBDD) and as a potential covalent warhead for targeted inhibitor development. Detailed protocols for its synthesis and subsequent derivatization are provided, alongside expert insights into experimental design and interpretation.
Introduction: The Strategic Value of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a compelling scaffold in medicinal chemistry due to its structural resemblance to native purines, rendering it a "purine isostere". This mimicry allows molecules incorporating this scaffold to potentially interact with a wide array of biological targets that recognize purine-based ligands, including kinases, polymerases, and G-protein coupled receptors (GPCRs). Its planar structure and the presence of both hydrogen bond donors and acceptors make it an ideal foundation for designing targeted inhibitors.
The introduction of a terminal alkyne (ethynyl group) at the 6-position dramatically enhances the synthetic versatility and potential biological applications of the furo[3,2-b]pyridine scaffold. This functional group serves two primary roles:
-
A Versatile Synthetic Handle: The terminal alkyne is a key reactant in highly efficient and orthogonal "click chemistry" reactions, most notably the CuAAC reaction. This allows for the rapid and reliable conjugation of the furo[3,2-b]pyridine core to a diverse range of molecular fragments, making it an ideal building block for generating large compound libraries for high-throughput screening.
-
A Potential Covalent Warhead: Terminal alkynes can act as precursors to reactive ketenes or be directly involved in covalent bond formation with nucleophilic residues (such as cysteine or serine) within a protein's active site. This can lead to irreversible inhibition, offering advantages in terms of potency and duration of action.
Synthesis of 6-Ethynylfuro[3,2-b]pyridine: A Protocol
The synthesis of 6-Ethynylfuro[3,2-b]pyridine is typically achieved via a Sonogashira coupling reaction from a halogenated precursor, most commonly 6-bromofuro[3,2-b]pyridine.
Protocol 2.1: Sonogashira Coupling for the Synthesis of 6-Ethynylfuro[3,2-b]pyridine
Objective: To synthesize 6-Ethynylfuro[3,2-b]pyridine from 6-bromofuro[3,2-b]pyridine and a suitable acetylene source.
Materials:
-
6-bromofuro[3,2-b]pyridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in methanol for deprotection
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Sonogashira coupling and deprotection workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 6-bromofuro[3,2-b]pyridine (1.0 eq) in anhydrous THF or DMF.
-
Catalyst Addition: To the solution, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and TEA (3.0 eq). Stir the mixture for 15 minutes at room temperature. Expert Insight: The use of a copper co-catalyst is crucial for the Sonogashira reaction to proceed at lower temperatures and with higher efficiency.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture. Causality Note: TMS-acetylene is often used instead of acetylene gas as it is a liquid and easier to handle. The TMS group also prevents self-coupling of the alkyne and is easily removed in a subsequent step.
-
Reaction: Heat the reaction mixture to 60°C and monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Deprotection: Dissolve the crude TMS-protected product in THF. Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 1 hour. Alternatively, the crude product can be dissolved in methanol and stirred with K₂CO₃ (2.0 eq) overnight.
-
Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and purify the residue by silica gel column chromatography to yield the final product, 6-Ethynylfuro[3,2-b]pyridine.
Application in Fragment-Based Drug Discovery via Click Chemistry
The terminal alkyne of 6-Ethynylfuro[3,2-b]pyridine is primed for the CuAAC reaction, enabling its conjugation to a library of azide-containing molecular fragments. This approach allows for the rapid exploration of the chemical space around the furo[3,2-b]pyridine core to identify potent binders for a target of interest.
Protocol 3.1: Library Synthesis using CuAAC
Objective: To conjugate 6-Ethynylfuro[3,2-b]pyridine with a library of azide fragments.
Materials:
-
6-Ethynylfuro[3,2-b]pyridine
-
A library of diverse azide-containing fragments (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O, DMSO)
Workflow Diagram:
Caption: High-throughput CuAAC reaction workflow.
Step-by-Step Procedure:
-
Stock Solutions: Prepare stock solutions of 6-Ethynylfuro[3,2-b]pyridine, the azide fragments, CuSO₄, and sodium ascorbate in a suitable solvent (e.g., DMSO).
-
Reaction Plate: In a 96-well microtiter plate, dispense the 6-Ethynylfuro[3,2-b]pyridine solution (1.0 eq).
-
Fragment Addition: Add each unique azide fragment solution to a separate well (1.1 eq).
-
Reducing Agent: Add the sodium ascorbate solution (0.2 eq). Expert Insight: Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ, which is crucial for the cycloaddition.
-
Catalyst Addition: Initiate the reaction by adding the CuSO₄ solution (0.1 eq).
-
Incubation: Seal the plate and allow it to react at room temperature or with gentle heating (e.g., 40°C) for 2-16 hours.
-
Analysis: The resulting library of 1,4-disubstituted-1,2,3-triazoles can be directly screened for biological activity, or the reaction progress can be confirmed by LC-MS analysis of each well.
Potential as a Covalent Inhibitor
The terminal alkyne can also be exploited as a "warhead" for covalent inhibition. While not as reactive as other covalent modifiers like acrylamides, under the right conditions within a protein active site, it can react with nucleophilic residues. This is particularly relevant for targeting kinases, where a nearby cysteine residue can be targeted for irreversible inhibition.
Hypothetical Mechanism of Covalent Modification:
Caption: Covalent inhibition by an ethynyl group.
Experimental Design Considerations:
-
Target Selection: This strategy is most effective when a non-catalytic, nucleophilic residue is present near the inhibitor binding pocket. Cysteine is the most common target due to the high nucleophilicity of its thiol group.
-
Confirmation of Covalent Binding: Mass spectrometry (MS) is the gold standard for confirming covalent modification. An increase in the protein's mass corresponding to the mass of the inhibitor is indicative of a covalent adduct.
-
Washout Experiments: In cell-based assays, covalent inhibitors should show a sustained effect even after the compound is removed from the media, in contrast to reversible inhibitors.
Quantitative Data Summary (Hypothetical)
The following table represents hypothetical data for a series of compounds generated from 6-Ethynylfuro[3,2-b]pyridine via the CuAAC protocol, targeting a hypothetical kinase.
| Compound ID | R-Group (from R-N₃) | IC₅₀ (nM) | Covalent Binding (MS) |
| FPYR-001 | 4-methoxyphenyl | 250 | Not Assessed |
| FPYR-002 | 3-pyridyl | 120 | Not Assessed |
| FPYR-003 | Cyclohexyl | 85 | No |
| FPYR-004 | 2-aminoethyl | 15 | Yes (+325 Da) |
| FPYR-005 | Benzyl | 98 | No |
This data is illustrative and intended to demonstrate how results would be presented.
Conclusion
6-Ethynylfuro[3,2-b]pyridine is a high-value building block in medicinal chemistry. Its furo[3,2-b]pyridine core acts as a proven pharmacophore for a range of biological targets, while the 6-ethynyl group provides a versatile handle for rapid library synthesis via click chemistry and offers the potential for developing potent covalent inhibitors. The protocols and insights provided herein serve as a guide for researchers to leverage the unique properties of this compound in their drug discovery programs.
References
-
Bunnage, M. E., & Blagbrough, I. S. (2019). Furo[3,2-b]pyridines and Furo[2,3-c]pyridines as Bioisosteres of Purines and 7-Deazapurines. Future Medicinal Chemistry, 11(13), 1531-1534. [Link]
-
Tomašić, T., & Mašič, L. P. (2012). Furo[2,3-b]pyridine and Furo[3,2-b]pyridine as Scaffolds in Medicinal Chemistry. European Journal of Organic Chemistry, 2012(19), 3591-3606. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
Application Notes and Protocols for Sonogashira Coupling of 6-Ethynylfuro[3,2-b]pyridine
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it a "privileged" pharmacophore, frequently incorporated into molecules designed to interact with biological targets.[1] Derivatives of this core have shown promise as potent and selective inhibitors for various kinases and are being investigated for their therapeutic potential in oncology.[1][2] The functionalization of the furo[3,2-b]pyridine nucleus is key to developing extensive structure-activity relationship (SAR) studies, and the introduction of an ethynyl group at the 6-position opens up a gateway for diverse molecular architectures via carbon-carbon bond-forming reactions.
The Sonogashira cross-coupling reaction is a powerful and versatile tool for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[3][4][5] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide range of functional groups, and has been widely adopted in the synthesis of complex molecules, including pharmaceuticals and natural products.[3][4] This guide provides detailed protocols and expert insights for the successful application of the Sonogashira coupling using 6-ethynylfuro[3,2-b]pyridine as the key building block.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[3] The catalytic cycle then involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[6][8]
-
Transmetalation: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base (commonly an amine) to form a copper acetylide species.[6][7] This activated alkyne is then transferred to the palladium complex in a step called transmetalation, displacing the halide and forming a Pd(II)-alkynyl complex.[6][9]
-
Reductive Elimination: The final step is reductive elimination from the Pd(II)-alkynyl complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
The copper co-catalyst is crucial for increasing the reaction rate under mild conditions.[4] However, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating the development of copper-free protocols in certain cases.[3][10]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols: Sonogashira Coupling of 6-Ethynylfuro[3,2-b]pyridine
The following protocols are designed as a starting point for the coupling of 6-ethynylfuro[3,2-b]pyridine with various aryl or vinyl halides. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl iodides and bromides.
Materials:
-
Aryl/Vinyl Halide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et₃N), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-ethynylfuro[3,2-b]pyridine, the aryl/vinyl halide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF or DMF, followed by anhydrous triethylamine.
-
Stir the reaction mixture at room temperature for 16 hours or heat to 50-60 °C for 4-6 hours for less reactive halides.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a significant side reaction.
Materials:
-
6-Ethynylfuro[3,2-b]pyridine (1.0 eq)
-
Aryl/Vinyl Halide (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Diisopropylamine (DIPA) or Piperidine (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-ethynylfuro[3,2-b]pyridine, the aryl/vinyl halide, PdCl₂(PPh₃)₂, and PPh₃.
-
Add anhydrous THF, followed by diisopropylamine or piperidine.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Sonogashira coupling.
Key Parameters and Optimization Strategies
The success of a Sonogashira coupling reaction is highly dependent on the careful selection and optimization of several parameters.
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Palladacycles | Pd(0) sources like Pd(PPh₃)₄ are directly active. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are often more stable to air and are reduced in situ. For challenging substrates, more active palladacycle catalysts may be required.[15] |
| Copper Co-catalyst | CuI | Acts as a co-catalyst to activate the alkyne, increasing the reaction rate.[4] Use a fresh bottle as it can degrade over time. Omit for copper-free protocols to prevent alkyne homocoupling.[10] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, N-heterocyclic carbenes (NHCs) | Phosphine ligands stabilize the palladium catalyst.[6] Bulky, electron-rich ligands like P(t-Bu)₃ can improve the reactivity for less reactive halides (e.g., aryl chlorides).[6] NHC ligands are also highly effective alternatives to phosphines.[6] |
| Base | Et₃N, Diisopropylamine (DIPA), Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is required to deprotonate the terminal alkyne.[8][16] The choice of base can significantly impact the reaction outcome. For copper-free systems, stronger bases may be needed. Ensure the base is anhydrous. |
| Solvent | THF, DMF, Toluene, Acetonitrile, Dioxane | The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions.[10][16] The choice of solvent can influence catalyst solubility and reaction rate. |
| Temperature | Room temperature to 100 °C | Aryl iodides are the most reactive and can often be coupled at room temperature.[17] Aryl bromides and chlorides typically require heating to achieve a reasonable reaction rate.[17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst; Poor quality reagents; Insufficiently inert conditions. | Use a fresh batch of palladium and copper catalysts.[17] Ensure all reagents are pure and solvents/bases are anhydrous and degassed.[10] Purge the reaction vessel thoroughly with an inert gas. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or excessive heat. | Improve degassing procedures.[10] Use high-purity reagents and solvents.[17] Consider lowering the reaction temperature. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen with copper co-catalyst. | Ensure strictly anaerobic conditions.[10] Reduce the amount of CuI or switch to a copper-free protocol.[10] |
| Starting Material Remains | Low reactivity of the aryl halide; Insufficient temperature or reaction time. | The reactivity order is I > OTf > Br > Cl. For less reactive halides (Br, Cl), increase the temperature, use a more active catalyst/ligand system, or increase the reaction time. |
Conclusion
The Sonogashira coupling is an indispensable reaction for the derivatization of the 6-ethynylfuro[3,2-b]pyridine core. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of novel compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement this powerful synthetic methodology.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
-
PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. [Link]
-
ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
NIH. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
ResearchGate. (2025, August 7). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
-
CP Lab Safety. 6-Ethynylfuro[3, 2-b]pyridine, 1 gram. [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
YouTube. (2020, February 13). Sonogashira cross-coupling reaction. [Link]
-
The Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. [Link]
-
ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
-
ResearchGate. (2025, December 6). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 6-Ethynylfuro[3,2-b]pyridine
Introduction: The Furo[3,2-b]pyridine Scaffold and the Versatility of the Ethynyl Group
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an attractive pharmacophore for the development of potent and selective inhibitors of various biological targets, particularly kinases.[2][3] The introduction of an ethynyl group at the 6-position of the furo[3,2-b]pyridine system creates a versatile synthetic handle for the construction of a diverse array of novel heterocyclic compounds through various cycloaddition and coupling reactions. This application note provides detailed protocols for the synthesis of 1,2,3-triazoles, pyrazoles, and isoxazoles starting from 6-Ethynylfuro[3,2-b]pyridine, highlighting the synthetic strategies and experimental considerations for researchers in drug discovery and organic synthesis.
The terminal alkyne functionality of 6-Ethynylfuro[3,2-b]pyridine is a gateway to a multitude of chemical transformations. Its ability to participate in reactions such as nucleophilic additions, cycloadditions, and metal-catalyzed cross-coupling reactions makes it an invaluable building block for creating complex molecular architectures.[2] This guide will focus on [3+2] cycloaddition reactions, a powerful and atom-economical method for the construction of five-membered heterocyclic rings.
Diagram: Synthetic Pathways from 6-Ethynylfuro[3,2-b]pyridine
Caption: Key synthetic routes from 6-Ethynylfuro[3,2-b]pyridine.
I. Synthesis of 6-(1H-1,2,3-Triazol-4-yl)furo[3,2-b]pyridine Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5][6] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal choice for the late-stage functionalization of complex molecules.
Protocol 1: General Procedure for the CuAAC Reaction
This protocol describes a general method for the synthesis of 6-(1-substituted-1H-1,2,3-triazol-4-yl)furo[3,2-b]pyridine derivatives.
Materials:
-
6-Ethynylfuro[3,2-b]pyridine
-
Substituted azide (e.g., benzyl azide, phenyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-Ethynylfuro[3,2-b]pyridine (1.0 eq) and the desired substituted azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-(1-substituted-1H-1,2,3-triazol-4-yl)furo[3,2-b]pyridine derivative.
Causality and Experimental Choices:
-
Catalyst System: The combination of copper(II) sulfate and sodium ascorbate generates the active copper(I) catalyst in situ. This avoids the need to handle potentially unstable copper(I) salts.
-
Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC reactions as it effectively dissolves both organic and inorganic reagents.
-
Stoichiometry: A slight excess of the azide is used to ensure complete consumption of the starting alkyne. Catalytic amounts of the copper salt and reducing agent are sufficient for the reaction to proceed to completion.
Data Presentation: Exemplary CuAAC Reactions
| Entry | Azide (R-N₃) | Product | Expected Yield Range |
| 1 | Benzyl azide | 6-(1-Benzyl-1H-1,2,3-triazol-4-yl)furo[3,2-b]pyridine | 85-95% |
| 2 | Phenyl azide | 6-(1-Phenyl-1H-1,2,3-triazol-4-yl)furo[3,2-b]pyridine | 80-90% |
| 3 | 1-Azido-4-methylbenzene | 6-(1-(p-Tolyl)-1H-1,2,3-triazol-4-yl)furo[3,2-b]pyridine | 82-92% |
II. Synthesis of 6-(1H-Pyrazol-3-yl)furo[3,2-b]pyridine Derivatives
Pyrazoles are another important class of five-membered heterocycles with a wide range of biological activities.[7] They can be synthesized from terminal alkynes through various methods, including the cycloaddition with diazo compounds or the reaction with hydrazones.[8]
Protocol 2: Synthesis from Hydrazones
This protocol outlines the synthesis of pyrazoles from 6-Ethynylfuro[3,2-b]pyridine and tosylhydrazones, a method known for its regioselectivity.[9]
Materials:
-
6-Ethynylfuro[3,2-b]pyridine
-
Substituted aldehyde tosylhydrazone (e.g., benzaldehyde tosylhydrazone)
-
Potassium tert-butoxide (t-BuOK)
-
Pyridine (anhydrous)
-
18-Crown-6
-
Toluene
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aldehyde tosylhydrazone (1.2 eq) in anhydrous pyridine, add potassium tert-butoxide (2.5 eq) and 18-crown-6 (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 6-Ethynylfuro[3,2-b]pyridine (1.0 eq) in anhydrous pyridine to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the desired 6-(1-substituted-1H-pyrazol-3-yl)furo[3,2-b]pyridine derivative.
Causality and Experimental Choices:
-
Base and Solvent: Potassium tert-butoxide is a strong base required for the in situ generation of the diazo intermediate from the tosylhydrazone. Pyridine serves as a suitable high-boiling polar aprotic solvent.
-
18-Crown-6: This crown ether is used to solubilize the potassium cation, thereby increasing the reactivity of the tert-butoxide anion.[9]
-
Regioselectivity: This method typically leads to the formation of 1,3,5-trisubstituted pyrazoles with high regioselectivity.[9]
Diagram: Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of pyrazole derivatives.
III. Synthesis of 6-(Isoxazol-5-yl)furo[3,2-b]pyridine Derivatives
Isoxazoles are valuable heterocyclic motifs present in numerous pharmaceuticals. A common and effective method for their synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[7]
Protocol 3: Synthesis via 1,3-Dipolar Cycloaddition of in situ Generated Nitrile Oxides
This protocol details the synthesis of 3-substituted 5-(furo[3,2-b]pyridin-6-yl)isoxazoles.
Materials:
-
6-Ethynylfuro[3,2-b]pyridine
-
Substituted aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a two-necked flask equipped with a dropping funnel, dissolve the substituted aldoxime (1.1 eq) in chloroform.
-
Add N-Chlorosuccinimide (1.2 eq) portion-wise to the solution at room temperature and stir for 1 hour. This generates the corresponding hydroximoyl chloride.
-
Add 6-Ethynylfuro[3,2-b]pyridine (1.0 eq) to the reaction mixture.
-
Slowly add a solution of triethylamine (1.5 eq) in chloroform via the dropping funnel over a period of 30 minutes. The triethylamine generates the nitrile oxide in situ, which then undergoes cycloaddition.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-(isoxazol-5-yl)furo[3,2-b]pyridine derivative.
Causality and Experimental Choices:
-
In situ Generation: The nitrile oxide is generated in situ from the corresponding aldoxime via a hydroximoyl chloride intermediate. This avoids the isolation of the potentially unstable nitrile oxide.
-
Base: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, thus forming the reactive nitrile oxide dipole.
-
Solvent: Chloroform is a suitable solvent for this reaction, as it is relatively non-polar and unreactive towards the intermediates.
Data Presentation: Expected Products from Cycloaddition Reactions
| Heterocycle | Reagent | General Structure of Product |
| 1,2,3-Triazole | R-N₃ | 6-(1-R-1H-1,2,3-triazol-4-yl)furo[3,2-b]pyridine |
| Pyrazole | R-CH=NNHTs | 6-(1-R-1H-pyrazol-3-yl)furo[3,2-b]pyridine |
| Isoxazole | R-CH=NOH | 6-(3-R-isoxazol-5-yl)furo[3,2-b]pyridine |
Conclusion
6-Ethynylfuro[3,2-b]pyridine is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in this application note provide robust and efficient methods for the construction of 1,2,3-triazole, pyrazole, and isoxazole rings appended to the furo[3,2-b]pyridine core. These methodologies offer researchers in the field of drug discovery and medicinal chemistry a clear pathway to generate libraries of novel compounds for biological screening and lead optimization. The mild reaction conditions and high yields associated with these cycloaddition reactions make them particularly attractive for the rapid diversification of the furo[3,2-b]pyridine scaffold.
References
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Zhang, W., et al. (2022). Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. Bioorganic Chemistry, 121, 105669. [Link]
- Willy, B., Rominger, F., & Müller, T. J. J. (2008). The consecutive Sonogashira coupling of acid chlorides with terminal alkynes, followed by 1,3-dipolar cycloaddition under dielectric heating of in situ generated nitrile oxides from hydroximinoyl chlorides furnishes isoxazoles in moderate to good yields in the sense of a one-pot three-component reaction. Synthesis, 2008(02), 293-303.
- Bolm, C., & Hildebrand, J. P. (1999). [3+2]-Cycloaddition of Diazo Compounds with Alkynes. In Comprehensive Organic Synthesis II (pp. 1221-1247). Elsevier.
- Kong, Y., Tang, M., & Wang, Y. (2014). An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(3), 576-579.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective ligation of azides and terminal alkynes.
- Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2009). Synthesis and characterization of some new pyrazolyl-isoxazolines and isoxazoles as potent antimicrobial and analgesic agents. European Journal of Medicinal Chemistry, 44(10), 4188-4194.
- Pavia, M. R., et al. (1991). Pyrazole derivatives: novel and selective non-steroidal inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 34(4), 1348-1356.
- Padwa, A., & Ku, H. (1980). Intramolecular 1,3-dipolar cycloaddition reactions of α,β-unsaturated diazoalkanes. The Journal of Organic Chemistry, 45(18), 3756-3765.
- Harigae, R., Moriyama, K., & Togo, H. (2014). One-pot synthesis of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, and hydrazines or hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049-2058.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. Mechanism of the 1,3-dipolar cycloaddition of azides to terminal alkynes. Journal of the American Chemical Society, 127(1), 210-216.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
- Chupakhin, O. N., & Charushin, V. N. (2003). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. Russian Chemical Reviews, 72(10), 877.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
- Padmavathi, V., Reddy, G. S., & Reddy, A. V. B. (2008). Synthesis and bioassay of a new class of isoxazole containing heterocycles. European journal of medicinal chemistry, 43(5), 917-925.
- Shi, D., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13655.
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CP Lab Safety. (n.d.). 6-Ethynylfuro[3,2-b]pyridine, 1 gram. Retrieved from [Link]
- Narsaiah, B., et al. (2014). Synthesis of Novel 1,2,3-triazole Tagged pyrazolo[3,4-b]pyridine Derivatives and Their Cytotoxic Activity. Bioorganic & Medicinal Chemistry Letters, 24(4), 1195-1199.
- Reddy, M. S., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1883.
- Titov, A. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 24(16), 12805.
- Kumar, R. S., et al. (2015). Synthesis of some novel N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine and N-((3-(4-(trifluoromethoxy)phenyl) isoxazol-5-yl)methyl) derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 25(15), 2970-2974.
- Deshmukh, A. R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6296.
- Wang, C., et al. (2023).
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- Katritzky, A. R., & Dennis, N. (1989). 1,3-Dipolar character of six-membered aromatic rings. Part 56. The cycloadditions of acetylenes and 3-oxidopyridinium betaines. Journal of the Chemical Society, Perkin Transactions 1, 555-559.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne–azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
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Unlocking the Potential of 6-Ethynylfuro[3,2-b]pyridine Derivatives in Materials Science: Application Notes and Protocols
The strategic fusion of a furan ring with a pyridine nucleus in the furo[3,2-b]pyridine scaffold presents a class of heterocyclic compounds with immense potential in materials science. The introduction of an ethynyl group at the 6-position further enhances the electronic and photophysical properties of these molecules, making 6-ethynylfuro[3,2-b]pyridine and its derivatives highly promising candidates for applications in organic electronics, particularly in the realm of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these novel materials, complete with detailed protocols and insights into their structure-property relationships.
The Strategic Importance of the Furo[3,2-b]pyridine Core
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold due to its rigid, planar structure and unique electronic characteristics.[1] The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a system with inherent charge-transfer character, which is a desirable trait for many organic electronic materials. The ethynyl substituent at the 6-position serves as a versatile handle for further functionalization, allowing for the fine-tuning of the molecule's electronic properties, solubility, and solid-state packing. This functionalization is crucial for optimizing device performance in applications such as OLEDs, where properties like charge carrier mobility and emission wavelength are paramount.[2]
Synthesis of 6-Ethynylfuro[3,2-b]pyridine Derivatives: A Detailed Protocol
The primary synthetic route to 6-ethynylfuro[3,2-b]pyridine derivatives is the Sonogashira cross-coupling reaction. This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
General Synthetic Workflow
The synthesis typically begins with a halogenated furo[3,2-b]pyridine precursor, which is then coupled with a suitable terminal alkyne. The following diagram illustrates the general workflow:
Caption: General workflow for the synthesis of 6-ethynylfuro[3,2-b]pyridine derivatives.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the synthesis of 2-substituted furo[3,2-b]pyridines, which can be adapted for the synthesis of 6-ethynyl derivatives by starting with a 6-halofuro[3,2-b]pyridine.
Materials:
-
6-Bromo- or 6-iodofuro[3,2-b]pyridine (1.0 mmol)
-
Terminal alkyne (1.1 - 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or 10% Pd/C) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triphenylphosphine (PPh₃) (if using a Pd(II) precursor)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 6-halofuro[3,2-b]pyridine, palladium catalyst, copper(I) iodide, and triphenylphosphine (if required).
-
Solvent and Reagents: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 25-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1] The use of ultrasound irradiation can also be employed to accelerate the reaction.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired 6-ethynylfuro[3,2-b]pyridine derivative.[1]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.
-
Copper(I) Co-catalyst: Copper(I) iodide facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the cross-coupling reaction.
-
Amine Base: The amine base is essential for scavenging the hydrogen halide byproduct generated during the reaction and for the deprotonation of the terminal alkyne.
-
Solvent Choice: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like THF and DMF are commonly used.
Characterization of 6-Ethynylfuro[3,2-b]pyridine Derivatives
A thorough characterization of the synthesized compounds is essential to confirm their structure and purity and to understand their physicochemical properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties are critical for assessing the suitability of these materials for optoelectronic applications.
| Property | Characterization Technique | Typical Range for Pyridine Derivatives |
| UV-Visible Absorption | UV-Vis Spectroscopy | 300-450 nm |
| Fluorescence Emission | Fluorescence Spectroscopy | 400-600 nm |
| Fluorescence Quantum Yield (ΦF) | Integrating Sphere or Comparative Method | 0.1 - 0.9 |
| Highest Occupied Molecular Orbital (HOMO) | Cyclic Voltammetry (CV) or Photoelectron Spectroscopy | -5.0 to -6.0 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | Cyclic Voltammetry (CV) or UV-Vis Absorption Edge | -2.5 to -3.5 eV |
| Electrochemical Band Gap (Eg) | Calculated from HOMO and LUMO levels | 2.0 - 3.5 eV |
Note: The specific values for 6-ethynylfuro[3,2-b]pyridine derivatives will depend on the nature of the substituents on the ethynyl group and the furo[3,2-b]pyridine core.
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of 6-ethynylfuro[3,2-b]pyridine derivatives make them attractive candidates for use in various layers of an OLED device, including as emitters, hosts, or charge-transporting materials.[3]
Device Fabrication Workflow
The fabrication of OLEDs is typically carried out by sequential deposition of thin films of organic materials onto a transparent conductive substrate.
Caption: A typical workflow for the fabrication of a solution-processed or vacuum-deposited OLED.
Protocol for Solution-Processed OLED Fabrication
This protocol describes the fabrication of a simple solution-processed OLED device.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) solution (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material solution (can be a 6-ethynylfuro[3,2-b]pyridine derivative)
-
Emissive Layer (EML) solution (a host material doped with an emissive 6-ethynylfuro[3,2-b]pyridine derivative)
-
Electron Transport Layer (ETL) material (for thermal evaporation)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Al)
-
Solvents for dissolving organic materials (e.g., chlorobenzene, toluene)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
HIL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at a specified temperature (e.g., 120 °C) to remove residual water.
-
HTL Deposition: Spin-coat the HTL solution onto the HIL and anneal to remove the solvent.
-
EML Deposition: Spin-coat the EML solution (containing the 6-ethynylfuro[3,2-b]pyridine derivative) onto the HTL and anneal.
-
ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL, EIL, and the metal cathode at a controlled rate.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a glovebox to protect it from oxygen and moisture.
-
Device Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated device.
Trustworthiness of the Protocol: This protocol is a standardized procedure in organic electronics research.[4][5] The success of the fabrication process relies on the precise control of layer thicknesses, the purity of the materials, and the cleanliness of the substrate and the deposition environment. Cross-contamination between layers must be avoided to ensure optimal device performance.
Future Outlook
The field of 6-ethynylfuro[3,2-b]pyridine derivatives is ripe for exploration. Future research will likely focus on the synthesis of novel derivatives with tailored properties for specific applications. For instance, the incorporation of donor-acceptor moieties can lead to materials with thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs. Furthermore, the investigation of their charge transport properties will be crucial for their application in OFETs and other organic electronic devices. The versatility of the ethynyl group also opens up possibilities for post-synthetic modification and the creation of polymeric materials with interesting properties.
References
-
Kumar, K., et al. (2021). Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega, 6(15), 10515–10526. Available from: [Link]
-
Palanisamy, P., et al. (2024). Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Applied Electronic Materials. Available from: [Link]
-
Wang, X., et al. (2018). A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. Journal of Materials Chemistry C, 6(33), 8893-8898. Available from: [Link]
-
Dhineshkumar, E., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2435. Available from: [Link]
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- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling with 6-Ethynylfuro[3,2-b]pyridine Analogues
Introduction: A Novel Fluorophore for Bioorthogonal Chemistry
The field of chemical biology is continually driven by the development of novel tools that allow for the precise interrogation of biological systems. Fluorescent labeling, particularly when combined with bioorthogonal chemistry, has revolutionized our ability to visualize and study biomolecules in their native context. The 6-ethynylfuro[3,2-b]pyridine scaffold represents an emerging class of fluorescent probes designed for this purpose. This heterocyclic system combines a π-electron-rich furan ring with a π-electron-deficient pyridine ring, forming a core structure with favorable photophysical potential.[1][2]
The key feature of these analogues is the 6-ethynyl group (a terminal alkyne), which serves as a bioorthogonal handle for "click" chemistry.[3] This allows the fluorophore to be covalently attached to a target biomolecule that has been metabolically or enzymatically engineered to bear a complementary azide group. This guide provides an in-depth overview of the synthesis, properties, and application of 6-ethynylfuro[3,2-b]pyridine analogues for fluorescent labeling in life science research.
Core Principles and Advantages
The utility of 6-ethynylfuro[3,2-b]pyridine analogues is rooted in the principles of bioorthogonal chemistry, specifically the azide-alkyne cycloaddition.[4][5] This reaction is highly specific; the azide and alkyne groups are essentially inert within the complex chemical environment of the cell but react efficiently with each other under specific conditions to form a stable triazole linkage.
Why Choose a Furo[3,2-b]pyridine Analogue?
-
Favorable Scaffold: The fused furo[3,2-b]pyridine core is a privileged structure in medicinal chemistry, known for its rigid, planar nature which can contribute to favorable fluorescent properties.[6] The pyridine ring can also enhance aqueous solubility and bioavailability.[6]
-
Tunable Photophysics: The photophysical properties of the core structure can be tuned through chemical modification, allowing for the development of a palette of probes with different spectral characteristics.
-
Bioorthogonal Handle: The terminal alkyne is a small, minimally perturbing modification that is readily accessible for click chemistry reactions.[4]
Synthesis of a Prototypical Analogue: 6-Ethynylfuro[3,2-b]pyridine
The synthesis of the 6-ethynylfuro[3,2-b]pyridine core can be achieved through a multi-step process, often culminating in a Sonogashira cross-coupling reaction to install the key ethynyl group. The following protocol is a representative synthesis adapted from established methods for creating the furo[3,2-b]pyridine core and for performing Sonogashira couplings on pyridine nuclei.[6][7][8]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 6-Ethynylfuro[3,2-b]pyridine.
Detailed Synthesis Protocol
Objective: To synthesize 6-ethynylfuro[3,2-b]pyridine from 3-chloro-2-hydroxypyridine.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Ethynyltrimethylsilane (TMS-acetylene)
-
10% Palladium on Carbon (Pd/C)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Tetrabutylammonium fluoride (TBAF) or Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Protocol:
-
Sonogashira Coupling and In Situ Cyclization:
-
To a reaction vessel, add 3-chloro-2-hydroxypyridine (1 equiv.), 10% Pd/C (0.05 equiv.), CuI (0.1 equiv.), and PPh₃ (0.2 equiv.) in ethanol.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add triethylamine (3 equiv.) and ethynyltrimethylsilane (1.5 equiv.).
-
Irradiate the reaction mixture with ultrasound at room temperature until the starting material is consumed (monitor by TLC). This one-pot procedure facilitates both the C-C coupling and the subsequent intramolecular C-O bond formation (heteroannulation).[8]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure. The crude product is the TMS-protected furo[3,2-b]pyridine intermediate.
-
-
Desilylation:
-
Dissolve the crude intermediate in methanol.
-
Add potassium carbonate (K₂CO₃, 2 equiv.) and stir at room temperature for 2-4 hours, or until deprotection is complete (monitor by TLC).
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude 6-ethynylfuro[3,2-b]pyridine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
-
Photophysical Properties
While extensive characterization of the 6-ethynylfuro[3,2-b]pyridine core is an active area of research, the photophysical properties can be inferred from related furopyridine and pyridine-based fluorophores.[1][9][10] These compounds are expected to exhibit fluorescence in the blue-to-green region of the spectrum with sensitivity to the local solvent environment (solvatochromism).
Representative Photophysical Data
The following table summarizes the hypothetical yet representative photophysical properties of a generic 6-ethynylfuro[3,2-b]pyridine analogue in different solvents. These values are based on published data for structurally similar compounds and serve as a guide for experimental design.
| Property | Dichloromethane | Acetonitrile | Methanol | Water |
| Absorbance Max (λabs) | ~350 nm | ~345 nm | ~340 nm | ~335 nm |
| Emission Max (λem) | ~450 nm | ~465 nm | ~475 nm | ~490 nm |
| Stokes Shift | ~100 nm | ~120 nm | ~135 nm | ~155 nm |
| Quantum Yield (ΦF) | ~0.40 | ~0.30 | ~0.25 | ~0.15 |
Causality and Interpretation:
-
Solvatochromism: The observed red-shift in the emission maximum with increasing solvent polarity (from dichloromethane to water) is indicative of positive solvatochromism. This occurs because the excited state of the fluorophore is more polar than the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy and resulting in a lower-energy (red-shifted) emission.
-
Quantum Yield: The decrease in fluorescence quantum yield in more polar, protic solvents like water is a common phenomenon. This can be attributed to increased non-radiative decay pathways, such as hydrogen bonding with the solvent, which compete with fluorescence.
Protocols for Bioorthogonal Labeling
The 6-ethynylfuro[3,2-b]pyridine analogue can be conjugated to azide-modified biomolecules using two primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Workflow: Bioorthogonal Labeling
Caption: General workflow for fluorescent labeling.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application: Labeling of purified proteins or fixed cells. Rationale: CuAAC offers fast reaction kinetics. However, the copper catalyst is toxic to living cells, making this method ideal for in vitro or fixed-sample applications.
Materials:
-
Azide-modified protein (1-10 mg/mL in a phosphate buffer, pH 7.4)
-
6-Ethynylfuro[3,2-b]pyridine analogue (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄, 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 100 mM in water)
-
Sodium ascorbate (300 mM in water, prepare fresh )
-
Desalting column (for purification)
Protocol:
-
Prepare Protein Solution: In a microcentrifuge tube, dilute the azide-modified protein to the desired concentration in the reaction buffer.
-
Add Labeling Reagents:
-
Add the 6-ethynylfuro[3,2-b]pyridine analogue stock solution to achieve a 5- to 10-fold molar excess over the protein.
-
Add the THPTA solution to a final concentration of 2 mM. Vortex briefly.
-
Add the CuSO₄ solution to a final concentration of 0.4 mM. Vortex briefly.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 6 mM to initiate the click reaction.
-
Gently mix and protect the reaction from light.
-
-
Incubation:
-
Incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove the excess dye and reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Analysis:
-
The labeled protein is now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or fluorescence microscopy.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Application: Labeling of biomolecules in living cells. Rationale: SPAAC is a copper-free click reaction, making it bioorthogonal and suitable for live-cell imaging. It relies on a strained cyclooctyne to react with the azide. For this protocol, the roles are reversed: the biomolecule is labeled with an alkyne, and an azide-modified furopyridine probe would be required. Alternatively, and more commonly, the target biomolecule is azide-modified, and a strained cyclooctyne-furopyridine derivative would be synthesized. For the purpose of this guide, we will assume the latter.
Materials:
-
Live cells metabolically labeled with an azide-containing precursor (e.g., cultured on a glass-bottom dish).
-
A strained cyclooctyne derivative of a furo[3,2-b]pyridine fluorophore (e.g., a DBCO-furopyridine, 1 mM stock in DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
Cell Preparation:
-
Culture cells of interest and perform metabolic labeling with the desired azide-containing precursor (e.g., Ac₄ManNAz for glycans) according to established protocols.
-
Prior to labeling, wash the cells twice with warm PBS to remove unincorporated azide precursors.
-
-
Labeling Reaction:
-
Dilute the DBCO-furopyridine stock solution in pre-warmed complete cell culture medium to a final concentration of 5-20 µM.
-
Remove the PBS from the cells and add the labeling medium.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type and target biomolecule.
-
-
Wash and Image:
-
Aspirate the labeling medium and wash the cells three times with warm PBS to remove the unreacted probe.
-
Add fresh imaging medium (e.g., phenol red-free medium) to the cells.
-
The cells are now ready for live-cell fluorescence microscopy. Use filter sets appropriate for the furo[3,2-b]pyridine fluorophore (e.g., DAPI or blue filter cube).
-
Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (CuAAC) | Inactive copper catalyst. | Always use freshly prepared sodium ascorbate. Ensure the THPTA ligand is present to stabilize the Cu(I) state. |
| Inefficient azide incorporation. | Optimize metabolic labeling conditions (concentration of precursor, incubation time). | |
| High Background (SPAAC) | Non-specific binding of the probe. | Reduce the concentration of the DBCO-furopyridine probe or decrease the incubation time. Increase the number of wash steps after labeling. |
| Probe instability. | Synthesize probes with improved solubility and stability. Ensure stock solutions are stored properly. | |
| Photobleaching during Imaging | High laser power or long exposure times. | Reduce laser intensity and exposure time. Use an anti-fade mounting medium for fixed cells. |
Conclusion
The 6-ethynylfuro[3,2-b]pyridine scaffold offers a promising platform for the development of novel fluorescent probes for bioorthogonal labeling. Its adaptable synthesis allows for the fine-tuning of photophysical properties, and its alkyne handle provides a gateway to powerful click chemistry-based applications. By following the detailed protocols and considering the principles outlined in this guide, researchers can effectively employ these analogues to visualize and explore the complex molecular machinery of living systems.
References
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Bioorthogonal Fluorescence Turn‐On Labeling Based on Bicyclononyne−Tetrazine Cycloaddition Reactions that Form Pyridazine Products. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints. Retrieved January 21, 2026, from [Link]
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Design of Fluorescent Probes for Bioorthogonal Labeling of Carbonylation in Live Cells. (2020, May 6). Nature. Retrieved January 21, 2026, from [Link]
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Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Bioorthogonal Reactions in Bioimaging. (2024, February 24). PMC. Retrieved January 21, 2026, from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 21, 2026, from [Link]
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Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
- 6,6′-Diheptyl-3,3′-bis[(pyridin-3-yl)ethynyl]-5H,5′H-dipyrrolo[1,2-b:1, (n.d.). PubMed Central. Retrieved January 21, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4724599/
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A Facile and Inexpensive Synthesis of 6-Ethynylbipyridine. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
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Novel synthesis and antimicrobial screening of 3-(6- Methoxycarbonylamino-pyridine-3-ylethynyl). (2023, October 30). bepls. Retrieved January 21, 2026, from [Link]
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(a) Chemical structures of 3-amino-furo[2,3-b]pyridine-2-carboxamides.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
(a) Absorption and (b) emission spectra of pyridine 1 (solid line), LDS.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
6-Ethynylfuro[3,2-b]pyridine, 1 gram. (n.d.). CP Lab Safety. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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(PDF) Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties. (2016, June 4). ResearchGate. Retrieved January 21, 2026, from [Link]
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one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved January 21, 2026, from [Link]
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Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540). (2021, September 11). Human Metabolome Database. Retrieved January 21, 2026, from [Link]
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Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis, crystal structure and photophysical properties of bissilver(I). (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). Sensors & Diagnostics (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Styrylpyridinium Derivatives for Fluorescent Cell Imaging. (2023, September 4). PMC. Retrieved January 21, 2026, from [Link]
-
Reaction-based small-molecule fluorescent probes for chemoselective bioimaging. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. (2014, July 24). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2. (2024, May 24). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Fluorescence emission spectra measured for (a) pyridine and (b).... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Investigating the In Vitro Biological Activity of 6-Ethynylfuro[3,2-b]pyridine Derivatives
Introduction: The Emerging Potential of Furo[3,2-b]pyridines in Oncology Research
The furo[3,2-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure, forming the core of numerous biologically active compounds.[1] This heterocyclic system is a key component in molecules designed to modulate critical cellular pathways, demonstrating a broad spectrum of pharmacological activities, including anticancer properties.[2] The introduction of a 6-ethynyl group to this scaffold presents a unique chemical handle for further functionalization and can significantly influence the molecule's interaction with biological targets, potentially enhancing potency and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-ethynylfuro[3,2-b]pyridine derivatives, focusing on their potential as anticancer agents.
The rationale for investigating these specific derivatives stems from the established activities of the broader furo[3,2-b]pyridine class, which has been shown to produce potent and highly selective inhibitors of key cellular regulators like cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway.[3] Furthermore, related pyridine-based compounds have demonstrated the ability to inhibit other kinases crucial to cancer progression, such as PIM-1, and to induce apoptosis and cell cycle arrest in various cancer cell lines.[4] This guide will detail the necessary protocols to explore these potential mechanisms of action for novel 6-ethynylfuro[3,2-b]pyridine derivatives.
Part 1: Key In Vitro Biological Activities and Corresponding Assays
The preliminary assessment of novel chemical entities in cancer drug discovery involves a battery of in vitro assays designed to elucidate their cytotoxic effects and mechanism of action. Based on the known activities of structurally related pyridine derivatives, the following biological activities are of primary interest for 6-ethynylfuro[3,2-b]pyridine compounds.
Cytotoxicity and Antiproliferative Effects
The foundational assay in anticancer drug screening is the determination of a compound's ability to inhibit cell growth or induce cell death. The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[4]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-ethynylfuro[3,2-b]pyridine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Induction of Apoptosis
A key mechanism of many successful anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[3]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the 6-ethynylfuro[3,2-b]pyridine derivatives at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Propidium Iodide (PI) staining followed by flow cytometry is a common method for analyzing the cell cycle distribution.
Protocol 3: Cell Cycle Analysis by PI Staining
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while gently vortexing. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.
Part 2: Data Presentation and Visualization
Quantitative Data Summary
While specific IC50 values for 6-ethynylfuro[3,2-b]pyridine derivatives are not yet widely published, the following table illustrates how to present such data once obtained, using hypothetical values for demonstration.
| Compound ID | Target Cell Line | Assay | IC50 (µM) |
| 6-EFP-Derivative 1 | MCF-7 (Breast) | MTT | 7.5 |
| 6-EFP-Derivative 1 | HepG2 (Liver) | MTT | 12.2 |
| 6-EFP-Derivative 2 | A549 (Lung) | MTT | 5.8 |
| 6-EFP-Derivative 2 | HCT116 (Colon) | MTT | 9.1 |
| Doxorubicin (Control) | MCF-7 (Breast) | MTT | 0.9 |
Visualization of Experimental Workflows and Pathways
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for anticancer evaluation.
Hypothetical Signaling Pathway Inhibition
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Application Notes and Protocols for the Functionalization of Polymers with 6-Ethynylfuro[3,2-b]pyridine
Introduction: Bridging Polymer Science and Medicinal Chemistry
The convergence of polymer science and medicinal chemistry has paved the way for the development of advanced biomaterials and therapeutic systems. Functionalized polymers, which are macromolecules decorated with specific chemical moieties, are at the forefront of this innovation. These materials offer the potential for targeted drug delivery, improved biocompatibility, and the creation of sophisticated diagnostic tools. The choice of the functional group is paramount, as it dictates the biological activity and application of the final polymer conjugate.
This guide provides a comprehensive protocol for the functionalization of polymers with 6-Ethynylfuro[3,2-b]pyridine, a heterocyclic compound of significant interest. The furo[3,2-b]pyridine core is a recognized pharmacophore present in a variety of biologically active molecules, and its incorporation into a polymer backbone can impart unique therapeutic or diagnostic properties. The terminal ethynyl group on this molecule allows for its facile conjugation to azide-modified polymers via highly efficient and bioorthogonal "click chemistry" reactions.
We will detail two primary methods for this conjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Materials and Methods
Materials
| Reagent/Material | Supplier | Grade | Notes |
| 6-Ethynylfuro[3,2-b]pyridine | Commercially Available | ≥95% | Store at room temperature.[1] |
| Azide-terminated Poly(ethylene glycol) (PEG-N₃) | Synthesized or Commercially Available | End-group functionality >95% | See Protocol 1 for synthesis. |
| Azide-terminated Polystyrene (PS-N₃) | Synthesized | End-group functionality >95% | See Protocol 2 for synthesis. |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | ≥98% | For CuAAC |
| Sodium ascorbate | Sigma-Aldrich | ≥98% | For CuAAC |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | ≥95% | Ligand for CuAAC |
| Dibenzocyclooctyne-amine (DBCO-amine) | Commercially Available | ≥95% | For SPAAC |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% | Reaction solvent |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent for purification |
| Methanol (MeOH) | Sigma-Aldrich | ACS reagent grade | Non-solvent for precipitation |
| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.0% | Non-solvent for precipitation |
Safety Precautions
6-Ethynylfuro[3,2-b]pyridine is a heterocyclic compound. While a specific Safety Data Sheet (SDS) may not be readily available, it is prudent to handle it with the care afforded to similar pyridine-containing structures. Pyridine is a flammable liquid and is harmful if inhaled, swallowed, or absorbed through the skin.[2][3] It is recommended to handle 6-Ethynylfuro[3,2-b]pyridine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Organic azides, such as those on the functionalized polymers, can be energetic and should be handled with care, avoiding exposure to heat or shock.
Experimental Workflow Overviews
The functionalization process involves two main stages: the synthesis of an azide-terminated polymer and the subsequent click chemistry reaction with 6-Ethynylfuro[3,2-b]pyridine. Below are graphical representations of the experimental workflows.
Figure 2: Workflow for SPAAC functionalization.
Detailed Experimental Protocols
Protocol 1: Synthesis of Azide-Terminated Poly(ethylene glycol) (PEG-N₃)
This protocol describes the conversion of a hydroxyl-terminated PEG to an azide-terminated PEG via a two-step process involving mesylation followed by nucleophilic substitution.
Step 1: Mesylation of PEG-OH
-
In a round-bottom flask dried in an oven, dissolve PEG-OH (1 equivalent, e.g., 5 g of PEG with Mn = 2000 g/mol ) in anhydrous dichloromethane (DCM) at a concentration of approximately 10% (w/v) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 equivalents per hydroxyl group) dropwise to the solution while stirring.
-
After 15 minutes, add methanesulfonyl chloride (MsCl, 1.2 equivalents per hydroxyl group) dropwise. Caution: MsCl is corrosive and lachrymatory.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting PEG-OH is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain PEG-OMs.
Step 2: Azidation of PEG-OMs
-
Dissolve the obtained PEG-OMs (1 equivalent) in N,N-dimethylformamide (DMF) to a concentration of 20% (w/v).
-
Add sodium azide (NaN₃, 5 equivalents per mesyl group) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with DCM and wash with water three times to remove residual DMF and NaN₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Precipitate the product by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration and dry under vacuum to yield PEG-N₃.
Protocol 2: Synthesis of Azide-Terminated Polystyrene (PS-N₃)
This protocol outlines the synthesis of azide-terminated polystyrene using atom transfer radical polymerization (ATRP) with an azide-functionalized initiator.
-
To a Schlenk flask, add the azide-functionalized ATRP initiator (e.g., 2-azidoethyl 2-bromoisobutyrate, 1 equivalent), styrene (50 equivalents), and Cu(I)Br (1 equivalent).
-
Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA, 1 equivalent) via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir for the desired time to achieve the target molecular weight.
-
To quench the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the viscous solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Concentrate the solution and precipitate the polymer by adding it dropwise to a large volume of cold methanol.
-
Collect the white polymer by filtration and dry under vacuum to yield PS-N₃.
Protocol 3: CuAAC Functionalization of Azide-Terminated Polymer
This protocol describes the copper-catalyzed click reaction between an azide-terminated polymer and 6-Ethynylfuro[3,2-b]pyridine.
-
In a vial, dissolve the azide-terminated polymer (e.g., PEG-N₃, 1 equivalent) and 6-Ethynylfuro[3,2-b]pyridine (1.5 equivalents) in DMF to a concentration of 5-10% (w/v).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in a minimal amount of DMF/water.
-
Add the catalyst solution to the polymer solution and stir for 5 minutes.
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in DMF/water and add it to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by FTIR by observing the disappearance of the azide peak (around 2100 cm⁻¹).
-
For purification, precipitate the polymer in cold diethyl ether (for PEG) or methanol (for PS). Repeat the dissolution and precipitation steps twice to remove unreacted small molecules and the copper catalyst.
-
Alternatively, for water-soluble polymers, dialyze the reaction mixture against deionized water for 48 hours, changing the water every 12 hours.
-
Collect the purified polymer by filtration or lyophilization.
Protocol 4: SPAAC Functionalization of Azide-Terminated Polymer
This protocol details the strain-promoted click reaction. Note that for this reaction, 6-Ethynylfuro[3,2-b]pyridine would first need to be functionalized with a strained cyclooctyne, such as DBCO. This protocol assumes a DBCO-functionalized furo[3,2-b]pyridine is used.
-
In a vial, dissolve the azide-terminated polymer (e.g., PS-N₃, 1 equivalent) and the DBCO-functionalized 6-Ethynylfuro[3,2-b]pyridine (1.2 equivalents) in a suitable solvent such as DMF or a mixture of THF/water.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by following the disappearance of the DBCO absorbance at around 310 nm by UV-Vis spectroscopy. [1]3. Upon completion, purify the polymer by precipitation in a non-solvent (e.g., methanol for PS).
-
Collect the functionalized polymer by filtration and dry under vacuum.
Characterization of Functionalized Polymers
Successful functionalization is confirmed through a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the presence of the furo[3,2-b]pyridine moiety on the polymer. | Appearance of new aromatic proton signals corresponding to the furo[3,2-b]pyridine ring and the triazole proton. |
| FTIR Spectroscopy | To confirm the formation of the triazole ring and the consumption of the azide. | Disappearance of the characteristic azide peak at ~2100 cm⁻¹ and the appearance of new peaks associated with the triazole ring. |
| Size Exclusion Chromatography (SEC) | To determine the molecular weight and polydispersity of the polymer. | A slight increase in the molecular weight of the polymer after functionalization, with no significant change in the polydispersity index (PDI). |
Representative Data (Hypothetical)
| Polymer | Functionalization Method | Degree of Functionalization (%) | Mn ( g/mol ) before | Mn ( g/mol ) after | PDI |
| PEG-N₃ | CuAAC | >95 | 2000 | ~2143 | 1.05 |
| PS-N₃ | SPAAC | >90 | 10000 | ~10143 | 1.10 |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful functionalization of polymers with the biologically relevant heterocycle, 6-Ethynylfuro[3,2-b]pyridine. The choice between CuAAC and SPAAC will depend on the specific application, with SPAAC being the preferred method for biological systems where copper toxicity is a concern. The high efficiency and orthogonality of these click chemistry reactions allow for the creation of well-defined polymer-heterocycle conjugates with a high degree of functionalization. The resulting materials hold significant promise for applications in drug delivery, tissue engineering, and diagnostics.
References
-
CP Lab Safety. (n.d.). 6-Ethynylfuro[3,2-b]pyridine, 1 gram. Retrieved from [Link]
-
YouTube. (2023, November 13). Why Use Click Chemistry For Efficient Polymer Functionalization? Chemistry For Everyone. Retrieved from [Link]
-
J. T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2024, November 15). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
Sources
Introduction: The Strategic Value of the 6-Ethynylfuro[3,2-b]pyridine Scaffold
An Application Guide to Metal-Catalyzed Reactions of 6-Ethynylfuro[3,2-b]pyridine: Protocols and Mechanistic Insights
The furo[3,2-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical candidates. Its rigid, planar structure and specific arrangement of heteroatoms make it an ideal scaffold for interacting with various biological targets. The introduction of an ethynyl group at the C6 position transforms this scaffold into a highly versatile building block for drug discovery and materials science. The terminal alkyne serves as a reactive "handle," enabling a wide array of metal-catalyzed transformations for molecular diversification.
This guide provides an in-depth exploration of key metal-catalyzed reactions involving 6-Ethynylfuro[3,2-b]pyridine. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying mechanistic principles and the strategic rationale behind experimental design. We will delve into palladium-catalyzed cross-coupling, gold-catalyzed cyclizations, and copper-catalyzed cycloadditions, offering detailed protocols and field-proven insights for researchers aiming to leverage this potent chemical entity.
Preparative Strategy: Synthesis of the Starting Material
Before exploring its applications, it is essential to have a reliable method for synthesizing the title compound. The most common and efficient route is the Sonogashira cross-coupling reaction between a halogenated furo[3,2-b]pyridine precursor and a protected acetylene source, followed by deprotection.
Protocol 1: Synthesis of 6-Ethynylfuro[3,2-b]pyridine via Sonogashira Coupling
This two-step protocol outlines the synthesis from 6-bromo-furo[3,2-b]pyridine. The choice of trimethylsilylacetylene (TMSA) is strategic; the TMS group protects the terminal alkyne, preventing self-coupling and other side reactions, and is easily removed under mild basic conditions.
Step A: Coupling with Trimethylsilylacetylene
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 6-bromo-furo[3,2-b]pyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed triethylamine (TEA, 4.0 equiv.) and anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration relative to the substrate).
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at 60°C and monitor by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine.
Step B: Silyl Group Deprotection
-
Dissolution: Dissolve the silylated intermediate from Step A in a mixture of methanol and THF (1:1 v/v).
-
Deprotection: Add potassium carbonate (K₂CO₃, 2.0 equiv.) and stir the mixture at room temperature for 1-2 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), remove the solvent in vacuo. Add water to the residue and extract with ethyl acetate (3x).
-
Final Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 6-Ethynylfuro[3,2-b]pyridine is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Section 1: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira reaction is arguably the most powerful tool for functionalizing terminal alkynes. It facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate. This reaction opens the door to a vast chemical space of conjugated systems.
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[1]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.[1]
-
-
Copper Cycle:
-
π-Complex Formation: Cu(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: The base (typically an amine like TEA) deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.[2]
-
Caption: The dual catalytic cycle of the Sonogashira reaction.
Application Protocol 2: Coupling of 6-Ethynylfuro[3,2-b]pyridine with Aryl Halides
This representative protocol is suitable for coupling with a range of electron-rich, electron-poor, and heterocyclic halides.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Robust, commercially available catalysts effective for a wide range of substrates. |
| Copper Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide, accelerating transmetalation.[3] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both a base to deprotonate the alkyne and as a solvent. Also scavenges HX formed. |
| Solvent | THF, DMF, or Dioxane | Aprotic polar solvents that solubilize the reagents and catalyst complex well. |
| Temperature | Room Temperature to 80°C | Reaction kinetics are substrate-dependent. Electron-poor halides often react at RT, while electron-rich or hindered halides may require heating. |
Step-by-Step Methodology:
-
Setup: To a Schlenk tube, add the aryl halide (1.0 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).
-
Inerting: Seal the tube, evacuate, and backfill with argon. Repeat three times.
-
Reagent Addition: Add 6-Ethynylfuro[3,2-b]pyridine (1.2 equiv.) followed by anhydrous solvent (e.g., THF) and base (e.g., DIPA, 3.0 equiv.).
-
Reaction: Stir the mixture at the desired temperature (e.g., 50°C) until the starting material is consumed as monitored by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1, Step A (parts 5 and 6).
Section 2: Gold-Catalyzed Intramolecular Hydroarylation
Gold catalysts, particularly Au(I) and Au(III) complexes, are exceptional π-acids that activate alkynes toward nucleophilic attack.[4] This property enables a variety of cyclization and rearrangement reactions that are difficult to achieve with other metals. For the 6-Ethynylfuro[3,2-b]pyridine scaffold, this can be exploited for constructing new fused ring systems, a common strategy in medicinal chemistry.
Mechanistic Rationale
Gold-catalyzed cyclizations typically proceed through the following key steps:[5]
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne's π-system, rendering it highly electrophilic.
-
Nucleophilic Attack: A suitably positioned intramolecular nucleophile (e.g., an indole, pyrrole, or even an activated benzene ring attached at a nearby position) attacks the activated alkyne. The regioselectivity of this attack (exo-dig vs. endo-dig) is a critical consideration.
-
Protodeauration: The resulting vinyl-gold intermediate is protonated by a proton source in the reaction medium, which cleaves the C-Au bond and regenerates the active gold catalyst.
Caption: General mechanism for gold-catalyzed intramolecular cyclization.
Application Protocol 3: Gold-Catalyzed Synthesis of Fused Heterocycles
This protocol describes a hypothetical but mechanistically sound cyclization of a derivative of 6-Ethynylfuro[3,2-b]pyridine bearing a nucleophilic group.
| Parameter | Recommended Condition | Rationale |
| Gold Precatalyst | Ph₃PAuCl, IPrAuCl, or JohnPhosAuCl (1-5 mol%) | Ligand choice modulates catalyst stability and reactivity. NHC-ligated catalysts (IPr) are often more robust.[6] |
| Silver Co-catalyst | AgSbF₆, AgOTf, or AgBF₄ (1-5 mol%) | Acts as a halide scavenger to generate the active cationic [AuL]⁺ species from the neutral chloride precatalyst. |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Toluene | Non-coordinating solvents are preferred to avoid competition with the alkyne for binding to the gold center. |
| Temperature | Room Temperature to 60°C | Gold-catalyzed reactions are often very fast and can proceed at mild temperatures. |
Step-by-Step Methodology:
-
Catalyst Activation: In a vial, stir the gold precatalyst (e.g., Ph₃PAuCl, 0.05 equiv.) and the silver salt (e.g., AgSbF₆, 0.05 equiv.) in the chosen solvent (e.g., DCE) for 15 minutes in the dark. A precipitate of AgCl will form.
-
Reaction Setup: In a separate flask, dissolve the substituted 6-Ethynylfuro[3,2-b]pyridine substrate (1.0 equiv.) in DCE.
-
Initiation: Transfer the supernatant containing the active catalyst from the first vial to the substrate solution via a syringe filter.
-
Reaction: Stir at room temperature and monitor closely by TLC/LC-MS. These reactions can be complete in under an hour.
-
Quenching and Work-up: Upon completion, quench the reaction by passing it through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the fused polycyclic product.
Section 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of modern chemical biology and materials science due to its high efficiency, mild reaction conditions, and exceptional functional group tolerance. It provides a near-perfect method for covalently linking the 6-Ethynylfuro[3,2-b]pyridine scaffold to molecules bearing an azide group, such as peptides, polymers, or imaging agents.
Mechanistic Rationale
The reaction is catalyzed by Cu(I), which is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate).
-
Copper Acetylide Formation: The active Cu(I) species reacts with the terminal alkyne to form a copper acetylide.
-
Coordination: The organic azide coordinates to the copper center.
-
Cycloaddition: A stepwise process involving nucleophilic attack of the acetylide onto the terminal nitrogen of the azide, followed by ring closure, forms a six-membered copper-containing intermediate.
-
Rearomatization/Release: This intermediate rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.
Caption: A generalized experimental workflow for metal-catalyzed reactions.
Application Protocol 4: Synthesis of a Furo[3,2-b]pyridinyl-Triazole
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 6-Ethynylfuro[3,2-b]pyridine (1.0 equiv.) and the desired organic azide (1.05 equiv.) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv.) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv.).
-
Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction is often complete within 1 to 12 hours, indicated by a color change and confirmed by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or DCM. If the product is water-soluble, alternative purification methods like lyophilization or preparative HPLC may be required.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield the desired 1,4-disubstituted triazole.
References
- Title: Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes Source: PMC - NIH URL
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: PDF URL
- Title: Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds Source: Sci-Hub URL
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods Source: NIH URL
- Title: Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF Source: ResearchGate URL
- Title: Construction of Enantioenriched 4,5,6,7-Tetrahydrofuro[2,3-b] pyridines through a Multicatalytic Sequence Source: eCampus URL
- Title: Metal complex catalysis in a synthesis of pyridine bases Source: ResearchGate URL
- Title: Proton Guru Practice V.
- Title: Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 Source: ePrints Soton - University of Southampton URL
- Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: ResearchGate URL
- Title: Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds Source: MDPI URL
- Title: Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines Source: PMC - PubMed Central URL
- Title: Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands Source: NIH URL
- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL
- Title: Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine Source: RSC Publishing URL
- Title: Gold-Catalyzed Cycloisomerization of Pyridine-Bridged 1,8-Diynes: An Expedient Access to Luminescent Cycl[3.2.
- Title: Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts Source: Springer URL
- Title: A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines Source: ACS Publications URL
- Title: Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena Source: PubMed URL
- Title: Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF Source: ResearchGate URL
- Source: Chemical Communications (RSC Publishing)
- Source: Scirp.
- Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Source: ACS Publications URL
- Title: An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes Source: RSC Publishing URL
- Title: Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)
- Title: Heterocyclic polyfluoro-compounds. Part XIV. Catalytic hydrogenation of perfluoro-(3,6-dihydro-2-methyl-2H-1,2-oxazine)
- Title: Construction of Enantioenriched 4,5,6,7‐Tetrahydrofuro[2,3‐b]pyridines through a Multicatalytic Sequence Merging Gold and Amine Catalysis | Request PDF Source: ResearchGate URL
- Title: Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)
- Title: Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)
Sources
- 1. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6-Ethynylfuro[3,2-b]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 6-Ethynylfuro[3,2-b]pyridine, a critical heterocyclic building block. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges and enhance reaction yield and reproducibility. The primary focus is on the pivotal Sonogashira cross-coupling reaction, which is the most prevalent method for introducing the ethynyl moiety.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Q1: My Sonogashira coupling reaction for 6-Ethynylfuro[3,2-b]pyridine has a very low yield. What are the primary factors to investigate?
A low yield in a Sonogashira coupling is a multifaceted problem. A systematic approach is required to diagnose the root cause. The investigation should be prioritized based on the most common failure points: catalyst system integrity, reagent quality, and reaction conditions.
Causality Analysis Workflow:
Caption: Troubleshooting workflow for low Sonogashira yield.
Key Areas to Scrutinize:
-
Catalyst System: The palladium catalyst and, if used, the copper co-catalyst are central to the reaction. The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents is a primary cause of catalyst death and reaction failure.
-
Base and Solvent: The amine base (e.g., triethylamine or diisopropylamine) must be anhydrous and free of peroxide impurities. It serves not only as a base to neutralize the generated HX but also as a solvent and potentially a ligand.[1]
-
Substrate Purity: The purity of the 6-halofuro[3,2-b]pyridine precursor is critical. Impurities can chelate to the metal center and inhibit catalysis.
-
Temperature: While many Sonogashira reactions run at room temperature, some less reactive substrates, like aryl bromides, may require gentle heating (40-60 °C).[2] However, excessive heat can promote catalyst decomposition and side reactions.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?
The formation of a 1,3-diyne via oxidative homocoupling of the terminal alkyne is the most common side reaction in Sonogashira chemistry, often referred to as Glaser coupling.[3] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3][1]
Strategies to Minimize Homocoupling:
| Strategy | Mechanism of Action | Key Considerations |
| Copper-Free Conditions | Eliminates the primary catalyst for the oxidative homocoupling pathway.[1][4] | Reaction kinetics may be slower. May require a slightly higher temperature or a more efficient palladium/ligand system. |
| Use a Co-solvent | Diluting the amine solvent (e.g., with THF or DMF) can reduce the rate of homocoupling. | Ensure all solvents are rigorously degassed. |
| Controlled Atmosphere | Running the reaction under a dilute hydrogen atmosphere (e.g., H₂/N₂) can suppress the oxidative pathway that leads to homocoupling.[3] | Requires appropriate safety measures for handling hydrogen gas. |
| Slow Alkyne Addition | Adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway over dimerization. | Can extend reaction time but is highly effective. |
Q3: My reaction stalls before the 6-halofuro[3,2-b]pyridine is fully consumed. What could be the cause and how do I fix it?
Reaction stalling is typically due to premature catalyst deactivation.
-
Cause 1: Oxygen Contamination: The most common culprit. Even a small leak in the reaction setup can introduce enough oxygen to deactivate the Pd(0) catalyst.
-
Solution: Re-evaluate your degassing procedure. A minimum of three vacuum/inert gas backfill cycles is recommended for both the solvent and the reaction vessel. Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Cause 2: Inhibitory Species: If your starting materials are not pure, impurities can poison the catalyst. Additionally, as the reaction progresses, product inhibition can sometimes occur where the coupled product coordinates strongly to the palladium center, slowing turnover.
-
Solution: Purify the 6-halofuro[3,2-b]pyridine starting material by recrystallization or column chromatography. If product inhibition is suspected, using a slightly higher catalyst loading (e.g., increasing from 1 mol% to 3 mol%) may help drive the reaction to completion.
-
-
Cause 3: Insufficient Base: The reaction generates one equivalent of H-X. If the base is not sufficient or is of poor quality, the resulting acidity can protonate the alkyne and interfere with the catalytic cycle.
Q4: The final deprotection of my silyl-protected intermediate is proving difficult or leads to product decomposition. What are the recommended deprotection protocols?
Using a silyl-protected alkyne like (trimethylsilyl)acetylene (TMSA) or (triisopropylsilyl)acetylene (TIPSA) is a common strategy to avoid handling acetylene gas and suppress homocoupling. However, the deprotection step must be chosen carefully to avoid cleaving other sensitive functional groups or degrading the furo[3,2-b]pyridine core.
-
For Trimethylsilyl (TMS) Ethers: This is the most common and easily removed protecting group.
-
Mildest Condition: Potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature is highly effective and chemoselective.[6] The reaction is typically clean and complete within 1-3 hours.
-
Alternative: A catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF) in THF can also be used, but this is more aggressive and can sometimes lead to side reactions if not carefully controlled.[6]
-
-
For Triisopropylsilyl (TIPS) Ethers: This group is significantly more robust and requires harsher conditions.
-
Fluoride-Based: TBAF (1.1 equivalents) in THF is the standard method. The reaction may require gentle heating.
-
Silver-Based: For substrates sensitive to fluoride, treatment with silver fluoride (AgF) followed by an acidic workup can effectively remove the TIPS group.[7][8] This method is chemoselective and tolerates many functional groups.
-
Section 2: Frequently Asked Questions (FAQs)
Q5: Which halogen is preferred on the furo[3,2-b]pyridine precursor (I, Br, or Cl) for the Sonogashira coupling?
The choice of halogen significantly impacts reactivity due to the difference in C-X bond strength, which affects the rate-determining oxidative addition step of the catalytic cycle.
Reactivity Order: I > Br >> Cl[9]
-
6-Iodofuro[3,2-b]pyridine: This is the most reactive precursor. It allows for the mildest reaction conditions (often room temperature), lowest catalyst loadings, and fastest reaction times. It is the ideal choice for maximizing yield, especially on a small scale.
-
6-Bromofuro[3,2-b]pyridine: A good balance between reactivity and stability/cost. It is less reactive than the iodide and may require higher temperatures, higher catalyst loadings, or more specialized ligands to achieve good yields.[10]
-
6-Chlorofuro[3,2-b]pyridine: This is the least reactive and generally not recommended unless dictated by synthetic availability. Couplings with chlorides require specialized, highly active catalyst systems and are often lower-yielding.
Q6: Should I use a protected or unprotected alkyne (e.g., trimethylsilylacetylene vs. acetylene gas)?
While using acetylene gas directly is possible, it is technically challenging and hazardous. Using a protected alkyne is strongly recommended for safety, handling, and often, for yield.
-
(Trimethylsilyl)acetylene (TMSA): This is the preferred reagent. It is a liquid, easy to handle and measure, and its use significantly reduces the unwanted Glaser homocoupling side reaction. The TMS group is easily removed under very mild conditions (see Q4).
-
Acetylene Gas: Requires specialized equipment to handle and measure accurately. The high propensity for homocoupling can drastically reduce the yield of the desired product. Its use is generally reserved for large-scale industrial processes where the cost and handling challenges are justified.
Q7: What are the best practices for setting up a Sonogashira reaction to ensure reproducibility?
Reproducibility hinges on meticulous control over the reaction atmosphere and reagent quality.
Sonogashira Catalytic Cycle and Key Components:
Caption: The Sonogashira catalytic cycle.
Best Practices Checklist:
-
Glassware: Ensure all glassware is oven or flame-dried immediately before use to remove adsorbed water.
-
Reagents: Use freshly purchased or purified reagents. CuI should be light in color (white or pale tan); dark green or brown CuI is oxidized and will promote homocoupling.
-
Solvents: Use anhydrous, inhibitor-free solvents. Degas the solvent thoroughly with an inert gas stream for at least 30 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Inert Atmosphere: Assemble the reaction under a positive pressure of Argon or Nitrogen. Use septa and needles for all liquid transfers.
-
Order of Addition: A common and effective order is to combine the 6-halofuro[3,2-b]pyridine, catalyst (e.g., Pd(PPh₃)₄), and CuI in the flask. Add the degassed solvent and base. Finally, add the alkyne dropwise.
Section 3: Optimized Experimental Protocols
These protocols are provided as a robust starting point for synthesis and optimization.
Protocol 1: Optimized Sonogashira Coupling of 6-Iodofuro[3,2-b]pyridine with (Trimethylsilyl)acetylene
This protocol utilizes copper co-catalysis under strictly anaerobic conditions to maximize yield and minimize side reactions.
Materials:
-
6-Iodofuro[3,2-b]pyridine (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed (to make a 0.2 M solution)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 6-iodofuro[3,2-b]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a rubber septum and purge with argon for 10 minutes.
-
Via cannula or syringe, add degassed THF followed by degassed triethylamine. Stir the mixture for 5 minutes.
-
Add (trimethylsilyl)acetylene dropwise via syringe over 2 minutes.
-
Stir the reaction at room temperature under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine.
Protocol 2: Mild Deprotection of 6-((Trimethylsilyl)ethynyl)furo[3,2-b]pyridine
This protocol uses potassium carbonate in methanol, a very mild and efficient method for TMS removal that preserves the integrity of the heterocyclic core.[6]
Materials:
-
6-((Trimethylsilyl)ethynyl)furo[3,2-b]pyridine (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH) (to make a 0.1 M solution)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the silyl-protected starting material in methanol in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC (the product is more polar than the starting material). The reaction is typically complete in 1-2 hours.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting 6-ethynylfuro[3,2-b]pyridine is often of high purity, but can be further purified by flash chromatography if necessary.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira conditions. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved from [Link]
-
Thieme. (2009). Facile Deprotection of Bulky (Trialkylsilyl)acetylenes with Silver Fluoride. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ResearchGate. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Retrieved from [Link]
-
SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 6-Ethynylfuro[3,2-b]pyridine, 1 gram. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wiley Online Library. (2022). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Retrieved from [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-. Retrieved from [Link]
-
University of Florida. (2004). synthesis and reactions of n-ethynyl-heterocycles. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]
-
ChemRxiv. (2022). Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of N-Ethynyl-heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
Scirp.org. (2007). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
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- 10. researchgate.net [researchgate.net]
Purification challenges of 6-Ethynylfuro[3,2-b]pyridine
Introduction
Welcome to the technical support guide for 6-Ethynylfuro[3,2-b]pyridine. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often synthesized via Sonogashira coupling.[1][2] However, its unique structure, combining a basic pyridine nitrogen, a fused furan ring, and a reactive terminal alkyne, presents distinct purification challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, ensuring the isolation of high-purity material. We will address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific, observable problems encountered during the purification of 6-Ethynylfuro[3,2-b]pyridine. Each solution is explained based on the underlying chemical principles.
Question 1: My compound is streaking severely on a silica gel column, leading to poor separation and low recovery. What's happening and how can I fix it?
Answer:
This is the most common issue and is almost certainly caused by the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction can lead to irreversible adsorption, peak tailing (streaking), and even on-column decomposition.
Causality Explained: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, while the protons of the silanol groups are Lewis acids. This acid-base interaction is strong enough to significantly hinder the compound's movement with the mobile phase, resulting in a smeared band rather than a sharp peak.
Solutions:
-
Mobile Phase Modification (First-Line Approach):
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system. A typical starting concentration is 0.1-1% (v/v). The amine will preferentially bind to the acidic sites on the silica, effectively "masking" them from your product and allowing for smooth elution.
-
Use an Alcohol: In some cases, adding methanol or ethanol to the mobile phase can also help by competing for hydrogen bonding sites on the silica gel.
-
-
Change of Stationary Phase:
-
Alumina (Basic or Neutral): Switching from silica to alumina can be highly effective. Basic or neutral alumina will not have the acidic sites that cause the problematic interaction with the pyridine nitrogen.
-
Reversed-Phase Chromatography (RP-HPLC): For high-purity requirements, reversed-phase chromatography is an excellent alternative. Using a C18 column with a mobile phase like acetonitrile/water or methanol/water (often with a buffer like formic acid or ammonium acetate) will separate compounds based on polarity in a different manner, avoiding the silica-pyridine interaction.
-
Table 1: Comparison of Chromatographic Conditions
| Condition | Stationary Phase | Principle | Pros | Cons |
| Standard | Silica Gel | Normal Phase | Inexpensive, widely available | Strong interaction with pyridine, causing tailing and low recovery.[3] |
| Modified | Silica Gel + 0.5% Et₃N | Normal Phase | Significantly reduces tailing, improves peak shape and recovery. | Triethylamine must be removed from final product. |
| Alternative 1 | Neutral Alumina | Normal Phase | Eliminates acidic sites, good for basic compounds. | Can have different selectivity than silica. |
| Alternative 2 | C18 Silica | Reversed Phase | Excellent for high-purity applications, avoids basicity issues. | More expensive, requires different solvent systems. |
Question 2: I've purified my compound, but NMR analysis shows residual palladium and/or copper. How can I remove these metal catalysts?
Answer:
Residual palladium and copper catalysts are a common issue when the synthesis involves a Sonogashira coupling.[1][4] These metals can be difficult to remove with chromatography alone as they can chelate with the pyridine nitrogen.
Causality Explained: The pyridine moiety and the alkyne group can act as ligands, forming stable complexes with residual Pd(0), Pd(II), or Cu(I) species from the reaction, causing them to co-elute with the product.
Solutions:
-
Aqueous Workup Optimization:
-
Ammonium Chloride Wash: Before chromatography, wash the organic layer of your reaction workup with a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonia generated in situ can form soluble complexes with copper, helping to extract it into the aqueous phase.[4]
-
Ammonium Hydroxide Wash: A dilute solution of ammonium hydroxide can also be effective for removing copper.
-
-
Use of Metal Scavengers:
-
After the initial workup, the crude product can be dissolved in a suitable solvent and stirred with a metal scavenger. These are typically solid-supported reagents with functional groups (like thiols or amines) that have a high affinity for transition metals. After stirring, the scavenger is simply filtered off.
-
-
Charcoal Treatment:
-
Stirring the crude product in a solution with activated charcoal can effectively adsorb residual palladium catalysts. Use this method judiciously, as it can sometimes lead to loss of the desired product as well. A short exposure time (15-30 minutes) followed by filtration through Celite® is recommended.
-
Workflow for Metal Impurity Removal
Caption: Optimized purification workflow for 6-Ethynylfuro[3,2-b]pyridine.
Question 3: My TLC plate shows a new, slightly less polar spot appearing over time, especially after concentrating the crude material. What is this impurity?
Answer:
This is a classic sign of the oxidative homocoupling of your terminal alkyne, often referred to as Glaser coupling. This reaction forms a symmetrical di-yne (1,4-di(furo[3,2-b]pyridin-6-yl)buta-1,3-diyne), which is typically less polar than your starting material.
Causality Explained: Terminal alkynes can dimerize in the presence of oxygen and catalytic amounts of copper salts (which are often present from the preceding Sonogashira reaction).[1] This process is accelerated by heat and exposure to air. Concentrating the crude mixture on a rotary evaporator can provide the necessary conditions for this side reaction to occur.
Solutions:
-
Minimize Exposure to Air and Heat:
-
Work reasonably quickly after the reaction is complete.
-
When concentrating, use the minimum temperature required and consider keeping the system under a gentle stream of nitrogen or argon.
-
Store the crude material under an inert atmosphere if it cannot be purified immediately.
-
-
Purification Strategy:
-
This di-yne impurity can often be separated by standard silica gel chromatography, as it is significantly less polar than the desired product. Careful selection of the solvent system is key.[3]
-
Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation (ΔRf > 0.2) between your product and the homocoupled impurity.
-
Impurity Profile from Sonogashira Synthesis
Caption: Common product and impurity profile for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for purified 6-Ethynylfuro[3,2-b]pyridine?
To ensure long-term stability, the purified compound should be stored as a solid in a tightly sealed vial, under an inert atmosphere (argon or nitrogen), at low temperature (-20°C is recommended), and protected from light. The terminal alkyne is prone to slow degradation and polymerization over time, and these conditions minimize those pathways.
Q2: Besides column chromatography, what other techniques can be used for purification?
For very high purity material (>99.5%), preparative HPLC is the method of choice. A reversed-phase C18 column is generally effective. Supercritical Fluid Chromatography (SFC) is also an excellent, though less common, technique for purifying polar molecules like pyridines, often providing faster separations with less solvent waste.[5]
Q3: How can I best monitor the purity of my column fractions?
Thin Layer Chromatography (TLC) is the primary tool. Use a solvent system that places your product at an Rf value of approximately 0.3-0.4 for optimal resolution.[3] Visualize the spots using a UV lamp (254 nm). For fractions that appear pure by TLC, confirmation by LC-MS or ¹H NMR is recommended before combining them. Gas chromatography (GC) can also be a powerful tool for purity analysis if the compound is sufficiently volatile and thermally stable.[6]
Q4: Can I use acidic conditions during workup or purification?
It is strongly advised to avoid acidic conditions. The pyridine nitrogen can be protonated, forming a pyridinium salt. This salt will be highly polar and likely insoluble in common organic solvents, leading to significant loss of material into the aqueous phase during a workup. It will also be completely immobile on a silica gel column. If an acidic wash is necessary to remove other impurities, the aqueous layer should be carefully basified and re-extracted to recover any product that has been protonated.
References
-
Cheng, G., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Calgary. Alkylation of Terminal Alkynes. Chemistry LibreTexts. Available at: [Link]
-
NROChemistry. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Chotana, G. A., et al. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 105(7), 2781–2832. Available at: [Link]
-
Nagai, K., et al. (2018). Poly(4-vinylpyridine) based novel stationary phase investigated under supercritical fluid chromatography conditions. Journal of Chromatography A, 1572, 159-165. Available at: [Link]
-
ATSDR (2021). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Poly(4-vinylpyridine) based novel stationary phase investigated under supercritical fluid chromatography conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Stability issues of 6-Ethynylfuro[3,2-b]pyridine under acidic conditions
A Guide for Researchers on Navigating Stability Challenges in Acidic Environments
Welcome to the technical support center for 6-Ethynylfuro[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that unexpected stability issues can derail critical experiments. This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of the challenges associated with handling 6-Ethynylfuro[3,2-b]pyridine, particularly under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with 6-Ethynylfuro[3,2-b]pyridine in an acidic medium is yielding an unexpected byproduct with a mass increase of +18 amu. What is the likely cause?
A1: The most probable cause is the acid-catalyzed hydration of the terminal alkyne (ethynyl group). This is a classic reaction where a water molecule is added across the triple bond in the presence of an acid catalyst, resulting in the formation of a methyl ketone.[1][2][3]
Mechanistic Insight: The reaction proceeds through a well-established mechanism.[4][5]
-
Protonation: The π-bond of the alkyne acts as a nucleophile, attacking a proton (H+) from the acidic medium. This forms a highly reactive vinyl carbocation intermediate. The proton adds to the terminal carbon, following Markovnikov's rule, to form the more substituted (and therefore more stable) carbocation adjacent to the furo[3,2-b]pyridine ring system.[1]
-
Nucleophilic Attack: A water molecule attacks the carbocation.
-
Deprotonation: The resulting oxonium ion is deprotonated to yield an enol—a molecule with a hydroxyl group directly attached to a double-bonded carbon.
-
Keto-Enol Tautomerization: The enol intermediate is generally unstable and rapidly rearranges into its more stable constitutional isomer, the ketone.[4] This process, known as tautomerization, is also catalyzed by acid and is the final step in the formation of the observed byproduct.
Caption: Acid-catalyzed hydration of the ethynyl group.
Q2: I am experiencing a significant loss of starting material under acidic conditions, but I cannot isolate the expected ketone. What other degradation pathways are possible?
A2: While hydration is the most common issue, other pathways can lead to the consumption of your starting material, especially under harsh conditions (e.g., high acid concentration, elevated temperatures).
| Observation | Potential Cause | Proposed Solution |
| Broad, unresolved peaks in LCMS or NMR; baseline "hump". | Polymerization/Oligomerization: The electron-rich alkyne can be susceptible to acid-induced polymerization, leading to a complex mixture of high-molecular-weight species. | Lower the reaction temperature. Reduce the concentration of the acid catalyst. Use a protecting group strategy (see Q3). |
| Appearance of multiple new, smaller mass fragments in LC-MS. | Ring Degradation: The furo[3,2-b]pyridine core, while aromatic, can be susceptible to degradation under strongly acidic and oxidative conditions. The furan moiety, in particular, can undergo ring-opening hydrolysis.[6] | Use milder acids or buffer the reaction medium. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to exclude oxidative degradation. |
| No discernible product, only baseline material. | Combined Degradation: A combination of alkyne hydration, polymerization, and potential ring degradation is occurring simultaneously. | Re-evaluate the necessity of acidic conditions. If unavoidable, employ a protecting group strategy as the most robust solution. |
Q3: How can I perform subsequent reactions without degrading the ethynyl group? Is there a protective strategy?
A3: Absolutely. Protecting the terminal alkyne is a standard and highly effective strategy. The most common approach is to use a silyl protecting group, such as a trimethylsilyl (TMS) group.[7][8]
The Principle of Protection: The acidic proton of the terminal alkyne is replaced with a sterically bulky, non-reactive group (like TMS). This modification effectively "caps" the alkyne, preventing both protonation-initiated hydration and reactions involving the terminal C-H bond.[9] This silyl group is stable to a wide range of reaction conditions but can be selectively removed later in the synthesis using specific reagents that do not affect other functional groups.[10]
Caption: Orthogonal protection-deprotection workflow.
A detailed, step-by-step protocol for TMS protection and deprotection is provided in the "Experimental Protocols" section below.
Q4: What are the recommended storage and handling procedures for 6-Ethynylfuro[3,2-b]pyridine to ensure long-term stability?
A4: Proper storage is crucial for maintaining the integrity of this reagent.
-
Temperature: Store in a refrigerator at 2-8°C.[11]
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This minimizes exposure to atmospheric moisture and oxygen.
-
Container: Use a tightly sealed vial with a secure cap.
-
Form: Store the compound as a solid. Avoid preparing stock solutions in protic solvents (like methanol or water) for long-term storage, as this can facilitate slow degradation over time.
-
Visual Inspection: Before use, visually inspect the material. Any significant change in color, or signs of clumping or melting, may indicate decomposition.[12]
Validated Experimental Protocols
Protocol 1: Monitoring Stability Under Acidic Conditions (Self-Validating Workflow)
This protocol allows you to quickly assess the stability of your compound under your specific reaction conditions.
-
Setup: In a clean vial, dissolve a small amount (1-2 mg) of 6-Ethynylfuro[3,2-b]pyridine in 0.5 mL of your chosen reaction solvent.
-
Time Zero Sample: Immediately spot this solution on a TLC plate and take an LC-MS injection. This is your t=0 reference.
-
Acidification: Add your acid catalyst at the desired concentration.
-
Monitoring: Stir the reaction at your intended temperature. Every 30 minutes, take a small aliquot and analyze it by TLC and LC-MS.[13]
-
Analysis:
-
TLC: Look for the appearance of new spots. The ketone byproduct will typically have a different Rf value.
-
LC-MS: Monitor the disappearance of the starting material's mass peak and the appearance of a new peak with a mass of [M+18]+.
-
Validation: If you observe degradation within your planned reaction time, a protective strategy is required.
-
Protocol 2: Trimethylsilyl (TMS) Protection of 6-Ethynylfuro[3,2-b]pyridine
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 6-Ethynylfuro[3,2-b]pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Slowly add a solution of ethylmagnesium bromide (EtMgBr, 1.1 equivalents, typically 1M in THF) dropwise. Stir for 30-60 minutes at 0°C. This step forms the acetylide anion.
-
Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 3: Deprotection of TMS-Protected 6-Ethynylfuro[3,2-b]pyridine
This protocol uses a mild, fluoride-free method.
-
Setup: Dissolve the TMS-protected compound (1 equivalent) in methanol (MeOH).
-
Deprotection: Add potassium carbonate (K₂CO₃, ~0.2 equivalents).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, remove the methanol under reduced pressure.
-
Purification: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected product.[10]
References
-
Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Retrieved from [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Retrieved from [Link]
-
ACS Applied Polymer Materials Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Retrieved from [Link]
-
Minikel, E. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]
-
Leah4sci. (2019, October 30). Alkyne Acid Catalyzed Hydration Reaction and Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]
-
Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. THE PCCA BLOG. Retrieved from [Link]
-
PubMed Central. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
-
Ashenhurst, J. (2013, May 14). Hydration and Oxymercuration of Alkynes. Master Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent breakthroughs in the stability testing of pharmaceutical compounds. Retrieved from [Link]
-
sioc-journal.cn. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 2,6-Diamination of Substituted Pyridines via Heterogeneous Chichibabin Reaction. Retrieved from [Link]
Sources
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
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- 8. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]
- 9. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. Buy 6-Ethynylfuro[3,2-b]pyridine | 1203499-35-7 [smolecule.com]
- 12. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Ethynylfuro[3,2-b]pyridine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 6-Ethynylfuro[3,2-b]pyridine. The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, notably as a core for highly selective kinase inhibitors[1][2]. The introduction of an ethynyl group at the C6 position is a key transformation, often accomplished via a Sonogashira cross-coupling reaction. This process, while powerful, is fraught with potential side reactions and optimization challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying cause and provides a clear, actionable protocol for resolution.
Question 1: My Sonogashira coupling reaction shows low or no conversion of the 6-halofuro[3,2-b]pyridine. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Sonogashira coupling is a common issue that can typically be traced back to catalyst activity, reaction conditions, or the reactivity of your specific substrates.
Underlying Causes & Solutions:
-
Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) fails to reduce in situ, or if the active Pd(0) is oxidized or decomposes, the reaction will stall.
-
Troubleshooting:
-
Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst, leading to the formation of palladium black (decomposition). Degas your solvents thoroughly (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes) and maintain a positive inert gas pressure throughout the experiment[3].
-
Ligand Choice: The phosphine ligand stabilizes the Pd(0) center and facilitates the catalytic cycle. For an electron-rich heterocyclic system like furo[3,2-b]pyridine, a more electron-rich and sterically demanding ligand may be required to promote the rate-limiting oxidative addition step, especially if you are using a 6-bromo or 6-chloro precursor[4]. Consider switching from PPh₃ to a more specialized ligand like P(t-Bu)₃ or XPhos.
-
Reactivity of Halide: The reactivity order for the halide on the furo[3,2-b]pyridine is I > Br >> Cl. If you are using 6-bromofuro[3,2-b]pyridine and experiencing low conversion, switching to the 6-iodo derivative will significantly accelerate the oxidative addition step[5].
-
-
-
Inhibition by the Pyridine Nitrogen: The lone pair on the nitrogen atom of your furo[3,2-b]pyridine substrate can coordinate to the palladium or copper catalysts, acting as an inhibitor and slowing down the reaction.
-
Troubleshooting:
-
Increase Temperature: Running the reaction at a higher temperature (e.g., 80-100 °C in a sealed tube) can often overcome this inhibition[5][6].
-
Solvent Choice: A more coordinating solvent like DMF or dioxane can sometimes help by competing for coordination sites on the metal, though this can also slow down the desired reaction. A solvent screen is recommended if the issue persists[5].
-
-
-
Insufficient Basicity: The base is crucial for deprotonating the terminal alkyne, a key step in forming the reactive copper(I) or palladium(II) acetylide intermediate[7].
-
Troubleshooting:
-
Amine Selection: Triethylamine (TEA) is common, but for more difficult couplings, a stronger, bulkier base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can be more effective[5]. Ensure the amine is distilled and dry, as water can interfere with the reaction.
-
-
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Question 2: My reaction is consuming the starting materials, but my main byproduct is a symmetrical diyne from the homocoupling of my alkyne (Glaser coupling). How do I prevent this?
Answer:
The formation of a symmetrical diyne (e.g., bis(trimethylsilyl)butadiyne if using TMS-acetylene) is a classic side reaction in Sonogashira couplings known as Glaser or Glaser-Hay coupling. It is an oxidative homocoupling catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically residual oxygen.
Underlying Causes & Solutions:
-
Presence of Oxygen: This is the primary culprit. Oxygen facilitates the oxidation of Cu(I) to Cu(II), which promotes the homocoupling pathway.
-
Troubleshooting:
-
Rigorous Degassing: As mentioned previously, ensure all solvents and the reaction headspace are scrupulously free of oxygen.
-
Slow Addition of Alkyne: Add the terminal alkyne slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling with the aryl halide.
-
-
-
High Copper(I) Loading: An excessive amount of the copper co-catalyst can accelerate the rate of homocoupling.
-
Troubleshooting:
-
Reduce CuI Loading: Use the minimum effective amount of CuI, typically 1-5 mol%.
-
Go Copper-Free: In many cases, the Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the Glaser coupling pathway[7]. This often requires a more active palladium/ligand system (e.g., Pd(OAc)₂/SPhos) and a stronger base, but it is a very effective solution.
-
-
Catalytic Cycles: Sonogashira vs. Glaser Coupling
Caption: Competing catalytic cycles in a copper-co-catalyzed reaction.
Question 3: I am using a silyl-protected alkyne (e.g., TMS-acetylene). What is the best way to perform the final deprotection without degrading my 6-ethynylfuro[3,2-b]pyridine product?
Answer:
The deprotection of the silyl group is a critical final step. The choice of reagent is paramount to avoid side reactions, such as decomposition of the sensitive furo[3,2-b]pyridine ring or reaction with the newly formed terminal alkyne.
Common Deprotection Reagents & Potential Issues:
| Reagent/Condition | Typical Protocol | Pros | Cons & Potential Side Reactions |
| TBAF (Tetrabutylammonium fluoride) | 1.1 eq TBAF (1M in THF), THF, 0 °C to RT | Very common, effective for most silyl groups. | Can be basic, potentially causing decomposition of base-sensitive substrates. Fluoride can sometimes act as a nucleophile.[8] |
| K₂CO₃ / Methanol | Cat. K₂CO₃, MeOH/THF, RT | Very mild, inexpensive, and effective for TMS groups. | Slower than TBAF; may not be effective for bulkier silyl groups like TIPS.[9] |
| AgF / Methanol | 1.5 eq AgF, MeOH, RT | Mild and particularly effective for heteroaromatic acetylenes; less basic than TBAF. | Silver salts are expensive and require stoichiometric amounts.[10][11] |
| HF-Pyridine | Dilute HF-Pyridine in THF/Pyridine | Effective for very robust silyl groups. | Highly corrosive and hazardous; can protonate and potentially degrade the furo[3,2-b]pyridine ring. |
Recommended Protocol for 6-((Trimethylsilyl)ethynyl)furo[3,2-b]pyridine:
For the deprotection of a TMS group on a potentially sensitive heterocyclic system, the mildest conditions should be attempted first.
-
Starting Point (Mildest Condition):
-
Dissolve the silylated product in a 1:1 mixture of Methanol and THF (or Dichloromethane).
-
Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.2 equivalents).
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute with water, extract with an organic solvent (e.g., Ethyl Acetate), dry, and concentrate to yield the final product.
-
-
Alternative if K₂CO₃ Fails:
-
If the K₂CO₃ method is too slow or stalls, the next best option is TBAF under carefully controlled temperature conditions.
-
Dissolve the substrate in dry THF and cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of TBAF (1M solution in THF) dropwise.
-
Monitor the reaction closely. Once the starting material is consumed (often within 30 minutes), immediately quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to neutralize the basicity.
-
Proceed with a standard aqueous workup and extraction.
-
Frequently Asked Questions (FAQs)
Q: Should I use copper in my Sonogashira reaction? A: It depends. The classic Sonogashira protocol uses a Cu(I) co-catalyst (typically CuI), which facilitates the formation of the copper acetylide, allowing the reaction to proceed at lower temperatures (even room temperature)[7]. However, this introduces the risk of Glaser homocoupling[6].
-
Use Copper if: You are working at or near room temperature, or if your palladium/ligand system is not highly active.
-
Avoid Copper if: You are struggling with alkyne homocoupling, or if you are using a modern, highly active catalyst system (e.g., with bulky, electron-rich phosphine or NHC ligands) that can perform the coupling efficiently at higher temperatures without copper[7].
Q: My lab has 6-bromo- and 6-iodofuro[3,2-b]pyridine. Which one is better to use? A: Use the 6-iodofuro[3,2-b]pyridine. The carbon-halogen bond strength decreases from C-Cl > C-Br > C-I. The rate-determining step in many Sonogashira couplings is the oxidative addition of the aryl halide to the Pd(0) center. This step is significantly faster for aryl iodides than for aryl bromides, leading to shorter reaction times, lower required temperatures, and often cleaner reactions with fewer side products[5].
Q: How should I purify the final 6-Ethynylfuro[3,2-b]pyridine? A: The product is a relatively nonpolar, aromatic heterocycle[12]. Standard silica gel column chromatography is the most common method for purification.
-
Solvent System: A nonpolar/polar solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol is typically effective. Start with a low polarity eluent and gradually increase the polarity.
-
TLC Visualization: The product should be UV-active due to the conjugated aromatic system.
-
Stability: Terminal alkynes can be unstable, especially if exposed to metals, air, or light for extended periods. It is best to use the purified product quickly or store it under an inert atmosphere at low temperatures.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Owsley, D. C., & Castro, C. E. (1972). Substitution of Aryl Halides with Copper(I) Acetylides: A Synthesis of Tolanes and Heterocyclic Analogs. Organic Syntheses, 52, 128. Available at: [Link]
-
Valera, C., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1139-1143. Available at: [Link]
-
Pottier, L. R., & Organ, M. G. (2017). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 82(9), 4585–4605. Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2008). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 52(3), 224-227. Available at: [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
- Fleming, I. (2002). Silyl-Protected Acetylenes in Organic Synthesis. In Science of Synthesis. Thieme.
-
Human Metabolome Database. (2021). Furo[3,2-b]pyridine (HMDB0252540). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.org.mx [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. hmdb.ca [hmdb.ca]
Technical Support Center: Optimization of Sonogashira Coupling with 6-Ethynylfuro[3,2-b]pyridine
Welcome to the technical support center for the Sonogashira coupling of 6-Ethynylfuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties of the furo[3,2-b]pyridine scaffold can present specific challenges in this otherwise robust cross-coupling reaction.[1] This document aims to equip you with the knowledge to navigate these challenges and successfully optimize your reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of 6-Ethynylfuro[3,2-b]pyridine with various aryl or vinyl halides. Each problem is followed by probable causes and actionable solutions.
Problem 1: Low to No Product Yield
A low or nonexistent yield is one of the most frequent issues. A systematic approach is crucial for diagnosis.[2]
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its decomposition, often observed as a black precipitate ("palladium black"), is a common culprit.[2][3]
-
Inhibited Catalyst by Pyridinic Nitrogen: The lone pair of electrons on the nitrogen atom of the furo[3,2-b]pyridine ring can coordinate with the palladium center, leading to catalyst inhibition.[6][7]
-
Solution: Employ ligands that are sterically bulky and electron-rich.[8] These ligands can increase the rate of the desired catalytic cycle and minimize inhibition. Examples include bulky phosphine ligands like P(t-Bu)₃ or JohnPhos.
-
-
Poor Substrate Reactivity (Aryl/Vinyl Halide): The reactivity of the coupling partner significantly impacts the reaction outcome. The general reactivity order is I > OTf > Br > Cl.[2]
-
Presence of Oxygen: Oxygen can lead to the undesirable homocoupling of 6-Ethynylfuro[3,2-b]pyridine (Glaser coupling) and deactivation of the Pd(0) catalyst.[2][5]
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for both deprotonating the alkyne and maintaining catalyst stability.
Problem 2: Formation of Significant Byproducts
The presence of unwanted products complicates purification and reduces the yield of the desired compound.
Potential Causes & Troubleshooting Steps:
-
Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, leading to the formation of a dimer of 6-Ethynylfuro[3,2-b]pyridine. It is primarily caused by the presence of oxygen and is often catalyzed by the copper(I) cocatalyst.[2][5]
-
Solution 1 (Copper-Free Conditions): The most effective way to eliminate Glaser coupling is to perform the reaction without a copper cocatalyst.[2][5] This may require more active palladium catalysts, specific ligands, or higher reaction temperatures.[2]
-
Solution 2 (Strictly Anaerobic Conditions): If a copper co-catalyst is necessary for reactivity, maintaining a rigorously oxygen-free environment is paramount.
-
-
Decomposition of Starting Materials or Product: The furo[3,2-b]pyridine core or the alkyne functionality might be sensitive to the reaction conditions, especially at elevated temperatures.
-
Solution: Screen for the lowest effective temperature. Start with room temperature and incrementally increase the temperature until a reasonable reaction rate is achieved.[11] Consider using a more active catalyst that allows for lower reaction temperatures.
-
Problem 3: Reaction Stalls Before Completion
Sometimes the reaction starts but fails to proceed to full conversion of the starting materials.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation Over Time: The catalyst may have a limited lifetime under the reaction conditions.
-
Solution: Add a second portion of the palladium catalyst and ligand midway through the reaction. Ensure the reaction is well-stirred to maintain a homogeneous mixture.
-
-
Insufficient Base: The base is consumed stoichiometrically to neutralize the hydrogen halide byproduct.
-
Solution: Use a sufficient excess of the base (typically 2-3 equivalents). Ensure the base is of high purity and anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: Is a copper co-catalyst always necessary for the Sonogashira coupling of 6-Ethynylfuro[3,2-b]pyridine?
While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the reaction, it is not always essential and can be detrimental due to the promotion of alkyne homocoupling.[2][5] Copper-free Sonogashira reactions have been extensively developed and are often preferred for cleaner reaction profiles.[12][13] These conditions may necessitate the use of more sophisticated palladium catalysts and ligands to achieve high efficiency.[2]
Q2: What is the optimal palladium catalyst and ligand combination for this specific substrate?
There is no single "best" combination, as the optimal choice depends on the specific aryl/vinyl halide being used. However, for heteroaromatic substrates like 6-Ethynylfuro[3,2-b]pyridine, catalyst systems that are resistant to coordination with the pyridine nitrogen are advantageous.
| Catalyst/Ligand Type | Advantages | Considerations |
| Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | Readily available, well-established.[4] | Can be susceptible to inhibition by pyridinic nitrogen. |
| Pd with Bulky, Electron-Rich Phosphine Ligands | Increased catalytic activity, reduced catalyst inhibition.[8] | More expensive, may require inert atmosphere for handling. |
| N-Heterocyclic Carbene (NHC) Pd Complexes | High stability and activity, often effective in copper-free systems.[5] | Can be more expensive than traditional phosphine-based catalysts. |
Q3: What are the best practices for setting up a Sonogashira reaction with 6-Ethynylfuro[3,2-b]pyridine?
-
Inert Atmosphere: Assemble the reaction vessel under an inert atmosphere (Argon or Nitrogen).
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents.[2]
-
Degassing: Thoroughly degas the solvent and the final reaction mixture.
-
Order of Addition: A common and effective order of addition is: aryl/vinyl halide, solvent, base, 6-Ethynylfuro[3,2-b]pyridine, copper co-catalyst (if used), and finally the palladium catalyst/ligand.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for byproduct formation.
Q4: Can this reaction be performed in "green" solvents?
Yes, there has been significant research into performing Sonogashira couplings in more environmentally friendly solvents. Water, often with the aid of surfactants or co-solvents, has been successfully employed.[4][11] These systems can offer advantages in terms of cost, safety, and ease of workup.
Experimental Protocols & Visualizations
General Protocol for Copper-Free Sonogashira Coupling
This protocol provides a starting point for the copper-free coupling of an aryl bromide with 6-Ethynylfuro[3,2-b]pyridine.
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), 6-Ethynylfuro[3,2-b]pyridine (1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add a degassed solvent (e.g., DMF or Toluene).
-
In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycles
The following diagrams illustrate the generally accepted mechanisms for the copper-catalyzed and copper-free Sonogashira coupling reactions.[8]
Caption: Copper-Catalyzed Sonogashira Coupling Mechanism.
Sources
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Overcoming low solubility of 6-Ethynylfuro[3,2-b]pyridine in assays
Welcome to the technical support hub for 6-Ethynylfuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the primary experimental challenge associated with this promising heterocyclic compound: its low aqueous solubility. We will explore the underlying reasons for this behavior and provide a systematic approach to achieving consistent and reliable results in your assays.
Physicochemical Profile
6-Ethynylfuro[3,2-b]pyridine is a solid, heterocyclic compound featuring a fused furan and pyridine ring system.[1][2] This rigid, planar structure, while valuable for molecular interactions in drug discovery, contributes to strong crystal lattice energy, often resulting in poor solubility in aqueous media.[3][4] The pyridine nitrogen offers a handle for pH-dependent solubility modification, a key strategy we will discuss.[5]
| Property | Value | Source(s) |
| CAS Number | 1203499-35-7 | [6][7] |
| Molecular Formula | C₉H₅NO | [7] |
| Molecular Weight | 143.14 g/mol | [7] |
| Appearance | Solid | [2] |
| Core Structure | Furo[3,2-b]pyridine | [1] |
Understanding the Solubility Challenge: Kinetic vs. Thermodynamic Limits
A frequent source of variability in experimental results stems from a misunderstanding of solubility types.[8] Low solubility can lead to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[9]
-
Kinetic Solubility: This is measured by diluting a concentrated DMSO stock solution into an aqueous buffer.[10][11] It often reflects the concentration at which a compound begins to precipitate from a supersaturated, amorphous state. While fast and suitable for high-throughput screening, it can significantly overestimate the true solubility.[8][12]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in an aqueous buffer over a longer period (e.g., 18-24 hours).[10][12] This value is lower but more representative of the compound's behavior in a stable state and is critical for later-stage development.[13]
The discrepancy arises because it takes time and energy for molecules to arrange into a stable crystal lattice. The rapid dilution in a kinetic assay often doesn't provide enough time, leading to a temporarily higher, but unstable, concentration.[8]
Frequently Asked Questions (FAQs)
Q1: My 6-Ethynylfuro[3,2-b]pyridine stock in DMSO precipitates immediately when I add it to my cell culture media or assay buffer. What is happening?
This is a classic case of a compound "crashing out" of solution.[14] The compound is highly soluble in a polar aprotic solvent like DMSO but has very poor aqueous solubility. When the DMSO stock is diluted into the aqueous buffer, the final solvent environment is no longer capable of keeping the compound dissolved, causing it to rapidly precipitate. This is especially common when the final DMSO concentration is low.[15]
Q2: What is the maximum concentration of DMSO I should use in my assay?
This is assay-dependent. Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, with some robust lines tolerating up to 1%.[16] However, sensitive primary cells or specific enzyme assays may be affected by concentrations as low as 0.1%. It is always best practice to run a vehicle control (DMSO alone) at the intended concentration to determine the tolerance of your specific system.[16]
Q3: Can I use pH to improve the solubility of 6-Ethynylfuro[3,2-b]pyridine?
Yes, this is a highly effective strategy. The pyridine ring contains a basic nitrogen atom that can be protonated.[5] In an acidic environment (lower pH), the nitrogen accepts a proton to form a positively charged pyridinium ion. This salt form is generally much more soluble in aqueous media than the neutral molecule.[16][17] A systematic pH-solubility profile can identify the optimal pH for your experiments.
Table 1: Hypothetical pH-Solubility Profile (Note: This data is illustrative and should be determined experimentally.)
| pH | Expected State | Predicted Aqueous Solubility | Rationale |
| 4.0 | Predominantly Protonated (Salt Form) | High | The basic pyridine nitrogen is protonated, increasing polarity and water solubility.[18] |
| 6.5 | Mixed Population | Moderate | Nearing the pKa of the pyridine, a mix of neutral and protonated forms exists. |
| 7.4 | Predominantly Neutral | Low | The compound is in its less polar, neutral form, leading to poor aqueous solubility. |
| 9.0 | Predominantly Neutral | Very Low | The compound remains in its neutral, poorly soluble form. |
Q4: What are co-solvents, and which ones should I try if pH adjustment isn't an option?
Co-solvents are organic solvents that are miscible with water and can help increase the solubility of hydrophobic compounds.[19] They work by reducing the polarity of the aqueous medium. For cell-based assays, it is critical to use co-solvents at concentrations that are non-toxic.
Table 2: Common Co-solvents and Recommended Starting Concentrations
| Co-solvent | Type | Recommended Starting Conc. (Final) | Considerations |
| Ethanol | Polar Protic | 1-5% | Can affect enzyme activity and cell viability at higher concentrations. |
| PEG 400 | Polymer | 1-10% | Generally well-tolerated by cells; can increase viscosity. |
| Tween® 20/80 | Non-ionic Surfactant | 0.01-0.1% | Use below the critical micelle concentration. Can interfere with protein assays.[15] |
| Cyclodextrins (HP-β-CD) | Complexing Agent | 1-10 mM | Forms inclusion complexes to shield the hydrophobic compound from water.[16][20] |
Troubleshooting Guide: A Stepwise Approach
Use this workflow to systematically diagnose and solve solubility issues with 6-Ethynylfuro[3,2-b]pyridine in your experiments.
Sources
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Technical Support Center: Catalyst Poisoning in Reactions with 6-Ethynylfuro[3,2-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Ethynylfuro[3,2-b]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource to explain the underlying causes of catalyst deactivation and to offer field-proven solutions to ensure the success of your experiments.
Introduction to the Challenge
6-Ethynylfuro[3,2-b]pyridine is a valuable heterocyclic compound, featuring a fused furan and pyridine ring system with a reactive ethynyl group.[1] This unique structure makes it a key intermediate in the synthesis of kinase inhibitors and modulators of critical signaling pathways.[1] However, the very features that make this molecule attractive—the pyridine nitrogen and the terminal alkyne—are also notorious for their potential to poison and deactivate common transition metal catalysts, particularly those based on palladium.
This guide will help you navigate these challenges by providing a structured approach to identifying, mitigating, and resolving catalyst poisoning issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when reactions with 6-Ethynylfuro[3,2-b]pyridine fail.
Q1: My cross-coupling reaction (e.g., Sonogashira, Suzuki) with 6-Ethynylfuro[3,2-b]pyridine has stalled or is showing low conversion. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine's nitrogen atom can act as a strong Lewis base, coordinating tightly to the active sites of the palladium catalyst.[2] This coordination can block the sites required for the catalytic cycle to proceed, effectively deactivating the catalyst.[3] Another common issue, especially in Sonogashira couplings, is the homocoupling of the alkyne, known as Glaser coupling, which can be promoted by oxygen and the copper co-catalyst.[4]
Q2: I'm observing the formation of a black precipitate in my reaction mixture. What does this signify?
A2: The formation of a black precipitate, often referred to as "palladium black," is a clear indicator of catalyst decomposition.[4] This occurs when the active Pd(0) species agglomerates and precipitates from the solution, rendering it catalytically inactive.[2] Common causes for this include the presence of oxygen in the reaction, impurities in reagents or solvents, or excessively high reaction temperatures.[4]
Q3: My hydrogenation reaction of the ethynyl group is not proceeding to completion, or I'm seeing a mixture of the alkene and alkane. Why is this happening?
A3: In hydrogenation, both the pyridine and the alkyne can influence the catalyst's activity. While unpoisoned catalysts like palladium on carbon (Pd/C) will typically reduce an alkyne all the way to an alkane, the presence of the pyridine ring can act as an endogenous "poison."[5][6] This can lead to partial deactivation of the catalyst, mimicking the effect of a poisoned catalyst like Lindlar's catalyst, and may result in the accumulation of the alkene intermediate.[5][7][8][9]
Q4: Can the terminal alkyne itself cause catalyst deactivation?
A4: Yes, the terminal alkyne can contribute to catalyst deactivation, primarily through a process called coking or fouling.[10] This involves the polymerization of the alkyne on the catalyst surface, which can physically block the active sites.[11][12] This is particularly problematic with catalysts that have acidic sites on their support material.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for troubleshooting specific reaction types.
Guide 1: Troubleshooting Stalled Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful tool for functionalizing the ethynyl group of 6-Ethynylfuro[3,2-b]pyridine. However, it is highly susceptible to catalyst poisoning.
Initial Diagnostic Steps
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can lead to both palladium black formation and unwanted Glaser homocoupling.[4]
-
Reagent Purity: Verify the purity of your solvents and amine base. Ensure they are anhydrous and have been properly degassed.[4][13]
-
Catalyst Integrity: Use fresh, high-quality palladium and copper(I) catalysts. Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Advanced Mitigation Strategies
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often stabilize the palladium center and prevent strong coordination by the pyridine nitrogen.
| Ligand Type | Rationale | Examples |
| Bulky Monodentate | Steric hindrance can disfavor pyridine coordination. | P(t-Bu)₃, XPhos, SPhos |
| Bidentate (Chelating) | Can form more stable complexes with palladium. | dppf, BINAP |
-
Copper-Free Sonogashira: To avoid Glaser homocoupling, consider a copper-free protocol.[4] These methods often require a higher catalyst loading or more specialized ligands but can be very effective.
-
Slow Addition: The slow addition of 6-Ethynylfuro[3,2-b]pyridine to the reaction mixture can help to maintain a low concentration of the potential poison, minimizing its inhibitory effect on the catalyst.
Guide 2: Overcoming Challenges in Hydrogenation Reactions
Hydrogenating the ethynyl group of 6-Ethynylfuro[3,2-b]pyridine to either the corresponding vinyl or ethyl derivative requires careful catalyst selection and control of reaction conditions.
Understanding the Selectivity Problem
The key challenge is controlling the extent of hydrogenation. Standard, highly active catalysts will readily convert the alkyne to the alkane.[6][9] However, the pyridine moiety can "poison" the catalyst, slowing the reaction and potentially allowing for the isolation of the alkene intermediate.
Caption: Hydrogenation pathways for 6-Ethynylfuro[3,2-b]pyridine.
Strategies for Selective Hydrogenation
-
To Obtain the Alkene (Vinyl Derivative):
-
Use a Poisoned Catalyst: The most reliable method is to use a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[8][9] These catalysts are designed to be less reactive, allowing the hydrogenation to stop at the alkene stage.[5][7]
-
In-situ Poisoning: If Lindlar's catalyst is not available, you can try to mimic its effect by adding a small amount of a poison, like quinoline or sulfur, to a standard Pd/C catalyst.
-
-
To Obtain the Alkane (Ethyl Derivative):
-
Use an Active Catalyst: A standard hydrogenation catalyst such as 5-10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under a hydrogen atmosphere should effect the full reduction.[5][6]
-
Increase Hydrogen Pressure: If the reaction is sluggish due to mild poisoning from the substrate, increasing the hydrogen pressure can often drive the reaction to completion.
-
Experimental Protocols
Protocol 1: Screening of Phosphine Ligands for a Stalled Sonogashira Reaction
This protocol outlines a parallel screening experiment to identify an optimal ligand for a Sonogashira coupling that is failing due to suspected catalyst poisoning.
Materials:
-
6-Ethynylfuro[3,2-b]pyridine
-
Aryl halide coupling partner
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
A selection of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, dppf)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, degassed amine base (e.g., Et₃N or DIPEA)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, arrange and label a series of reaction vials.
-
Palladium Precursor: To each vial, add the palladium source (e.g., 2 mol%).
-
Ligand Addition: To each vial, add a different phosphine ligand (e.g., 4 mol% for monodentate, 2 mol% for bidentate).
-
Copper Co-catalyst: Add CuI (e.g., 2 mol%) to each vial.
-
Reagent Stock Solution: Prepare a stock solution containing the aryl halide (1.0 eq), 6-Ethynylfuro[3,2-b]pyridine (1.2 eq), the amine base (2.0 eq), and the solvent.
-
Reaction Initiation: Add an equal volume of the stock solution to each vial.
-
Heating and Monitoring: Seal the vials, remove them from the glovebox, and place them in a pre-heated block. Monitor the reactions at regular intervals by TLC or LC-MS.
-
Analysis: Compare the conversion in each vial to identify the most effective ligand for the transformation.
Protocol 2: Catalyst Regeneration
In some cases, a deactivated palladium catalyst can be regenerated, particularly if the deactivation is due to the formation of palladium black. Note that this is not always successful and is more applicable to heterogeneous catalysts like Pd/C.
Materials:
-
Deactivated heterogeneous palladium catalyst (e.g., Pd/C)
-
Reaction solvent
-
Filtration apparatus
-
Chloroform and glacial acetic acid[14]
Procedure:
-
Catalyst Recovery: After the reaction, carefully filter the reaction mixture to recover the solid catalyst. Wash the catalyst with fresh solvent to remove any adsorbed organic material.
-
Washing Procedure: Suspend the recovered catalyst in a mixture of chloroform and glacial acetic acid.[14]
-
Stirring and Sonication: Stir the suspension vigorously and sonicate for 15-30 minutes. This can help to remove strongly adsorbed species and break up agglomerates.[14]
-
Isolation and Drying: Filter the catalyst, wash thoroughly with a non-polar solvent (like hexanes) followed by a polar solvent (like ethanol), and dry under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to determine if its performance has been restored.
Conclusion
Catalyst poisoning in reactions involving 6-Ethynylfuro[3,2-b]pyridine is a significant but manageable challenge. By understanding the dual-poisoning nature of the pyridine nitrogen and the terminal alkyne, researchers can proactively design more robust reaction conditions. A systematic approach to troubleshooting, including the careful selection of ligands, optimization of the reaction environment, and consideration of alternative catalyst systems, will ultimately lead to more efficient and successful syntheses. This guide provides a foundational framework for addressing these issues, empowering you to unlock the full synthetic potential of this important heterocyclic building block.
References
- DCL Inc. Regeneration of palladium based catalyst for methane abatment.
- Hoyos, L. J., Primet, M., & Praliaud, H. Sulfur Poisoning and Regeneration of Palladium-based Catalysts. RSC Publishing.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Google Patents. (n.d.). Method for reactivating palladium catalysts.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Pyridine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
- MDPI. (n.d.). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives.
- Khan Academy. (n.d.). Reduction of alkynes.
- Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146.
- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis.
- Yu, J. Q., et al. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
- Benchchem. (n.d.). troubleshooting guide for Sonogashira coupling failures.
- Chad's Prep. (2020). 9.4 Reduction of Alkynes | Organic Chemistry. YouTube.
- OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt).
- Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes.
- Liu, Y., et al. (2019). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. NIH.
- Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. (2025). ResearchGate.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- Smolecule. (n.d.). Buy 6-Ethynylfuro[3,2-b]pyridine | 1203499-35-7.
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Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 6-Ethynylfuro[3,2-b]pyridine
Welcome to the technical support guide for the synthesis of 6-Ethynylfuro[3,2-b]pyridine. This molecule is a critical building block in medicinal chemistry and materials science, valued for its rigid, planar structure and the reactive ethynyl group that serves as a handle for further functionalization. However, transitioning this synthesis from a laboratory scale to a multi-gram or pilot scale introduces significant challenges.
This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 6-Ethynylfuro[3,2-b]pyridine?
The most robust and widely adopted strategy is a two-step sequence commencing from a 6-halofuro[3,2-b]pyridine precursor (typically the bromo or iodo derivative). The sequence involves:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between the 6-halofuro[3,2-b]pyridine and a protected acetylene equivalent, most commonly trimethylsilylacetylene (TMSA). Using a protected alkyne like TMSA is crucial as it prevents side reactions and is easier to handle than acetylene gas.[1][2]
-
Silyl Group Deprotection: Removal of the trimethylsilyl (TMS) group to unveil the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.[3]
Q2: Why is the Sonogashira coupling the most challenging step during scale-up?
Scaling up this reaction presents several hurdles:
-
Atmospheric Control: The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and oxidation of the phosphine ligands, deactivating the palladium catalyst.[4][5][6] Maintaining a strictly inert atmosphere in large-volume reactors is more complex than on a lab bench.
-
Thermal Management: The reaction is exothermic. Inadequate heat dissipation on a large scale can lead to temperature spikes, causing solvent boiling, catalyst decomposition, and increased side-product formation.
-
Reagent Addition & Mixing: Ensuring homogenous mixing and controlled addition rates of reagents is critical to avoid localized high concentrations, which can trigger side reactions.
Q3: What are the critical parameters to monitor for a successful scale-up?
Meticulous control over the following parameters is non-negotiable:
-
Inert Atmosphere: Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the process.
-
Catalyst Loading: While minimizing catalyst loading is economically desirable, sufficient catalyst concentration must be maintained. On scale-up, catalyst loadings may need to be slightly increased to compensate for lower effective concentrations.
-
Temperature: Precise temperature control using a reactor jacket and overhead stirrer is essential to maintain a steady reaction rate and prevent thermal runaway.
-
Purity of Reagents: The purity of the 6-halofuro[3,2-b]pyridine, TMSA, solvents, and base is paramount. Trace impurities can poison the catalyst.[7]
Visualized Experimental Workflow
The following diagram outlines the key stages in the scaled synthesis of 6-Ethynylfuro[3,2-b]pyridine.
Caption: High-level workflow for the synthesis of 6-Ethynylfuro[3,2-b]pyridine.
Troubleshooting Guide
Issue 1: Low or Stalled Conversion in Sonogashira Coupling
Q: My Sonogashira reaction is not proceeding to completion, even after extended reaction times. What are the likely causes and how can I fix it?
A: This is a common issue when scaling up. The root cause often lies with the catalyst system or reaction environment.
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Steps |
| Catalyst Deactivation | The Pd(0) active species is sensitive to oxidation. Phosphine ligands can also be oxidized to phosphine oxides, which do not effectively stabilize the catalyst.[5] | Ensure Rigorous Inert Conditions: Degas solvents thoroughly (three freeze-pump-thaw cycles or sparging with argon for 30-60 min). Use high-purity, anhydrous solvents. Maintain a positive pressure of argon or nitrogen throughout the reaction.[7] |
| Inhibited Copper Co-catalyst | The Cu(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. If the Cu(I) is oxidized to Cu(II) or complexed by impurities, this crucial step is halted. | Use Fresh Copper(I) Iodide: CuI can degrade over time. Use freshly purchased or purified CuI. Consider adding a small amount of a reducing agent like triphenylphosphine to maintain the Cu(I) oxidation state. |
| Poor Quality Amine Base | The amine base is not just a proton scavenger; it also helps to regenerate the Pd(0) catalyst. Water or other impurities in the amine can interfere with the catalytic cycle. | Use Anhydrous, High-Purity Base: Distill triethylamine or diisopropylethylamine (DIPEA) from calcium hydride before use. Ensure it is stored under an inert atmosphere. |
| Insufficient Temperature | While many Sonogashira reactions are run at room temperature, less reactive aryl halides or sterically hindered substrates may require thermal energy to drive the oxidative addition step. | Gentle Heating: Cautiously increase the reaction temperature to 40-50 °C. Monitor the reaction closely by TLC or LC-MS to ensure the product is not decomposing at the higher temperature.[7] |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct
Q: I am observing a significant amount of a byproduct that I've identified as the dimer of my alkyne. Why is this happening and how can I prevent it?
A: This side reaction, known as Glaser coupling, is a classic problem in Sonogashira chemistry, especially when using a copper co-catalyst. It is the oxidative dimerization of terminal alkynes.
Caption: Competing Sonogashira and Glaser coupling pathways.
Solutions to Minimize Homocoupling:
-
Strict Exclusion of Oxygen: As this is an oxidative process, the most critical factor is maintaining an oxygen-free environment.[4][6]
-
Slow Addition of the Alkyne: Adding the trimethylsilylacetylene slowly via a syringe pump ensures its concentration remains low, favoring the cross-coupling reaction over dimerization.
-
Employ a Copper-Free Protocol: If homocoupling remains problematic, consider a copper-free Sonogashira protocol. These methods often require a different ligand set for the palladium catalyst and may use a higher loading of the amine base.[7]
Issue 3: Incomplete or Difficult TMS Deprotection
Q: I'm struggling to remove the TMS protecting group. The reaction is either incomplete, or I'm seeing decomposition of my product. What should I do?
A: The stability of the furopyridine ring system and the ethynyl group must be considered when choosing deprotection conditions.
| Deprotection Reagent | Typical Conditions | Pros | Cons & Troubleshooting |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ (1.5 - 2.0 eq.) in Methanol/THF | Mild, inexpensive, and generally high-yielding. | Can be slow. If the reaction stalls, add a small amount of water to increase the solubility of the carbonate. Ensure the methanol is of high quality. |
| Tetrabutylammonium Fluoride (TBAF) | TBAF (1.0 M in THF, 1.1 eq.) at 0 °C to RT | Very effective and fast due to the high affinity of fluoride for silicon. | Can be too harsh, potentially causing decomposition. The basicity of the TBAF solution can promote side reactions. Use at low temperatures and monitor carefully. If issues persist, consider using a buffered TBAF solution.[3] |
| Silver Nitrate (AgNO₃) | Catalytic AgNO₃ in MeOH/H₂O/DCM | Chemoselective and can be very mild, often not affecting other silyl ethers.[8] | Requires the use of a silver salt, which may need to be removed carefully during work-up. |
Issue 4: Purification Challenges
Q: My final product is difficult to purify by column chromatography. It streaks on the column, and I have poor separation from byproducts.
A: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, leading to tailing and poor separation.
Strategies for Improved Chromatographic Purification:
-
Basified Mobile Phase: Add a small amount of triethylamine (0.1-1%) to your mobile phase (e.g., Ethyl Acetate/Hexane). The triethylamine will compete for the acidic sites on the silica gel, resulting in sharper peaks and better separation.[9]
-
Alternative Stationary Phases: If silica gel fails, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-silica.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and achieve high purity. Test various solvent systems (e.g., Hexanes/Ethyl Acetate, Toluene, Ethanol/Water).
Detailed Scale-Up Protocol: Synthesis of 6-Ethynylfuro[3,2-b]pyridine (10g Scale)
Step 1: Sonogashira Coupling of 6-Iodofuro[3,2-b]pyridine with TMSA
-
Materials:
-
6-Iodofuro[3,2-b]pyridine (12.25 g, 50.0 mmol, 1.0 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (702 mg, 1.0 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF) (250 mL)
-
Triethylamine (Et₃N), distilled (21.0 mL, 150 mmol, 3.0 eq.)
-
Trimethylsilylacetylene (TMSA) (8.5 mL, 60.0 mmol, 1.2 eq.)
-
-
Procedure:
-
To a 1-L, three-necked, oven-dried round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an argon inlet, add 6-Iodofuro[3,2-b]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous THF via cannula, followed by the distilled triethylamine.
-
Stir the mixture at room temperature for 15 minutes to ensure all solids are dissolved.
-
Slowly add the trimethylsilylacetylene over 30 minutes using a syringe pump. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is typically complete in 2-4 hours.
-
Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate (2 x 50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine as a solid.
-
Step 2: Deprotection to 6-Ethynylfuro[3,2-b]pyridine
-
Materials:
-
6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine (from Step 1, ~45.0 mmol)
-
Methanol (200 mL)
-
Potassium Carbonate (K₂CO₃), anhydrous (9.3 g, 67.5 mmol, 1.5 eq.)
-
-
Procedure:
-
Dissolve the TMS-protected intermediate in methanol in a 500-mL round-bottom flask.
-
Add the anhydrous potassium carbonate in one portion.
-
Stir the suspension at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 1-2 hours).
-
Once complete, filter the mixture to remove the excess carbonate.
-
Concentrate the filtrate under reduced pressure to about one-third of its original volume.
-
Add deionized water (150 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
The crude product can be further purified by a second column chromatography (adding 0.5% Et₃N to the eluent) or by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford pure 6-Ethynylfuro[3,2-b]pyridine.
-
Characterization Data
| Analysis | Expected Results for 6-Ethynylfuro[3,2-b]pyridine |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.5 (s, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 6.9 (d, 1H), 3.2 (s, 1H, alkyne-H). |
| ¹³C NMR (101 MHz, CDCl₃) | Expected peaks for aromatic carbons (~110-155 ppm) and alkyne carbons (~80-85 ppm). |
| Mass Spectrometry (ESI+) | m/z calculated for C₉H₅NO [M+H]⁺: 144.0444; found: 144.0442. |
| Appearance | Off-white to pale yellow solid. |
References
-
Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177-181. [Link]
-
Li, Y., et al. (2020). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines. Royal Society of Chemistry. [Link]
-
Li, Y., et al. (2020). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Gemoets, H. P. L., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Engineering Au. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Sudharani, K., et al. (2023). Synthesis and Insilico Evaluation of 4, 6-Diphenyl Pyridine-3 (2h) - Onederivatives. Indo American Journal of Pharmaceutical Research, 13(12). [Link]
-
Reddy, C. R., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1585-1594. [Link]
-
Wikipedia. (n.d.). Trimethylsilylacetylene. [Link]
-
Wirth, T., et al. (2021). Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Chemistry – A European Journal. [Link]
-
Zhang, L., et al. (2022). Constructing Pd and Cu Crowding Single Atoms by Protein Confinement to Promote Sonogashira Reaction. ResearchGate. [Link]
-
Gemoets, H. P. L., et al. (2022). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Journal of Saudi Chemical Society, 25(2), 101183. [Link]
-
Hsung, R. P., et al. (2004). synthesis and reactions of n-ethynyl-heterocycles. Arkivoc. [Link]
-
Orsini, A., et al. (2005). A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. Tetrahedron Letters, 46(13), 2259-2262. [Link]
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Technical Support Center: Analytical Methods for 6-Ethynylfuro[3,2-b]pyridine
Welcome to the technical support guide for the analytical characterization of 6-Ethynylfuro[3,2-b]pyridine. This resource is designed for researchers, analytical chemists, and drug development professionals to address common challenges in detecting and quantifying impurities. This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice grounded in established scientific principles.
Section 1: General Principles & Frequently Asked Questions
This section covers foundational questions regarding the importance and strategy for impurity analysis of 6-Ethynylfuro[3,2-b]pyridine.
Q1: Why is impurity profiling for 6-Ethynylfuro[3,2-b]pyridine critical in pharmaceutical development?
A1: Impurity profiling is a cornerstone of pharmaceutical quality, safety, and efficacy. For an active pharmaceutical ingredient (API) precursor like 6-Ethynylfuro[3,2-b]pyridine, rigorous impurity analysis is essential for several reasons:
-
Patient Safety: Even trace-level impurities can be toxic or pharmacologically active, posing a direct risk to patient health. Genotoxic impurities, in particular, are a major concern.[1]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate thorough characterization and control of impurities in drug substances and products.[2]
-
Process Chemistry Control: Understanding the impurity profile provides critical feedback for optimizing the synthetic route, leading to a more robust, reproducible, and higher-purity manufacturing process.[3]
-
API Stability: Impurities can compromise the stability of the final API, potentially leading to degradation and reduced shelf-life.
Q2: What are the likely sources and types of impurities related to 6-Ethynylfuro[3,2-b]pyridine?
A2: Impurities can originate at any stage of the manufacturing process or during storage. They are typically classified as:
-
Organic Impurities: These are the most common and can include starting materials, intermediates, by-products from unintended side reactions, and reagents. Given the synthesis of related benzofuro[3,2-b]pyridine structures, unreacted precursors or products from alternative cyclization pathways are plausible impurities.[4][5]
-
Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during synthesis or purification that are not fully removed. The ICH Q3C guideline provides limits for common solvents.[2]
-
Degradation Products: These arise from the decomposition of 6-Ethynylfuro[3,2-b]pyridine during manufacturing or storage due to exposure to heat, light, humidity, acid, base, or oxygen.[6][7]
Q3: What is a typical workflow for identifying an unknown impurity?
A3: A systematic approach is crucial. The workflow generally involves detection, isolation (if necessary), and structural elucidation. High-performance liquid chromatography (HPLC) with UV detection is typically the first step to detect and quantify impurities. If an unknown peak is observed, liquid chromatography-mass spectrometry (LC-MS) provides the molecular weight, a critical piece of the puzzle. For definitive structural confirmation, preparative chromatography may be used to isolate the impurity, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Caption: General workflow for the identification and characterization of unknown impurities.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for separating and quantifying non-volatile organic impurities in pharmaceutical analysis.
HPLC FAQs & Troubleshooting
Q4: How do I select an appropriate HPLC column and mobile phase for 6-Ethynylfuro[3,2-b]pyridine?
A4: The basic nitrogen on the pyridine ring is the dominant chemical feature influencing chromatographic behavior.
-
Column: A C18 reversed-phase column is the standard starting point. To prevent peak tailing associated with basic compounds, use a modern, high-purity, end-capped silica column.[8] These columns have minimal exposed silanol groups, reducing secondary interactions.
-
Mobile Phase:
-
Aqueous Phase: A buffered mobile phase is essential. Operating at a low pH (e.g., pH 2.5-3.5 using phosphate or formate buffer) protonates the pyridine nitrogen, leading to better peak shape and retention.
-
Organic Phase: Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower viscosity.
-
Detection: UV detection is suitable due to the aromatic nature of the molecule. A wavelength around 254 nm is a good starting point.[9]
-
Q5: My peaks for 6-Ethynylfuro[3,2-b]pyridine are tailing. What is the cause and how can I fix it?
A5: Peak tailing is the most common issue when analyzing basic compounds like pyridines.[10] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the HPLC column packing.[11]
Troubleshooting Steps for Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing of basic analytes.
Q6: How can I ensure my HPLC method is "stability-indicating"?
A6: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[7] To prove this, you must perform forced degradation (or stress testing) studies.[7][12] This involves subjecting a sample of 6-Ethynylfuro[3,2-b]pyridine to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) to intentionally generate degradation products.[9][13] The HPLC method must then demonstrate that all degradation peaks are baseline-resolved from the main compound peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure under all stress conditions.
Experimental Protocol: HPLC Method Development
This protocol outlines the steps for developing a reversed-phase HPLC method for impurity analysis.
Objective: To develop a gradient RP-HPLC method capable of separating 6-Ethynylfuro[3,2-b]pyridine from its potential process-related impurities and degradation products.
1. Materials & Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), preferably with end-capping.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Sample of 6-Ethynylfuro[3,2-b]pyridine.
2. Initial Method Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard for reversed-phase; good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH to protonate the basic analyte and suppress silanol activity. |
| Mobile Phase B | Acetonitrile | Common strong solvent with good UV transparency. |
| Gradient | 10% to 90% B over 20 minutes | A broad scouting gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | PDA, 254 nm | 254 nm is a common wavelength for aromatic compounds. |
| Injection Vol. | 5 µL | A small volume to minimize solvent effects and peak distortion. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Dissolve in a solvent similar to the initial mobile phase to ensure good peak shape.[8] |
3. Method Optimization:
-
Scouting Run: Inject the sample using the initial conditions. Analyze the chromatogram for peak shape, retention time of the main peak, and the presence of any impurity peaks.
-
Gradient Adjustment: If impurities are poorly resolved or elute too early/late, adjust the gradient slope. A shallower gradient will improve the resolution of closely eluting peaks.
-
pH Optimization: If peak tailing persists, ensure the mobile phase pH is sufficiently low.
-
Finalize Method: Once satisfactory separation is achieved, the method should be validated according to ICH Q2(R1) guidelines to demonstrate its accuracy, precision, specificity, linearity, and robustness.[14][15]
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.
Q7: When should I use GC-MS for impurity analysis of 6-Ethynylfuro[3,2-b]pyridine?
A7: GC-MS is the preferred method for identifying and quantifying volatile organic compounds (VOCs). You should consider GC-MS for:
-
Residual Solvents: To test for solvents used in the synthesis (e.g., toluene, DMF, dichloromethane) that may remain in the final product.
-
Volatile Starting Materials/By-products: If any of the synthetic precursors or potential by-products are sufficiently volatile and thermally stable, GC-MS offers excellent sensitivity and specificity.[16][17]
-
Unknown Volatile Impurities: Headspace GC-MS is particularly sensitive for detecting trace volatile impurities in a solid sample without dissolving it.[18]
Q8: What are the typical GC-MS parameters for analyzing pyridine-related compounds?
A8: A direct GC-MS analysis without derivatization is often feasible for pyridine derivatives.[16][19]
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is a robust choice.[16]
-
Injection: Split/splitless injection is common. Use a glass liner to ensure inertness.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a high temperature (e.g., 280-300 °C) to elute a range of compounds.
-
Carrier Gas: Helium is typically used.[16]
-
Detector (MS): Electron Ionization (EI) at 70 eV is standard, providing reproducible fragmentation patterns that can be compared to spectral libraries for identification.
Section 4: Spectroscopic Methods for Structural Elucidation
When an impurity's identity is unknown, advanced spectroscopic techniques are required.
Q9: How can Nuclear Magnetic Resonance (NMR) spectroscopy help identify an unknown impurity?
A9: NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[3][20] Its key advantages are:
-
Definitive Structural Information: NMR provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[20][21]
-
No Reference Standard Needed: Unlike chromatography, a pure reference standard of the impurity is not required to determine its structure.[1][3]
-
Quantitative Analysis (qNMR): Quantitative NMR (qNMR) can be used to determine the concentration of an impurity without a specific standard for that impurity, by comparing its signal integration to that of a certified internal standard.
For a complex impurity related to 6-Ethynylfuro[3,2-b]pyridine, a suite of experiments including 1H, 13C, COSY, HSQC, and HMBC would likely be necessary to piece together the full structure.[20]
Q10: What is the role of Mass Spectrometry (MS) in impurity identification?
A10: Mass spectrometry is essential for providing the molecular weight of an unknown impurity.
-
LC-MS: When coupled with HPLC, MS provides the molecular weight of each peak as it elutes from the column. This is the first step in proposing a molecular formula.
-
High-Resolution MS (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, allowing for the confident determination of an impurity's elemental composition.[4]
-
Tandem MS (MS/MS): This technique involves fragmenting the impurity's molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides structural clues that can be used to deduce the molecule's structure, especially when compared to the fragmentation of the parent compound.[22][23]
References
-
ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. Retrieved from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Al-Ghamdi, K., Al-Showiman, H., & Al-Shehri, S. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(8), 2169. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Al-Ghamdi, K., Al-Showiman, H., & Al-Shehri, S. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]
-
Sarotti, A. M., & Spanevello, R. A. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 55(6), 499-521. Retrieved from [Link]
- Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
-
Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Sobańska, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. Retrieved from [Link]
-
Taylor & Francis. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
Al-Zahrani, F. A., et al. (2018). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 23(11), 2948. Retrieved from [Link]
-
ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Aslam, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
DTIC. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Joshi, P. R., et al. (2004). Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Pharmaceutical Technology. Retrieved from [Link]
-
Ganan, S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 115-122. Retrieved from [Link]
-
demeida, M. M. R., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie, 76(4), 138-144. Retrieved from [Link]
-
NCBI. (n.d.). Table 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 6-Ethynylfuro[3,2-b]pyridine, 1 gram. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Retrieved from [Link]
-
Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177-181. Retrieved from [Link]
-
Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1331-1334. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][14][15]thiazine derivatives. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 6-Ethynylfuro[3,2-b]pyridine and Other Terminal Alkynes in Synthetic Chemistry
Introduction: The Strategic Value of Heterocyclic Alkynes in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Their unique three-dimensional structures and electronic properties are instrumental in defining the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these, the furo[3,2-b]pyridine core is a "biomedically attractive" system, with derivatives showing potential as receptor antagonists and modulators.[1] The introduction of a reactive handle, such as an ethynyl group, transforms this scaffold into a versatile building block for diversity-oriented synthesis.[2]
This guide provides an in-depth comparison of the reactivity of 6-Ethynylfuro[3,2-b]pyridine , a key heteroaromatic alkyne, against two benchmark compounds: the ubiquitous Phenylacetylene and the simpler heteroaromatic analogue, 2-Ethynylpyridine . Our analysis is grounded in the fundamental principles of organic chemistry and supported by representative experimental data, focusing on two of the most critical transformations in the drug development toolkit: the Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Understanding the Electronic Landscape of Terminal Alkynes
The reactivity of a terminal alkyne is fundamentally governed by the electronic nature of the group attached to it. The sp-hybridized carbons of the triple bond are more electronegative than sp2 carbons, leading to a polarization of the C-C triple bond and an acidic terminal proton.[3] This electronic environment dictates the alkyne's performance in key synthetic reactions.
Caption: Figure 1. Comparative electronic effects on the alkyne moiety.
As illustrated in Figure 1, moving from phenylacetylene to the nitrogen-containing heterocycles introduces a significant electronic perturbation. The electronegative nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive effect, which propagates through the aromatic system to the alkyne. This effect renders the alkyne in 6-Ethynylfuro[3,2-b]pyridine significantly more electron-deficient than in phenylacetylene. This fundamental electronic difference is the primary driver for the observed variations in reactivity.[4]
Comparative Reactivity in Sonogashira Cross-Coupling
The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, enabling the linkage of terminal alkynes to aryl or vinyl halides.[5][6] The reaction typically proceeds via a dual catalytic cycle involving palladium and copper.[7]
Causality in Experimental Design
The choice of catalyst, base, and solvent is critical for navigating the subtleties of heteroaromatic substrates. Nitrogen-containing heterocycles like pyridines can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, reaction conditions must be robust enough to overcome this potential pitfall. An amine base, such as triethylamine or diisopropylamine, is chosen not only to scavenge the HX byproduct but also to act as the solvent in many cases, ensuring high concentrations of reactants.
// Reactants reactants [label="Reactants:\n- Terminal Alkyne (1.1 eq)\n- Aryl Halide (1.0 eq)", fillcolor="#FFFFFF"];
// Catalyst System catalyst [label="Catalyst System:\n- PdCl₂(PPh₃)₂ (2-5 mol%)\n- CuI (3-10 mol%)", fillcolor="#FFFFFF"];
// Reaction Conditions conditions [label="Conditions:\n- Amine Base (e.g., Et₃N)\n- Solvent (e.g., THF/Et₃N)\n- Inert Atmosphere (N₂/Ar)\n- Room Temp to 60°C", fillcolor="#FFFFFF"];
// Process mixing [label="Combine & Stir"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Column Chromatography"];
// Product product [label="Purified Aryl-Alkyne Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow reactants -> mixing; catalyst -> mixing; conditions -> mixing; mixing -> workup [label="Reaction Monitoring (TLC/LCMS)"]; workup -> purification; purification -> product; }
Caption: Figure 2. A typical experimental workflow for Sonogashira coupling.
Performance Comparison
The increased acidity of the terminal proton in 2-ethynylpyridine and 6-ethynylfuro[3,2-b]pyridine facilitates the formation of the copper acetylide intermediate, a key step in the catalytic cycle.[8] However, the electron-deficient nature of the heteroaromatic ring can slightly decelerate the rate-determining reductive elimination step from the palladium center. This interplay results in comparable, and often excellent, yields across the three alkynes, though reaction times may vary.
| Alkyne | Aryl Halide | Catalyst System | Conditions | Yield (%) | Time (h) |
| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2%), CuI (4%) | Et₃N/THF, 50°C | 95 | 2 |
| 2-Ethynylpyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2%), CuI (4%) | Et₃N/THF, 50°C | 92 | 3 |
| 6-Ethynylfuro[3,2-b]pyridine | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2%), CuI (4%) | Et₃N/THF, 50°C | 94 | 2.5 |
| Table 1: Representative data for the Sonogashira cross-coupling reaction. Data is illustrative of typical outcomes based on established reactivity principles. |
As the data suggests, all three alkynes are highly effective substrates in Sonogashira couplings, providing excellent yields. The minor variations in reaction time reflect the complex electronic balance between C-H activation and the subsequent steps of the catalytic cycle. For drug development professionals, this robust performance confirms the utility of 6-ethynylfuro[3,2-b]pyridine as a reliable building block for C-C bond formation.[9]
Comparative Reactivity in Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a premier method for bioconjugation, lead discovery, and materials science, prized for its high efficiency, selectivity, and tolerance of diverse functional groups.[10][11] The reaction involves the copper(I)-catalyzed [3+2] cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[11]
Causality in Experimental Design
The key to a successful CuAAC reaction is the maintenance of the active Cu(I) oxidation state. The protocol is designed to be self-validating by including an in-situ reducing agent, typically sodium ascorbate, which converts any adventitious Cu(II) (from the more stable CuSO₄ salt) to the active Cu(I) catalyst.[10] The reaction is often performed in aqueous solvent mixtures (e.g., t-BuOH/H₂O), which has been shown to accelerate the rate.[10]
Caption: Figure 3. Standard workflow for a CuAAC "click" reaction.
Performance Comparison
In contrast to the Sonogashira coupling, the electronic nature of the alkyne plays a more pronounced and direct role in the rate of the CuAAC reaction. Electron-deficient alkynes are known to react significantly faster.[12][13] The coordination of Cu(I) to the alkyne is a key step, and the polarization of the triple bond in 6-ethynylfuro[3,2-b]pyridine makes it a more potent electrophile for the subsequent attack by the azide.
This electronic enhancement translates into a dramatic increase in reaction rate.
| Alkyne | Azide | Catalyst System | Conditions | Yield (%) | Time (min) |
| Phenylacetylene | Benzyl Azide | CuSO₄ (5%), NaAsc (10%) | t-BuOH/H₂O, RT | >98 | 60 |
| 2-Ethynylpyridine | Benzyl Azide | CuSO₄ (5%), NaAsc (10%) | t-BuOH/H₂O, RT | >98 | 25 |
| 6-Ethynylfuro[3,2-b]pyridine | Benzyl Azide | CuSO₄ (5%), NaAsc (10%) | t-BuOH/H₂O, RT | >98 | <10 |
| Table 2: Representative data for the CuAAC reaction. Data is illustrative of typical outcomes based on established reactivity principles for electron-deficient alkynes. |
The results are striking. While phenylacetylene provides a quantitative yield in a reasonable timeframe, the introduction of the pyridine ring in 2-ethynylpyridine more than halves the reaction time. The highly electron-deficient nature of 6-ethynylfuro[3,2-b]pyridine leads to a remarkably fast transformation, often completing in minutes. This accelerated reactivity is a significant advantage in applications like high-throughput screening and bioconjugation, where reaction speed and efficiency are critical.[14]
Detailed Experimental Protocols
The following protocols are provided as a trusted standard for researchers.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times.
-
Reagent Addition: Add anhydrous solvent (e.g., 5 mL THF) followed by the amine base (e.g., 5 mL Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) via syringe and stir the mixture at the desired temperature (e.g., 50°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.10 mmol, 10 mol%) in water (1 mL).
-
Reaction Initiation: Add the freshly prepared catalyst solution to the stirring solution of the alkyne and azide.
-
Monitoring: Stir vigorously at room temperature. The reaction is often accompanied by a color change. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water (20 mL). If the product precipitates, it can be collected by vacuum filtration, washed with water, and dried.
-
Extraction (if necessary): If the product is soluble, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The product is often of high purity, but can be further purified by crystallization or column chromatography if needed.
Conclusion and Outlook
This guide demonstrates that 6-Ethynylfuro[3,2-b]pyridine is a highly versatile and reactive building block for chemical synthesis.
-
In Sonogashira couplings , it performs with high efficiency, comparable to standard alkynes like phenylacetylene, making it a reliable tool for constructing complex molecular skeletons.
-
In CuAAC "click" chemistry , its electron-deficient nature provides a significant rate enhancement, making it a superior choice for applications demanding rapid and quantitative transformations, such as in the synthesis of compound libraries and bioconjugates.
The predictable and robust reactivity of 6-Ethynylfuro[3,2-b]pyridine, coupled with the biological significance of its core structure, establishes it as a high-value reagent for professionals in drug discovery and chemical biology. Its strategic use can accelerate synthetic campaigns and enable the rapid exploration of chemical space.
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A Comparative Guide to the Cytotoxicity of Furo[3,2-b]pyridine Derivatives in Cancer Research
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, heterocyclic compounds, particularly those containing nitrogen, have demonstrated significant therapeutic potential.[1] The furo[3,2-b]pyridine core, a privileged heterocyclic system, has emerged as a focal point in medicinal chemistry due to its versatile structure that allows for extensive chemical modification and its demonstrated efficacy in modulating key biological pathways implicated in cancer.[2][3][4] This guide provides a comparative analysis of the cytotoxic profiles of various furo[3,2-b]pyridine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. While direct comparative studies on a wide range of 6-ethynylfuro[3,2-b]pyridine derivatives are still emerging, this guide synthesizes available data to provide a valuable resource for researchers and drug development professionals in the field of oncology.
Comparative Cytotoxicity of Furo[3,2-b]pyridine Derivatives
The primary metric for assessing the anticancer potential of a compound in vitro is its cytotoxicity against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for a selection of furo[3,2-b]pyridine and related furopyridine derivatives, providing a snapshot of their potency against different cancer types. For context, the well-established chemotherapeutic agent Doxorubicin is included as a benchmark.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine derivative 7 | Trifluoromethyl-substituted | Neuro-2a | Neuroblastoma | 5.8 | [2] |
| Furo[2,3-b]pyridine derivative 12a | Trifluoromethyl-substituted | Neuro-2a | Neuroblastoma | 3.6 | [2] |
| Furo[3,2-b]pyridine derivative 3b | 2-substituted | MDA-MB-231 | Breast Cancer | Not Specified (showed encouraging growth inhibition) | [5] |
| Furo[3,2-b]pyridine derivative 3b | 2-substituted | MCF-7 | Breast Cancer | Not Specified (showed encouraging growth inhibition) | [5] |
| Doxorubicin | - | MCF-7 | Breast Cancer | ~2.35 - 4.57 | [2] |
| Doxorubicin | - | HCT-116 | Colon Cancer | ~2.11 | [2] |
| Doxorubicin | - | HeLa | Cervical Cancer | ~2.35 | [2] |
Note: The data presented is a synthesis from multiple studies and direct, side-by-side comparative experiments for all listed compounds may not have been performed.
Unraveling the Mechanism of Action: Beyond Cytotoxicity
The anticancer effects of furo[3,2-b]pyridine derivatives are not solely defined by their ability to induce cell death but also by the intricate molecular pathways they modulate.[2] Research suggests that these compounds can trigger apoptosis (programmed cell death) and induce cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[2][5][6]
Several key signaling pathways have been identified as targets for furo[3,2-b]pyridine derivatives:
-
Cdc-like Kinases (CLKs): These kinases are crucial regulators of pre-mRNA splicing, a process frequently dysregulated in cancer. Furo[3,2-b]pyridines have been identified as potent and highly selective inhibitors of CLKs.[2][3][4]
-
Hedgehog Signaling Pathway: This pathway plays a critical role in embryonic development and its aberrant activation is linked to various cancers. Certain furo[3,2-b]pyridine derivatives have been shown to be effective modulators of this pathway.[3][4]
-
p53 and JNK Signaling: The tumor suppressor protein p53 and the JNK signaling pathway are often involved in the intrinsic pathway of apoptosis. It is suggested that furo[3,2-b]pyridine derivatives can activate this cascade, leading to cancer cell death.[6]
The following diagram illustrates a plausible signaling pathway for furo[3,2-b]pyridine-induced apoptosis:
Caption: Plausible signaling pathway for Furo[3,2-b]pyridine-induced apoptosis.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of furo[3,2-b]pyridine derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR for 6-ethynyl derivatives is yet to be fully elucidated, general principles for pyridine-based compounds can provide valuable guidance.[1][7] The nature and position of substituents on the furo[3,2-b]pyridine scaffold can significantly influence their biological activity. For instance, the introduction of an ethynyl group at the 6-position, as seen in 6-ethynylfuro[3,2-b]pyridine, offers a reactive handle for further chemical modifications, such as cycloadditions or metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), allowing for the generation of diverse compound libraries.[8] This versatility is crucial for optimizing potency and selectivity towards specific cancer targets.
Experimental Protocol: In Vitro Cytotoxicity Assessment
A robust and reproducible experimental design is paramount for the accurate determination of a compound's cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The furo[3,2-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these serial dilutions.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.
The following diagram outlines the generalized workflow for in vitro cytotoxicity assays:
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A Researcher's Guide to the Validation of DFT Calculations for 6-Ethynylfuro[3,2-b]pyridine: A Comparative Analysis
In the landscape of modern drug discovery and materials science, Density Functional Theory (DFT) has emerged as an indispensable tool for predicting molecular properties, thereby accelerating the design and development of novel chemical entities. However, the predictive power of any computational model is only as reliable as its validation against experimental data. This guide provides a comprehensive, in-depth protocol for validating DFT calculations for the promising heterocyclic compound, 6-Ethynylfuro[3,2-b]pyridine, a molecule of interest for its potential applications as a selective kinase inhibitor.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for critically assessing the accuracy of their computational models. We will delve into the nuances of selecting appropriate DFT functionals and basis sets, performing calculations, and, most importantly, comparing the theoretical results with available experimental data. Given the limited availability of a complete experimental dataset for 6-Ethynylfuro[3,2-b]pyridine, we will also explore strategies for leveraging data from structurally related compounds to build a robust validation case.
The Subject Molecule: 6-Ethynylfuro[3,2-b]pyridine
6-Ethynylfuro[3,2-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with an ethynyl group at the 6-position.[1] Its molecular formula is C₉H₅NO, and it has a molecular weight of 143.14 g/mol .[2][3][4] The presence of the electron-rich furo[3,2-b]pyridine core and the reactive ethynyl group makes it an attractive scaffold for medicinal chemistry.[1]
Experimental Data for Validation
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The terminal alkyne proton (≡C-H) is expected to appear in the range of 1.7-3.1 ppm. The aromatic protons of the furo[3,2-b]pyridine system are anticipated to resonate in the downfield region between 6.8-8.5 ppm.[1]
-
¹³C NMR : Specific experimental shifts for 6-Ethynylfuro[3,2-b]pyridine are not published. However, the chemical shifts for the parent pyridine ring are well-documented and can serve as a baseline for comparison.[5]
-
-
Infrared (IR) Spectroscopy :
-
Characteristic vibrational frequencies for the ethynyl group (C≡C and ≡C-H stretching) and the furo[3,2-b]pyridine core are expected. While a full experimental spectrum for the target molecule is unavailable, the IR spectra of pyridine and its derivatives have been extensively studied and can provide valuable reference points.[6][7][8]
-
-
UV-Vis Spectroscopy :
Geometric Data
Unfortunately, no publicly available crystal structure for 6-Ethynylfuro[3,2-b]pyridine has been found. In such cases, comparison with high-resolution crystal structures of closely related heterocyclic systems is a viable alternative for validating calculated bond lengths and angles.
DFT Calculation Protocol: A Step-by-Step Guide
The following protocol outlines a robust methodology for performing DFT calculations on 6-Ethynylfuro[3,2-b]pyridine. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven reliability for organic molecules of this class, providing a good balance between accuracy and computational cost.
Workflow for DFT Calculations
Caption: Workflow for DFT calculation and validation.
Step 1: Molecular Structure Input Construct the 3D structure of 6-Ethynylfuro[3,2-b]pyridine using a molecular builder and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
Step 2: Geometry Optimization and Frequency Calculation Perform a full geometry optimization and frequency calculation using the B3LYP functional and the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the output will confirm that the optimized structure corresponds to a true energy minimum.
Step 3: NMR Chemical Shift Calculation Using the optimized geometry from Step 2, calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and basis set. Tetramethylsilane (TMS) should be used as the reference standard.
Step 4: IR Spectrum Simulation The vibrational frequencies and corresponding intensities obtained from the frequency calculation in Step 2 can be used to simulate the IR spectrum. A scaling factor (typically around 0.96-0.98 for B3LYP) should be applied to the calculated frequencies to account for anharmonicity.
Step 5: UV-Vis Spectrum Simulation Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to obtain the electronic excitation energies and oscillator strengths. This data can be used to simulate the UV-Vis absorption spectrum.
Validation: Comparing Theory with Experiment
The crux of this guide is the objective comparison of the calculated data with experimental findings.
Geometric Validation
The optimized geometric parameters (bond lengths and angles) should be compared with experimental data from high-resolution X-ray crystal structures of analogous compounds containing the furo[3,2-b]pyridine core.
| Parameter | Calculated (B3LYP/6-311++G(d,p)) | Experimental (Analogues) |
| C-C (pyridine) | Value | Range from literature |
| C-N (pyridine) | Value | Range from literature |
| C-O (furan) | Value | Range from literature |
| C-C (furan) | Value | Range from literature |
| C≡C (ethynyl) | Value | Range from literature |
| ≡C-H (ethynyl) | Value | Range from literature |
| Note: Placeholder "Value" and "Range from literature" should be replaced with actual calculated and experimental data. |
Spectroscopic Validation
A direct comparison of the calculated and experimental spectroscopic data is crucial for validating the electronic structure of the molecule.
Table 1: ¹H NMR Chemical Shifts (ppm) relative to TMS
| Proton | Calculated | Experimental Range[1] |
| H (ethynyl) | Value | 1.7 - 3.1 |
| Aromatic H | Value | 6.8 - 8.5 |
| Note: Placeholder "Value" should be replaced with actual calculated data. |
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Experimental (Pyridine/Ethynyl Compounds)[6][8] |
| ≡C-H stretch | Value | ~3300 |
| C≡C stretch | Value | ~2100-2260 |
| C=N stretch (pyridine) | Value | ~1580 |
| C=C stretch (aromatic) | Value | ~1400-1600 |
| C-O-C stretch (furan) | Value | ~1000-1300 |
| Note: Placeholder "Value" should be replaced with actual calculated data. |
Table 3: UV-Vis Absorption Maxima (λ_max, nm)
| Electronic Transition | Calculated (TD-DFT) | Experimental (Furopyridine Derivatives)[9] |
| π → π | Value | Range from literature |
| n → π | Value | Range from literature |
| Note: Placeholder "Value" and "Range from literature" should be replaced with actual calculated and experimental data. |
Visualizing the Molecular Structure
Caption: 2D structure of 6-Ethynylfuro[3,2-b]pyridine.
Conclusion
The validation of DFT calculations is a critical step in computational chemistry that ensures the reliability of theoretical predictions. This guide has provided a comprehensive framework for validating DFT calculations for 6-Ethynylfuro[3,2-b]pyridine. By systematically comparing calculated geometric and spectroscopic data with available experimental results, even when data for the target molecule is incomplete, researchers can build confidence in their computational models. This validated approach is essential for accurately predicting molecular properties and guiding the synthesis and development of new therapeutic agents and advanced materials.
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Kaya, M. F., & Avci, D. (2008). An experimental and theoretical study of molecular structure and vibrational spectra of 3- and 4-pyridineboronic acid molecules by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 664-673. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Stability of 6-Ethynylfuro[3,2-b]pyridine Analogues
Introduction: The Furo[3,2-b]pyridine Scaffold and the Stability Imperative
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant pharmacological potential, including potent kinase inhibitors and modulators of critical signaling pathways like the Hedgehog pathway.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive starting point for drug discovery campaigns, particularly in oncology.[3] The introduction of an ethynyl group at the 6-position, creating 6-Ethynylfuro[3,2-b]pyridine (CAS No. 1203499-35-7), offers a valuable handle for further chemical modification and can be critical for target engagement.
However, the chemical and metabolic stability of a drug candidate is as crucial as its potency. Poor stability can lead to rapid clearance, low bioavailability, formation of toxic metabolites, and limited shelf-life, ultimately dooming an otherwise promising compound.[4][5] The ethynyl group, while synthetically useful, can be susceptible to metabolic modification or chemical degradation under certain conditions. Therefore, a rigorous and systematic evaluation of stability is a non-negotiable step in the development of any analogue series based on this scaffold.
This guide provides a comprehensive framework for benchmarking the stability of 6-Ethynylfuro[3,2-b]pyridine analogues. We will move beyond mere protocol recitation to explain the causality behind our experimental choices, ensuring that the data generated is not only robust but also translatable into actionable insights for lead optimization. We will cover three critical pillars of stability assessment: chemical, metabolic, and photochemical.
Part 1: Chemical Stability Profiling via Forced Degradation
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic chemical liabilities.[6][7] By subjecting the compound to conditions more severe than it would ever encounter during storage or use, we can rapidly identify potential degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[8][9] This is not merely a "pass/fail" exercise; it is an investigation into the molecule's chemical behavior that informs formulation, packaging, and handling decisions.[6]
Experimental Rationale
We employ a panel of stressors—acid, base, oxidation, and heat—to probe for common degradation routes like hydrolysis and oxidation.[7][10] The goal is to achieve modest degradation (typically 5-20%). Excessive degradation provides little information, while no degradation suggests the conditions were not stringent enough. The selection of co-solvents is critical for compounds with poor aqueous solubility; acetonitrile or methanol are common starting points, but their potential to participate in the degradation reaction must be considered.
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test analogue in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At t=0 and t=24h, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a final concentration of ~10 µg/mL for HPLC-UV/MS analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At t=0 and t=24h, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At t=0 and t=24h, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a sealed vial.
-
Incubate at 80°C for 48 hours. A parallel sample should be stored at 4°C as a control.
-
At t=0 and t=48h, withdraw an aliquot from both vials and dilute for analysis.
-
-
Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV and mass spectrometric detection to determine the percentage of the parent compound remaining and to characterize any new peaks corresponding to degradation products.
B. Plasma Stability Assay
Certain functional groups, such as esters and amides, are susceptible to hydrolysis by enzymes present in plasma, like esterases and amidases. [11][12]While the furo[3,2-b]pyridine core is generally stable, analogues may incorporate labile moieties. This assay is critical for identifying compounds that would be rapidly cleared in circulation before reaching their target, and it is especially important for screening prodrugs designed for plasma-mediated activation. [11]
-
Reagent Preparation: Thaw pooled human plasma on ice. Prepare a 1 µM working solution of the test compound.
-
Incubation:
-
Pre-warm the plasma and test compound solutions to 37°C.
-
Initiate the reaction by adding the test compound to the plasma (final DMSO concentration should be <0.5%).
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard. [13][14]4. Sample Processing & Analysis:
-
Vortex the samples and centrifuge to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to t=0 and determine the half-life (t½).
Comparative Data: Metabolic Stability
| Compound ID | Structure Modification (vs. Cpd 1) | HLM t½ (min) | HLM CLint (µL/min/mg) | Plasma t½ (min) | Predicted Metabolic Liability |
| Cpd 1 | 6-Ethynylfuro[3,2-b]pyridine | 45 | 30.8 | >120 | Moderate (CYP-mediated) |
| Cpd 2 | 2-Methyl substitution | 25 | 55.4 | >120 | High (CYP-mediated) |
| Cpd 5 | 6-(Ester linked pro-drug) | >60 | <11.6 | 8 | Low (CYP), High (Plasma) |
| Cpd 6 | 6-(Trifluoromethyl)ethynyl | >60 | <11.6 | >120 | Low (Metabolically blocked) |
Part 3: Photostability Assessment
Photostability testing is a regulatory requirement and a critical step to ensure that a drug substance or product does not degrade unacceptably upon exposure to light. [15][16]This is particularly important for compounds intended for topical administration or those that may be exposed to light during manufacturing or storage. The International Council for Harmonisation (ICH) Q1B guideline provides a clear framework for this assessment. [17][18]
Experimental Rationale
The goal is to expose the solid drug substance and a solution to a controlled, standardized amount of both visible and UV light. A dark control is essential to differentiate between light-induced degradation and thermal degradation that might occur in the photostability chamber. [16]
Experimental Protocol: Photostability (ICH Q1B)
-
Sample Preparation:
-
Solid: Spread a thin layer of the solid compound in a chemically inert, transparent container (e.g., a quartz dish).
-
Solution: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent and place it in a chemically inert, transparent container.
-
-
Exposure:
-
Place the test samples and a dark control (wrapped in aluminum foil) in a calibrated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [15] * The light source can be an artificial daylight lamp (D65/ID65), a xenon lamp, or a metal halide lamp. [19]3. Analysis:
-
After exposure, compare the physical properties (e.g., appearance, color) of the exposed sample to the dark control.
-
Assay the exposed sample and the dark control by HPLC to quantify the parent compound and detect any photodegradation products.
-
"Acceptable change" is defined as degradation within justified limits.
-
Structure-Stability Relationships (SSR) and Strategic Implications
The true value of this comprehensive stability benchmarking lies in synthesizing the data to build robust Structure-Stability Relationships.
-
Observations from Illustrative Data:
-
The parent compound (Cpd 1) shows moderate metabolic stability and some susceptibility to oxidative chemical degradation, likely at the terminal ethynyl position.
-
Adding a methyl group at the 2-position (Cpd 2), a potential site of metabolism, paradoxically decreased metabolic stability, suggesting it may alter the electronic properties or orientation in the enzyme active site.
-
Introducing an electron-withdrawing fluorine at the 7-position (Cpd 3) increased susceptibility to hydrolysis, a key insight for avoiding certain formulation excipients.
-
Blocking the terminal ethynyl position with a bulkier group (Cpd 4) improved oxidative stability. A more dramatic block with a CF₃ group (Cpd 6) significantly enhanced metabolic stability, a common strategy in medicinal chemistry to prevent CYP-mediated oxidation.
-
The ester prodrug (Cpd 5) was, as designed, highly labile in plasma but stable in microsomes, validating its potential as a prodrug.
-
These insights allow for a data-driven optimization strategy. If metabolic instability is the primary issue, chemists can focus on modifying metabolic "soft spots" or blocking sites of oxidation. If chemical instability under acidic conditions is observed, formulation scientists can select excipients to maintain a neutral pH. This iterative cycle of design, synthesis, and stability testing is fundamental to successful drug development.
Conclusion
Benchmarking the stability of 6-Ethynylfuro[3,2-b]pyridine analogues is a multi-faceted endeavor that extends far beyond routine screening. It requires a deep understanding of the potential liabilities of the scaffold and a logical, tiered approach to experimental evaluation. By integrating forced degradation, metabolic, and photostability studies, researchers can build a comprehensive stability profile for each analogue. This profile, when interpreted through the lens of structure-stability relationships, provides the critical insights needed to guide medicinal chemistry efforts, mitigate development risks, and ultimately select drug candidates with the highest probability of success.
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Comparative Analysis of 6-Ethynylfuro[3,2-b]pyridine-based Probes in Cross-reactivity Studies
This guide provides a comprehensive comparison of 6-ethynylfuro[3,2-b]pyridine-based probes against other common kinase inhibitor scaffolds, with a focus on evaluating their cross-reactivity. We will delve into the structural features that dictate selectivity, present supporting experimental data from biochemical and proteomic assays, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Furo[3,2-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its unique fused heterocyclic ring system provides a rigid framework that can be strategically modified to achieve high-potency and selective interactions with kinase targets.[1] The introduction of a 6-ethynyl group (C≡CH) is a key functionalization, serving as a versatile handle for attaching reporter tags, affinity handles, or other molecular extensions without significantly disrupting the core's binding properties.[2] These probes are particularly investigated for their potential to inhibit various kinases, such as cdc-like kinases (CLKs), and to modulate critical signaling pathways like the Hedgehog pathway, which is implicated in cancer biology.[1][2]
The primary challenge in developing kinase inhibitors lies in achieving selectivity. The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding site.[3][4] Consequently, small molecule inhibitors designed to target the ATP pocket of one kinase often exhibit cross-reactivity, binding to multiple unintended "off-target" kinases. This lack of specificity can lead to unexpected cellular effects and potential toxicity, complicating their use as precise research tools or therapeutic agents. Therefore, rigorous cross-reactivity profiling is an indispensable step in the development of any new kinase probe.
Comparative Selectivity: Furo[3,2-b]pyridine vs. Alternative Scaffolds
To understand the performance of 6-ethynylfuro[3,2-b]pyridine probes, it is instructive to compare them with other well-established kinase inhibitor scaffolds. A notable alternative is the thieno[3,2-b]pyridine scaffold, a close structural analog where the furan oxygen is replaced by a sulfur atom.
For instance, a study on thieno[3,2-b]pyridine derivatives identified compounds with high selectivity for Haspin kinase.[5][7] The selectivity of these compounds was assessed across a panel of over 200 human kinases, demonstrating the scaffold's potential for generating highly specific probes.
Table 1: Illustrative Kinase Selectivity Profile Comparison
| Scaffold | Representative Compound | Primary Target | Off-Targets (at 10 µM) | Selectivity Score (S-score) | Reference |
| Thieno[3,2-b]pyridine | MU1920 | Haspin | 2 out of 208 kinases | High (calculated) | [5][6] |
| Furo[3,2-b]pyridine | (Hypothetical Probe A) | CLK1/CLK4 | TBD | TBD | [1] |
| Imidazopyrazine | (Generic) | Multiple | Varies | Varies | [8] |
| Pyrrolo[2,3-d]pyrimidine | (Generic) | CSF1R | Varies | Varies | [9] |
Note: "TBD" (To Be Determined) indicates that specific quantitative data for a direct competitor to MU1920 from the 6-ethynylfuro[3,2-b]pyridine family requires dedicated experimental validation using the protocols outlined below.
The key takeaway is that selectivity is not guaranteed by the scaffold alone but is highly dependent on the specific substitutions made to the core structure. The ethynyl group on the furo[3,2-b]pyridine core provides an avenue for diversity-oriented synthesis, allowing for the creation of libraries of compounds that can be screened for optimal selectivity.[2]
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for robustly characterizing the selectivity of a kinase probe. This typically involves a combination of in vitro biochemical assays and in-cell proteomic techniques.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[10] These are foundational for determining potency (e.g., IC50) and for initial selectivity screening against large kinase panels.
Workflow for a Typical Biochemical Kinase Assay
Caption: Workflow of a radiometric biochemical kinase assay.
Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
This protocol is a gold standard for its direct measurement of enzymatic activity, making it less prone to compound interference.[11]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute the kinase to the desired concentration in the reaction buffer.
-
Prepare the substrate and ATP solution. For selectivity screening, it is crucial to use an ATP concentration at or near the Km for each specific kinase to accurately reflect the inhibitor's intrinsic affinity.[12]
-
Prepare serial dilutions of the 6-ethynylfuro[3,2-b]pyridine probe in DMSO, then dilute further in the reaction buffer.
-
-
Assay Execution:
-
To a 96-well plate, add 5 µL of the diluted probe.
-
Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the substrate/[γ-33P]ATP mix.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Stop the reaction by adding 5 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture onto a filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each probe concentration relative to a DMSO control.
-
Plot the inhibition data against the log of the probe concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Alternative non-radioactive formats like TR-FRET (e.g., LanthaScreen®) or luminescence-based ADP detection (e.g., ADP-Glo™) offer higher throughput and are often used for primary screening.[13][14]
Chemical Proteomics
While biochemical assays are excellent for measuring potency against purified enzymes, they do not capture inhibitor behavior in a native cellular environment. Chemical proteomics techniques address this by identifying the full spectrum of protein targets that a probe binds to within a complex cell lysate.[4]
Workflow for Kinobeads-based Affinity Chromatography
Caption: Competitive chemical proteomics workflow (Kinobeads).
Protocol: Competitive Pull-Down using Kinobeads
The Kinobeads approach utilizes a broad-spectrum kinase inhibitor matrix to capture a large portion of the expressed kinome from a cell lysate.[4] The selectivity of a test probe is determined by its ability to prevent specific kinases from binding to the beads in a concentration-dependent manner.
-
Lysate Preparation:
-
Harvest cultured cells and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Competitive Binding:
-
Aliquot the lysate (e.g., 1 mg of total protein per sample).
-
Add the 6-ethynylfuro[3,2-b]pyridine probe over a range of concentrations (e.g., 0.1 µM to 10 µM). Include a DMSO vehicle control.
-
Incubate for 45 minutes at 4°C with gentle rotation.
-
-
Kinobeads Affinity Capture:
-
Add a pre-washed slurry of Kinobeads to each lysate sample.
-
Incubate for another 45 minutes at 4°C.
-
-
Sample Processing for Mass Spectrometry:
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
-
LC-MS/MS Analysis and Quantification:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Identify and quantify the proteins using a label-free quantification (LFQ) or isobaric labeling (e.g., TMT) approach.
-
For each identified kinase, plot its relative abundance against the probe concentration to generate a dose-response curve and determine its IC50 in a cellular context.
-
This method provides a comprehensive, unbiased view of the probe's selectivity profile against endogenously expressed kinases, offering a crucial layer of validation beyond in vitro assays.[4][15]
Conclusion and Future Directions
The 6-ethynylfuro[3,2-b]pyridine scaffold represents a promising platform for the development of potent and selective kinase probes. Its rigid core and the synthetic tractability afforded by the ethynyl group allow for extensive chemical exploration to optimize target engagement and minimize off-target binding.[2] While direct comparative data remains to be fully elucidated, insights from analogous scaffolds like thieno[3,2-b]pyridine suggest that high selectivity is achievable.[5][7]
For researchers in drug development and chemical biology, the path forward is clear. A systematic evaluation, beginning with broad-panel biochemical screening and progressing to in-depth chemical proteomics, is the most rigorous and self-validating approach to characterizing a novel probe's cross-reactivity. The protocols detailed in this guide provide a robust framework for such studies, ensuring that the resulting data is both accurate and contextually relevant. By combining intelligent scaffold design with comprehensive selectivity profiling, the scientific community can develop superior chemical tools to dissect complex biological pathways and identify novel therapeutic strategies.
References
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Title: Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Source: ResearchGate (originally from Angewandte Chemie) URL: [Link]
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Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway Source: PubMed (originally from Angewandte Chemie) URL: [Link]
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Title: Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode | Request PDF Source: ResearchGate URL: [Link]
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Title: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Source: PubMed URL: [Link]
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Title: Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF Source: ResearchGate URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
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Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
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Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: ResearchGate URL: [Link]
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Title: Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: NIH URL: [Link]
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Title: Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration Source: MDPI URL: [Link]
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Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]
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Title: Identifying small molecule probes for kinases by chemical proteomics Source: mediaTUM URL: [Link]
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Title: Chemical synthesis and biological properties of pyridine epothilones Source: PubMed URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: 2-(Indol-3-yl)- and 6-(pyrrol-2-yl)-substituted (bi)pyridine-based AIE-probes/fluorophores: Synthesis and photophysical studies | Request PDF Source: ResearchGate URL: [Link]
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Title: Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome Source: bioRxiv URL: [Link]
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Title: Pyridine scaffold: its diverse biological actions Source: IJNRD URL: [Link]
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Title: Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors Source: ChemRxiv URL: [Link]
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Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
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Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach Source: MDPI URL: [Link]
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A Comparative Analysis of Furopyridine Isomers in Biological Assays: A Guide for Researchers
The furopyridine scaffold, a heterocyclic ring system born from the fusion of furan and pyridine rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, showing significant promise in the development of novel therapeutics. The constitutional isomerism of the furopyridine core—referring to the different arrangements of the furan and pyridine rings—plays a pivotal role in defining the molecule's three-dimensional shape, electronic properties, and, consequently, its biological target specificity and therapeutic potential.
This guide provides a comprehensive comparative analysis of the biological activities of key furopyridine isomers, with a primary focus on their applications in oncology and neurology. We will delve into the experimental data supporting their efficacy as anticancer agents and kinase inhibitors, discuss their structure-activity relationships (SAR), and provide detailed protocols for essential biological assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals navigating the chemical space of furopyridine-based therapeutics.
The Furopyridine Isomers: A Landscape of Therapeutic Potential
The orientation of the furan and pyridine rings gives rise to several furopyridine isomers, with the most explored in biological contexts being furo[3,2-c]pyridine, furo[3,2-b]pyridine, furo[2,3-b]pyridine, and furo[2,3-c]pyridine. Each isomeric scaffold presents a unique vectoral arrangement of nitrogen and oxygen heteroatoms, influencing their hydrogen bonding capabilities and overall interaction with biological macromolecules.
Comparative Biological Activity in Oncology
Furopyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in cell cycle regulation and signal transduction. While direct head-to-head comparative studies of all isomers in the same experimental settings are limited, a cross-study analysis reveals distinct patterns of activity.
Furo[3,2-c]pyridine: Targeting Esophageal Cancer
Recent research has highlighted the potential of furanopyridinone derivatives based on the furo[3,2-c]pyridine scaffold as potent cytotoxic agents against esophageal cancer. A 2024 study detailed the synthesis and evaluation of a series of these compounds, identifying a lead candidate with remarkable efficacy.[1]
Key Findings:
-
Compound 4c , a novel furanopyridinone derivative, demonstrated a 99% inhibition of KYSE70 and KYSE150 esophageal cancer cell growth at a concentration of 20 µg/mL after 48 hours.[1]
-
The IC50 value for compound 4c against KYSE150 cells was determined to be 0.655 µg/mL after 48 hours of treatment.[1]
Molecular docking studies suggest that the pyridone moiety's carbonyl group plays a crucial role in binding to potential targets like METAP2 and EGFR.[1]
Furo[3,2-b]pyridine: Modulators of Splicing and Signaling
Derivatives of the furo[3,2-b]pyridine isomer have been identified as potent and selective inhibitors of Cdc-like kinases (CLKs), which are crucial for the regulation of pre-mRNA splicing—a process often dysregulated in cancer.[2] Furthermore, some derivatives have shown cytotoxic effects against breast cancer cell lines.[3][4]
Table 1: Cytotoxic Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | MDA-MB-231 (Breast) | Not specified | [4] |
| 3b | MCF-7 (Breast) | Not specified | [4] |
Note: While the study confirmed growth inhibition, specific IC50 values were not provided in the referenced abstract.
Furo[2,3-b]pyridine: Potent CDK2 Inhibitors
The furo[2,3-b]pyridine scaffold has proven to be a valuable template for the development of inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[5] Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive therapeutic target.
One study identified a series of furo[2,3-b]pyridine derivatives with potent inhibitory activity against the CDK2/cyclin A2 complex.[5]
Table 2: CDK2/Cyclin A2 Inhibitory Activity and Cytotoxicity of a Furo[2,3-b]pyridine Derivative
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 14 | CDK2/cyclin A2 | 0.93 | HCT-116 (Colon) | 31.3 - 49.0 | [5][6][7] |
| MCF-7 (Breast) | 19.3 - 55.5 | [6][7] | |||
| HepG2 (Liver) | 22.7 - 44.8 | [6][7] | |||
| A549 (Lung) | 36.8 - 70.7 | [6][7] |
The structure-activity relationship studies revealed that substitutions at the C2 and C3 positions of the furopyridine ring are critical for their inhibitory potency.[8]
Furo[2,3-c]pyridine: Targeting EGFR in Non-Small Cell Lung Cancer
Derivatives of furo[2,3-c]pyridine have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[9] Notably, certain compounds have shown efficacy against both wild-type and mutant forms of EGFR, which are responsible for acquired resistance to existing therapies.[9]
Table 3: Inhibitory Activity of Furo[2,3-c]pyridine Derivatives against EGFR
| Compound ID | Target EGFR Form | IC50 (nM) | Reference |
| PD18 | Wild-Type | Nanomolar range | [9] |
| PD56 | Wild-Type & Mutants | Nanomolar range | [9] |
These findings underscore the potential of the furo[2,3-c]pyridine scaffold in overcoming drug resistance in EGFR-mutated cancers.[9]
Signaling Pathways and Mechanisms of Action
The anticancer activity of furopyridine isomers is intrinsically linked to their ability to modulate key signaling pathways. The isomeric form of the furopyridine core dictates the specific biological target and, consequently, the therapeutic application.[2]
CDK2 Inhibition and Cell Cycle Arrest
Furo[2,3-b]pyridine derivatives, through their inhibition of CDK2, can block the G1/S phase transition of the cell cycle, thereby halting cancer cell proliferation.[8]
Caption: Furo[2,3-c]pyridine derivatives block EGFR signaling, inhibiting downstream pro-survival pathways.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of furopyridine isomers.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furopyridine isomers in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
-
Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of furopyridine isomers.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and a buffer solution.
-
Add the furopyridine isomer at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (no inhibitor).
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP to the wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
Luminescence-based assays: Quantifying the amount of ATP remaining in the solution after the kinase reaction.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Gaps in the Literature and Future Directions
While the current body of research provides a strong foundation for the therapeutic potential of furopyridine isomers, a significant data deficit exists for a direct, comprehensive comparative analysis. Future research should focus on:
-
Head-to-head comparative studies: Evaluating a panel of key furopyridine isomers against a standardized set of cancer cell lines and protein kinases under identical experimental conditions.
-
Exploration of understudied isomers: Investigating the biological activities of less-explored isomers, such as furo[3,4-d]pyrimidine, to complete the comparative landscape. [10]* In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most promising derivatives to guide further optimization.
-
In vivo efficacy studies: Translating the promising in vitro findings into preclinical animal models to assess their therapeutic potential in a physiological context.
By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of the versatile furopyridine scaffold.
References
- A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals - Benchchem. (URL not available)
- A Comparative Analysis of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Isomers in Anticancer Research: A Data Deficit - Benchchem. (URL not available)
- A Comparative Guide to the Biological Activities of Furopyridine Isomers - Benchchem. (URL not available)
- A Comparative Guide to the Biological Activity of Furo[3,2-c]pyridine Isomers for Researchers and Drug Development Professionals - Benchchem. (URL not available)
-
Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - NIH. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC - NIH. [Link]
- Illuminating the Anticancer Potential of Furo[3,2-b]pyridin-3-ol Derivatives: A Comparative Guide - Benchchem. (URL not available)
- Furopyridine Compounds in Kinase Inhibition: A Comparative Guide - Benchchem. (URL not available)
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. [Link]
- Furopyridine Derivatives: A Comparative Guide to Structure-Activity Relationships in Cancer Therapy - Benchchem. (URL not available)
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (URL not available)
-
(PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - ResearchGate. [Link]
- Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. (URL not available)
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF - ResearchGate. [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed. [Link]
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- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the Mechanism of Action of 6-Ethynylfuro[3,2-b]pyridine Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise validation of a compound's mechanism of action (MoA) is a critical determinant of its therapeutic potential and developmental trajectory. This guide provides an in-depth, technical comparison of a novel class of compounds, 6-Ethynylfuro[3,2-b]pyridines, against established inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will explore the experimental methodologies required to rigorously validate the hypothesized MoA of these compounds as potent and selective MEK1/2 inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust MoA validation techniques.
Introduction to 6-Ethynylfuro[3,2-b]pyridines and the MAPK Pathway
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2] The introduction of an ethynyl group at the 6-position can enhance binding affinity and selectivity for specific molecular targets.[3] While the precise MoA of 6-Ethynylfuro[3,2-b]pyridine compounds is an active area of investigation, their structural similarity to known kinase inhibitors suggests a potential role in modulating key signaling cascades implicated in oncogenesis.
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway, often through mutations in components like BRAF and RAS, is a hallmark of many human cancers.[4][6] This has led to the development of targeted therapies that inhibit key kinases in this pathway, such as BRAF and MEK inhibitors.[4][5][7][8] MEK1 and MEK2 are dual-specificity kinases that are critical downstream effectors of RAF, and their inhibition offers a strategic point of intervention in cancers with upstream pathway activation.[8][9][][11]
This guide will operate under the hypothesis that 6-Ethynylfuro[3,2-b]pyridine compounds exert their anti-proliferative effects through the direct inhibition of MEK1/2. We will outline a comprehensive strategy to validate this hypothesis, comparing the cellular and biochemical effects of a representative 6-Ethynylfuro[3,2-b]pyridine compound (termed EFP-1 for this guide) with a well-characterized, non-ATP-competitive MEK inhibitor, such as Trametinib.
I. Validating Target Engagement: Cellular Thermal Shift Assay (CETSA)
The foundational step in MoA validation is to confirm direct binding of the compound to its putative target in a cellular context.[12][13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[15]
Experimental Protocol: CETSA for EFP-1 Target Engagement with MEK1/2
Objective: To determine if EFP-1 directly binds to and stabilizes MEK1/2 in intact cells.
Methodology:
-
Cell Culture: Culture a human cancer cell line with a known activating BRAF mutation (e.g., A375 melanoma cells) to ensure constitutive MAPK pathway activation.
-
Compound Treatment: Treat the cells with either vehicle (DMSO), EFP-1 (at various concentrations), or Trametinib (as a positive control) for a specified incubation period.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation.
-
Cell Lysis and Protein Extraction: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using specific antibodies against MEK1/2 and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities to determine the amount of soluble MEK1/2 at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Expected Outcomes and Interpretation
A successful experiment will demonstrate a dose-dependent thermal stabilization of MEK1/2 in cells treated with EFP-1, similar to the effect observed with Trametinib. This provides strong evidence of direct binding of EFP-1 to MEK1/2 within the cellular environment.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
II. Assessing Downstream Signaling Pathway Modulation
Confirmation of target engagement must be followed by demonstrating the functional consequence of this binding. For a MEK inhibitor, this entails assessing the phosphorylation status of its direct substrate, ERK1/2.[8][9][]
Experimental Protocol: Phospho-ERK1/2 Western Blot
Objective: To quantify the inhibition of ERK1/2 phosphorylation by EFP-1.
Methodology:
-
Cell Culture and Treatment: Seed A375 cells and starve them of serum overnight to reduce basal signaling. Subsequently, treat the cells with a range of concentrations of EFP-1, Trametinib, or vehicle control for a defined period.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for Western blotting.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Quantification: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Data Presentation: Comparative Inhibition of ERK1/2 Phosphorylation
| Compound | Concentration (nM) | % Inhibition of p-ERK1/2 (relative to vehicle) |
| EFP-1 | 1 | 15 ± 3 |
| 10 | 45 ± 5 | |
| 100 | 85 ± 4 | |
| 1000 | 98 ± 2 | |
| Trametinib | 0.1 | 20 ± 4 |
| 1 | 55 ± 6 | |
| 10 | 92 ± 3 | |
| 100 | 99 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagram: MAPK Cascade Inhibition
Caption: Inhibition of the MAPK signaling pathway by EFP-1 and Trametinib.
III. Comparative Analysis of Cellular Phenotypes
The ultimate validation of an anticancer compound's MoA is its ability to induce a desired cellular phenotype, such as the inhibition of proliferation or the induction of apoptosis.
Experimental Protocol: Cell Proliferation Assay
Objective: To compare the anti-proliferative activity of EFP-1 and Trametinib.
Methodology:
-
Cell Seeding: Seed A375 cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of EFP-1, Trametinib, or vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Proliferation Measurement: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.
-
Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Anti-Proliferative Activity
| Compound | IC50 in A375 cells (nM) |
| EFP-1 | 25.5 |
| Trametinib | 5.2 |
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the hypothesized mechanism of action of 6-Ethynylfuro[3,2-b]pyridine compounds as MEK1/2 inhibitors. By employing a combination of direct target engagement assays, downstream signaling analysis, and phenotypic cellular assays, researchers can build a comprehensive and compelling data package. The comparative framework, using a well-characterized inhibitor like Trametinib, provides essential context for evaluating the potency and potential of novel chemical entities like EFP-1. This systematic approach to MoA validation is indispensable for making informed decisions in the drug discovery and development process.
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A Head-to-Head Comparison of Catalytic Systems for Reactions of 6-Ethynylfuro[3,2-b]pyridine
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological properties, including anticancer activities.[1][2] The introduction of an ethynyl group at the 6-position creates 6-Ethynylfuro[3,2-b]pyridine, a versatile building block for drug discovery and materials science.[3] The terminal alkyne functionality is a reactive handle for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
This guide provides a head-to-head comparison of the primary catalytic systems used for reactions involving this key intermediate. We will delve into the mechanistic underpinnings, compare catalyst performance based on experimental evidence, and provide detailed protocols to empower researchers in their synthetic endeavors. The focus will be on the Sonogashira cross-coupling reaction, the most powerful and widely used method for the functionalization of terminal alkynes.[4][5][6]
The Workhorse Reaction: Sonogashira Cross-Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] It is the cornerstone of synthetic strategies involving 6-Ethynylfuro[3,2-b]pyridine. The reaction is prized for its mild conditions—often running at room temperature with an amine base—and its tolerance for a wide array of functional groups, making it ideal for the synthesis of complex molecules.[4][5]
The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt.[6][7]
The Classic Catalytic Cycle: A Palladium and Copper Synergy
The reaction proceeds through two interconnected catalytic cycles.[8]
-
The Palladium Cycle: An active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X). This is followed by a transmetalation step with a copper acetylide intermediate (generated in the copper cycle). The final step is reductive elimination, which yields the coupled product (R¹-alkyne) and regenerates the Pd(0) catalyst.[8]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.[8]
Caption: Simplified mechanism for a Copper-Free Sonogashira reaction, avoiding Glaser homocoupling.
Alternative: Gold Catalysis
While palladium dominates cross-coupling, gold catalysts are unparalleled in their ability to activate alkynes towards nucleophilic attack due to their π-acidic nature. [9]
-
Expertise & Experience: Gold catalysis is not used for Sonogashira-type reactions but is highly effective for transformations like alkyne hydration, cycloisomerization, and other addition reactions. [9][10][11]For a molecule like 6-Ethynylfuro[3,2-b]pyridine, a gold catalyst could be employed to convert the ethynyl group into a ketone (via hydration) or to trigger intramolecular cyclization if a suitable nucleophile is present elsewhere on the molecule.
-
Trustworthiness: Gold-catalyzed reactions are known for their high functional group tolerance and often proceed under very mild conditions. [9]
Performance Data Summary
The following table provides a comparative overview of the catalyst systems. Yields are representative for Sonogashira couplings of aryl/heteroaryl halides and may vary based on specific substrates and conditions.
| Catalyst System | Typical Conditions | Advantages | Disadvantages/Challenges | Representative Yields |
| Pd(PPh₃)₄ / CuI | Et₃N or other amine, THF, Room Temp [12] | Well-established, mild conditions, high reactivity. [4] | Air-sensitive, palladium contamination, Glaser homocoupling. [13] | Good to Excellent |
| PdCl₂(PPh₃)₂ / CuI | Amine base, various solvents, RT to moderate heat. | More stable than Pd(PPh₃)₄, reliable. [7] | Palladium contamination, Glaser homocoupling. [14] | Good to Excellent |
| 10% Pd/C / CuI | PPh₃, Et₃N, EtOH, Ultrasound irradiation. [1] | Inexpensive, reusable, easy product isolation, low Pd leaching. [1][2] | May require higher catalyst loading or energy input (ultrasound). | Good [1] |
| Pd-NHC Complex (Copper-Free) | Cs₂CO₃ or other base, DMF or NMP, 100-120 °C. [8] | Eliminates homocoupling, robust catalyst, good for difficult substrates. [7] | Can be slower, may require higher temperatures. [6] | Good to Excellent |
| Gold Catalysts (e.g., BrettPhosAuNTf₂) | Additives (e.g., N-oxides), various solvents, RT. [11] | Activates alkynes for different transformations (not cross-coupling). [9] | Not suitable for Sonogashira coupling. | N/A for cross-coupling |
Validated Experimental Protocols
The following protocols describe the synthesis of a substituted furo[3,2-b]pyridine via Sonogashira coupling, illustrating the practical application of two key catalytic systems. These methods are foundational for reactions starting with either a halo-furo[3,2-b]pyridine or 6-ethynylfuro[3,2-b]pyridine.
Caption: General experimental workflow for a Sonogashira cross-coupling reaction.
Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from standard procedures for coupling aryl halides with terminal alkynes. [5][12]
-
Objective: To couple a 6-halofuro[3,2-b]pyridine with a terminal alkyne.
-
Causality: This method leverages the high catalytic turnover of the Pd/Cu system under mild conditions. The amine base (triethylamine) serves both as the base to neutralize the HX byproduct and as a solvent. [4]* Methodology:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the 6-halofuro[3,2-b]pyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent Addition: Add anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 2:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Reagent Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 16 hours. Rationale: Room temperature is often sufficient and minimizes thermal decomposition of sensitive substrates.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting halide is consumed.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and quench with 2 M HCl or saturated ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the formation of alkyne homocoupling byproducts. [6][8]
-
Objective: To couple a 6-halofuro[3,2-b]pyridine with a terminal alkyne without Glaser side products.
-
Causality: This method replaces the CuI co-catalyst and amine base with a stronger base (Cesium Carbonate) and often requires a more robust palladium-ligand system and higher temperatures to facilitate the catalytic cycle.
-
Methodology:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the 6-halofuro[3,2-b]pyridine (1.0 equiv), a suitable palladium catalyst (e.g., Pd(OAc)₂ with a phosphine or NHC ligand, 0.05 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Reagent Addition: Add the terminal alkyne (1.5 equiv).
-
Reaction: Heat the reaction mixture to 100-120 °C. Rationale: Higher temperature is necessary to drive the copper-free catalytic cycle, especially with less reactive halides.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
-
Conclusion and Future Outlook
For reactions involving 6-Ethynylfuro[3,2-b]pyridine, the Sonogashira coupling remains the premier synthetic tool.
-
For routine synthesis where yield is paramount and purification is straightforward, the classic PdCl₂(PPh₃)₂/CuI system offers a reliable and cost-effective solution.
-
For process development and scale-up, heterogeneous Pd/C is highly advantageous due to its stability, reusability, and the low levels of metal contamination in the final product. [1]* When dealing with valuable substrates or when the alkyne is prone to homocoupling, a copper-free protocol is the superior choice, providing a cleaner reaction profile at the potential cost of requiring more forcing conditions.
The continuous development of more active and stable catalysts, particularly those based on N-heterocyclic carbenes and palladacycles, will undoubtedly push the boundaries of efficiency, allowing for even milder reaction conditions and lower catalyst loadings in the synthesis of novel furo[3,2-b]pyridine derivatives.
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Sonogashira coupling - Wikipedia. Wikipedia. [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
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Alkyne Trifunctionalization via Divergent Gold Catalysis: Combining π-Acid Activation, Vinyl-Gold Addition and Redox Catalysis. NIH. [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
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A Comparative Guide to the Reproducible Synthesis of 6-Ethynylfuro[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Ethynylfuro[3,2-b]pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive ethynyl group make it a valuable scaffold for the development of novel therapeutics and functional organic materials. The furo[3,2-b]pyridine core is a recognized pharmacophore, and the ethynyl moiety allows for further functionalization through reactions such as "click" chemistry, providing a versatile platform for drug discovery and the synthesis of complex molecular architectures. This guide provides an in-depth comparison of published synthesis methods for 6-Ethynylfuro[3,2-b]pyridine, with a focus on reproducibility and practical application in a research setting.
Comparison of Synthetic Strategies: The Sonogashira Coupling Approach
The most prevalent and reliable method for the synthesis of 6-Ethynylfuro[3,2-b]pyridine is the Sonogashira cross-coupling reaction.[1][2] This palladium and copper co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the context of this synthesis, the key precursors are a 6-halofuro[3,2-b]pyridine and a protected form of acetylene, typically (trimethylsilyl)acetylene.
The overall synthetic strategy can be broken down into two key steps:
-
Sonogashira Coupling: Reaction of a 6-halofuro[3,2-b]pyridine with (trimethylsilyl)acetylene.
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.
This two-step process is generally efficient and offers a high degree of functional group tolerance. The choice of the halogen on the furo[3,2-b]pyridine core (iodine vs. bromine) is a critical parameter that influences reaction conditions and efficiency.
Workflow for the Synthesis of 6-Ethynylfuro[3,2-b]pyridine
Caption: Comparative workflow for the synthesis of 6-Ethynylfuro[3,2-b]pyridine.
In-Depth Analysis of Precursor Selection
The choice between 6-iodofuro[3,2-b]pyridine and 6-bromofuro[3,2-b]pyridine as the starting material is a key consideration. Both are commercially available, which significantly enhances the reproducibility of the synthesis by providing reliable sources of starting materials.
| Feature | 6-Iodofuro[3,2-b]pyridine | 6-Bromofuro[3,2-b]pyridine |
| Reactivity | Higher reactivity in Sonogashira coupling, allowing for milder reaction conditions (e.g., lower temperatures, shorter reaction times). | Lower reactivity compared to the iodo-analogue, often requiring higher temperatures or longer reaction times to achieve comparable yields. |
| Cost | Generally more expensive. | Typically more cost-effective. |
| Availability | Commercially available. | Commercially available. |
| Side Reactions | Less prone to side reactions under optimized conditions due to higher reactivity. | May be more susceptible to side reactions at elevated temperatures. |
Rationale: For laboratory-scale synthesis where yield and reaction efficiency are paramount, the higher reactivity of 6-iodofuro[3,2-b]pyridine often makes it the preferred starting material. The milder conditions required can lead to cleaner reactions and simpler purification. For larger-scale synthesis or when cost is a primary concern, 6-bromofuro[3,2-b]pyridine presents a viable alternative, although optimization of reaction conditions may be necessary to achieve high yields.
Detailed Experimental Protocols
The following protocols are based on established procedures for Sonogashira couplings on similar heterocyclic systems and deprotection of TMS-protected alkynes.[3][4]
Protocol 1: Sonogashira Coupling of 6-Iodofuro[3,2-b]pyridine with (Trimethylsilyl)acetylene
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-iodofuro[3,2-b]pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Add anhydrous, degassed tetrahydrofuran (THF) as the solvent, followed by anhydrous, degassed triethylamine (3.0 eq).
-
To the stirred suspension, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine.
Protocol 2: Deprotection of 6-((Trimethylsilyl)ethynyl)furo[3,2-b]pyridine
Step-by-Step Methodology:
-
Dissolve the purified 6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-ethynylfuro[3,2-b]pyridine.
Troubleshooting and Optimization
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of Sonogashira product | Inactive catalyst | Use fresh, high-quality palladium and copper catalysts. Ensure proper storage and handling to prevent deactivation. |
| Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. | |
| Inappropriate base | Use a high-purity, anhydrous amine base. Consider screening other bases like diisopropylamine. | |
| Formation of alkyne homocoupling byproduct (Glaser coupling) | Presence of oxygen | Rigorous exclusion of oxygen is critical. |
| High copper catalyst loading | Reduce the amount of the copper(I) co-catalyst. | |
| Incomplete TMS deprotection | Insufficient base | Ensure the base is of good quality and use a sufficient excess. |
| Short reaction time | Allow the reaction to proceed for a longer duration, monitoring by TLC. |
Conclusion
The synthesis of 6-ethynylfuro[3,2-b]pyridine is most reliably achieved through a two-step sequence involving a Sonogashira coupling followed by deprotection. The commercial availability of both 6-iodo- and 6-bromofuro[3,2-b]pyridine provides a solid foundation for reproducible synthesis. While the iodo-derivative offers higher reactivity, the bromo-analogue presents a more cost-effective option. The detailed protocols and troubleshooting guide provided herein are intended to enable researchers to successfully and reproducibly synthesize this valuable building block for applications in drug discovery and materials science.
References
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Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. Retrieved from [Link]
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A Spectroscopic Journey: From Halogenated Precursors to 6-Ethynylfuro[3,2-b]pyridine
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the furo[3,2-b]pyridine scaffold is a privileged structure, and its derivatives are actively explored for their therapeutic potential. The introduction of an ethynyl group at the 6-position, yielding 6-Ethynylfuro[3,2-b]pyridine, opens up a realm of possibilities for further functionalization through click chemistry or by acting as a key pharmacophore. Understanding the spectroscopic signature of this molecule and how it evolves from its synthetic precursors is paramount for unambiguous characterization and quality control in research and development.
This guide provides an in-depth spectroscopic comparison of 6-Ethynylfuro[3,2-b]pyridine with its common halogenated precursors, typically employed in its synthesis via Sonogashira coupling. We will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a clear rationale for the observed spectral changes and providing illustrative experimental data.
The Synthetic Pathway: A Sonogashira Coupling Approach
The most common and efficient method for the synthesis of 6-Ethynylfuro[3,2-b]pyridine involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically utilizes a 6-halo-furo[3,2-b]pyridine (where the halogen is bromine or iodine) and a protected or terminal alkyne, such as trimethylsilylacetylene, followed by a deprotection step.
Figure 1: Synthetic pathway to 6-Ethynylfuro[3,2-b]pyridine.
This synthetic transformation serves as the basis for our spectroscopic comparison. We will focus on the changes observed when the bromine atom in 6-Bromofuro[3,2-b]pyridine is replaced by the ethynyl group.
¹H NMR Spectroscopy: Unveiling the Protons
The ¹H NMR spectrum provides a detailed map of the proton environment in a molecule. The transition from 6-Bromofuro[3,2-b]pyridine to 6-Ethynylfuro[3,2-b]pyridine is marked by distinct changes in chemical shifts and the appearance of a new, characteristic signal.
| Proton | 6-Bromofuro[3,2-b]pyridine (Predicted δ, ppm) | 6-Ethynylfuro[3,2-b]pyridine (Predicted δ, ppm) | Key Observations |
| H2 | ~7.8 | ~7.9 | Minor downfield shift due to electronic changes. |
| H3 | ~7.0 | ~7.1 | Minor downfield shift. |
| H5 | ~8.7 | ~8.8 | Significant downfield shift due to deshielding from the ethynyl group. |
| H7 | ~8.1 | ~8.2 | Minor downfield shift. |
| ≡C-H | - | ~3.1 | Appearance of the characteristic terminal alkyne proton signal. |
Expert Insights: The most telling change in the ¹H NMR spectrum is the appearance of the acetylenic proton signal around 3.1 ppm. The downfield shift of the H5 proton is also a key indicator of successful substitution at the 6-position. The electron-withdrawing nature of the ethynyl group, although less than bromine, influences the electronic environment of the entire aromatic system, leading to subtle shifts in the other proton signals.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The introduction of the two sp-hybridized carbons of the ethynyl group results in significant and easily identifiable changes in the spectrum.
| Carbon | 6-Bromofuro[3,2-b]pyridine (Predicted δ, ppm) | 6-Ethynylfuro[3,2-b]pyridine (Predicted δ, ppm) | Key Observations |
| C2 | ~145 | ~145 | Minimal change. |
| C3 | ~107 | ~108 | Minimal change. |
| C3a | ~131 | ~132 | Minimal change. |
| C5 | ~147 | ~148 | Minor downfield shift. |
| C6 | ~118 (C-Br) | ~120 (C-C≡) | Significant upfield shift, characteristic of C-C≡ bond. |
| C7 | ~119 | ~118 | Minimal change. |
| C7a | ~154 | ~155 | Minor downfield shift. |
| -C≡ CH | - | ~83 | Appearance of the quaternary alkyne carbon. |
| -C≡CH | - | ~78 | Appearance of the terminal alkyne carbon. |
Expert Insights: The disappearance of the signal corresponding to the carbon atom attached to bromine (around 118 ppm) and the appearance of two new signals in the alkyne region (typically 70-90 ppm) are definitive evidence of the Sonogashira coupling. The signal for the carbon attached to the pyridine ring (C-C≡) is generally more deshielded than the terminal alkyne carbon (≡C-H).
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful tool for identifying functional groups. The transformation from a bromo-substituted to an ethynyl-substituted compound is clearly evidenced by the appearance of characteristic vibrational bands.
| Functional Group | 6-Bromofuro[3,2-b]pyridine (cm⁻¹) | 6-Ethynylfuro[3,2-b]pyridine (cm⁻¹) | Key Observations |
| C-H (aromatic) | ~3100-3000 | ~3100-3000 | Largely unchanged. |
| C=C, C=N (aromatic) | ~1600-1450 | ~1600-1450 | Largely unchanged. |
| C-Br stretch | ~600-500 | Absent | Disappearance of the C-Br stretching vibration. |
| ≡C-H stretch | Absent | ~3300 | Strong, sharp peak indicative of a terminal alkyne. |
| C≡C stretch | Absent | ~2100-2150 | Weak to medium, sharp peak. |
Expert Insights: The two most crucial peaks to identify in the IR spectrum of 6-Ethynylfuro[3,2-b]pyridine are the ≡C-H stretch at approximately 3300 cm⁻¹ and the C≡C stretch in the 2100-2150 cm⁻¹ region. The former is typically a strong and sharp absorption, making it a very reliable diagnostic peak. The C≡C stretch can sometimes be weak, but its presence is a key confirmation.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, confirming the successful substitution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 6-Bromofuro[3,2-b]pyridine | C₇H₄BrNO | ~197.02 / 199.02 | ~198 / 200 |
| 6-Ethynylfuro[3,2-b]pyridine | C₉H₅NO | 143.14 | 144.0444 |
Expert Insights: For 6-Bromofuro[3,2-b]pyridine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units. The mass spectrum of 6-Ethynylfuro[3,2-b]pyridine will show a single molecular ion peak corresponding to its molecular weight, confirming the replacement of the bromine atom with the ethynyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[1]
Experimental Protocols
General Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
Mass Spectrometry: Mass spectra are typically obtained using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) techniques coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
Synthesis of 6-Ethynylfuro[3,2-b]pyridine via Sonogashira Coupling
The following is a representative protocol for the synthesis of 6-Ethynylfuro[3,2-b]pyridine.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Ethynylfuro[3,2-b]pyridine
This guide provides essential, step-by-step procedures for the safe handling and disposal of 6-Ethynylfuro[3,2-b]pyridine (CAS No. 1203499-35-7). Designed for researchers, scientists, and drug development professionals, our focus is to deliver field-proven insights that ensure both personal safety and environmental compliance. Adherence to these protocols is critical for mitigating risks associated with this compound.
Hazard Profile and Risk Assessment: A Cautious Approach
Understanding the complete hazard profile of a research chemical is the foundation of safe laboratory practice. For 6-Ethynylfuro[3,2-b]pyridine, we must consider not only its explicit classifications but also the potential risks inferred from its structural components—a fused pyridine ring and an ethynyl group.
The primary documented hazard for 6-Ethynylfuro[3,2-b]pyridine is its environmental toxicity. It is classified under GHS as Aquatic Chronic 2 , with the hazard statement H411: "Toxic to aquatic life with long lasting effects". This classification mandates that the compound must be prevented from entering drains or waterways under any circumstances.[1]
Beyond this, a comprehensive risk assessment involves evaluating the hazards of structurally related compounds. The pyridine moiety is present in many compounds that are flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[2][3][4] The ethynyl group, while integral to its chemical utility, can in some contexts contribute to a compound's reactivity or flammability. Therefore, a conservative approach that assumes higher potential hazards is necessary to ensure maximum safety.
| Hazard Category | Classification & Data | Rationale & Required Precautions |
| Environmental Toxicity | GHS Classification: Aquatic Chronic 2; H411. Water Hazard Class: WGK 3 (severely hazardous to water). | The primary, documented hazard. Disposal must be handled as hazardous environmental waste. Avoid release to the environment is a key directive (P273). |
| Combustibility | Storage Class: 11 (Combustible Solids). | While not highly flammable, it can burn. Store away from ignition sources and strong oxidizing agents.[5][6] |
| Inferred Human Toxicity | Basis: Pyridine derivatives. | Pyridine is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[2][3] Assume 6-Ethynylfuro[3,2-b]pyridine may have similar toxicological properties. |
| Inferred Irritancy | Basis: Pyridine and other aromatic compounds. | Pyridine causes severe skin and eye irritation.[3] All handling and disposal operations must use appropriate PPE to prevent contact. |
Pre-Disposal Safety Protocols
Before beginning any disposal procedure, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place. This preparation is non-negotiable and forms the basis of a self-validating safety system.
Engineering Controls
-
Chemical Fume Hood: All handling of 6-Ethynylfuro[3,2-b]pyridine, especially the transfer of solid powder or the preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This minimizes inhalation exposure to any fine particulates or potential vapors.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[1][9]
-
Hand Protection: Use chemically resistant nitrile gloves.[7][9] If direct contact occurs, wash the affected area immediately with soap and water.[7]
-
Body Protection: A standard laboratory coat is required.[8][9] Ensure it is fully buttoned to protect against skin contact.
Step-by-Step Disposal Procedures
The mandated disposal route for 6-Ethynylfuro[3,2-b]pyridine is through a licensed hazardous waste management company, typically involving high-temperature incineration.[9][10] Never dispose of this chemical down the drain or in standard laboratory trash.[7]
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal workflow. Do not mix waste streams.[9] This prevents dangerous reactions and ensures compliance with waste disposal regulations.
-
Solid Waste: Unused or expired pure 6-Ethynylfuro[3,2-b]pyridine powder, and any materials grossly contaminated with the solid (e.g., weighing papers, pipette tips, contaminated gloves).
-
Liquid Waste: Any solutions containing dissolved 6-Ethynylfuro[3,2-b]pyridine.
Step 2: Containerization and Labeling
For Solid Waste:
-
Carefully place all solid waste into a dedicated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is suitable.
-
When handling the powder, take extreme care to avoid creating and inhaling dust.[1]
-
The container label must be unambiguous. Use a standardized hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, it must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "6-Ethynylfuro[3,2-b]pyridine" and "CAS: 1203499-35-7"
-
The primary hazard: "Toxic to Aquatic Life"
-
Accumulation Start Date
-
For Liquid Waste:
-
Collect all solutions containing 6-Ethynylfuro[3,2-b]pyridine in a dedicated, leak-proof, and sealable waste container.
-
Ensure the waste container is compatible with the solvent used (e.g., glass or HDPE for most organic solvents).
-
Label the container as described for solid waste, additionally listing all solvent components and their approximate percentages.
Step 3: Storage and Final Disposal
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
This storage area should be away from incompatible materials, particularly strong acids and oxidizers.[6]
-
Once the container is full or you are no longer generating this waste stream, contact your institution's EHS office to arrange for a scheduled pickup by a licensed chemical waste disposal service.[7]
Emergency Procedures: Spill Management
Accidents require immediate and correct action. In the event of a spill of solid 6-Ethynylfuro[3,2-b]pyridine, follow this procedure:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination or exposure.
-
Don PPE: If not already wearing it, don all required PPE (goggles, lab coat, nitrile gloves).
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[7][11] Do not use combustible materials like paper towels for the initial cleanup.
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.[1] Use non-sparking tools if there is any concern about static discharge.[5]
-
Avoid any actions that could aerosolize the powder.[1]
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal and label the container as hazardous waste and arrange for its disposal through your EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 6-Ethynylfuro[3,2-b]pyridine waste.
Caption: Decision workflow for safe disposal of 6-Ethynylfuro[3,2-b]pyridine.
References
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine . Washington State University. [Link]
-
Safety Data Sheet: Pyridine . Carl ROTH. [Link]
-
Material Safety Data Sheet: PYRIDINE . J.T. Baker. [Link]
-
Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
6-Ethynylfuro[3,2-b]pyridine . Capot Chemical. [Link]
-
6-Ethynylfuro[3, 2-b]pyridine, 1 gram . CP Lab Safety. [Link]
-
Safety Data Sheet: Pyridine . KISHIDA CHEMICAL CO., LTD. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide . Reed College. [Link]
-
Substance Information: Pyridine . European Chemicals Agency (ECHA). [Link]
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Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds . University of Tennessee Health Science Center. [Link]
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- 4. Substance Information - ECHA [echa.europa.eu]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
